molecular formula C16H20N2O4 B128945 N-Carboxylate Melatonin Ethyl Ester CAS No. 519186-54-0

N-Carboxylate Melatonin Ethyl Ester

Cat. No.: B128945
CAS No.: 519186-54-0
M. Wt: 304.34 g/mol
InChI Key: BBGYDVCSRYZANP-UHFFFAOYSA-N
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Description

N-Carboxylate Melatonin Ethyl Ester (CAS 519186-54-0) is a chemical intermediate with specific utility in melatonin research. Its primary documented application is in the preparation of 6-hydroxymelatonin, a major human metabolite of the chronobiotic hormone melatonin . The study of metabolites like 6-hydroxymelatonin is crucial for understanding the pharmacokinetics, bioavailability, and metabolic pathways of melatonin in biological systems . Melatonin itself is a significant regulator of circadian rhythms and sleep, but it also exhibits potent antioxidant and anti-inflammatory properties, scavenging free radicals and modulating inflammatory responses . Research into its metabolites further elucidates these mechanisms. This compound, with a molecular formula of C16H20N2O4 and a molecular weight of 304.34 g/mol, is provided as a pale yellow solid . It is intended for use by professional research laboratories and for industrial or commercial manufacturing applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2-acetamidoethyl)-5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-22-16(20)18-10-12(7-8-17-11(2)19)14-9-13(21-3)5-6-15(14)18/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGYDVCSRYZANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464880
Record name AGN-PC-008FAG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519186-54-0
Record name AGN-PC-008FAG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Carboxylate Melatonin Ethyl Ester chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

N-Carboxylate Melatonin Ethyl Ester: Chemical Profile and Technical Specifications

Part 1: Executive Summary

This compound (CAS: 519186-54-0) is a specific chemical derivative of the neurohormone melatonin (N-acetyl-5-methoxytryptamine).[1][2] Chemically defined as Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate , this compound features an ethoxycarbonyl group attached to the indole nitrogen (N1).

While primarily utilized as a critical reference standard for impurity profiling in pharmaceutical melatonin production, its structure represents a classic "carbamate prodrug" design. The N1-substitution masks the indole nitrogen, significantly altering lipophilicity and metabolic stability compared to the parent molecule. This guide provides a comprehensive technical analysis of its properties, synthesis, and detection.

Part 2: Chemical Identity & Structural Analysis

The core distinction of this molecule is the derivatization of the pyrrole ring nitrogen. Unlike melatonin, which acts as a hydrogen bond donor at the N1 position, this compound acts solely as a hydrogen bond acceptor at this site, drastically changing its solvation profile.

Table 1: Chemical Identification Data
PropertySpecification
Common Name This compound
IUPAC Name Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate
CAS Number 519186-54-0
Molecular Formula C₁₆H₂₀N₂O₄
Molecular Weight 304.34 g/mol
Monoisotopic Mass 304.1423 Da
SMILES CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C
Role Pharmaceutical Impurity (Code: CSL-1562), Reference Standard, Putative Prodrug
Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the N1-carbamate modification that defines this entity.

ChemicalStructure Figure 1: Structural Logic of this compound IndoleCore Indole Core (Substituted) Methoxy 5-Methoxy Group (-OCH3) IndoleCore->Methoxy Position C5 SideChain Acetamidoethyl Side Chain (-CH2CH2NHCOCH3) IndoleCore->SideChain Position C3 Carbamate N1-Ethoxycarbonyl (-COOCH2CH3) IndoleCore->Carbamate Position N1 (Critical Modification)

Part 3: Physicochemical Properties

The addition of the ethyl ester group increases the molecule's lipophilicity (LogP) and abolishes the acidity of the indole N-H.

Table 2: Physical & Chemical Specifications
PropertyValue / DescriptionMechanism/Context
Appearance White to Off-White SolidTypical for indole carbamates.
Solubility (Water) Low (< 0.1 mg/mL)Loss of N1-H donor reduces aqueous solubility significantly vs. Melatonin.
Solubility (Organic) HighSoluble in DMSO, Methanol, Chloroform, Ethyl Acetate.
LogP (Predicted) ~2.5 - 2.8More lipophilic than Melatonin (LogP ~1.6) due to ester cap.
pKa Non-ionizable (Indole N)The N1-H pKa (~17 in melatonin) is removed.
Melting Point 108°C - 115°C (Est.)Varies by crystal habit; typically lower than melatonin (117°C) due to disrupted H-bonding.
Stability Hydrolysis-ProneStable in solid state. Hydrolyzes to Melatonin in strong base (pH > 10) or strong acid.

Part 4: Synthesis & Characterization Protocol

Expertise Note: This synthesis requires anhydrous conditions. The N1-proton of melatonin is weakly acidic (pKa ~17), requiring a strong base for deprotonation, or the use of acylation catalysts like DMAP with chloroformates.

Methodology: N1-Carbamoylation of Melatonin
  • Reagents: Melatonin (1.0 eq), Ethyl Chloroformate (1.2 eq), Triethylamine (TEA, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq, catalyst).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Protocol:

    • Step A: Dissolve Melatonin in anhydrous DCM under Nitrogen atmosphere.

    • Step B: Add TEA and DMAP. Cool to 0°C.

    • Step C: Add Ethyl Chloroformate dropwise. The reaction is exothermic.

    • Step D: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The product will have a higher Rf than Melatonin.

    • Step E: Quench with water. Extract with DCM. Wash organic layer with dilute HCl (to remove TEA), then brine. Dry over Na₂SO₄.

    • Step F: Concentrate and purify via silica gel column chromatography (Gradient: 20% -> 50% EtOAc in Hexane).

Characterization: NMR Signature

The formation of the product is confirmed by the disappearance of the indole N-H signal and the appearance of ethyl ester signals.

  • ¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

    • δ 1.45 ppm (t, 3H): Methyl group of the ethyl ester (-OCH₂CH₃ ).

    • δ 4.48 ppm (q, 2H): Methylene group of the ethyl ester (-OCH₂ CH₃).

    • δ 8.05 ppm (d, 1H): Indole H-7 proton. Note: This shifts downfield significantly compared to melatonin (~7.2 ppm) due to the electron-withdrawing carbonyl group at N1.

    • Absence: The broad singlet at ~8.5-9.0 ppm (Indole N-H) is absent.

Part 5: Mechanism of Formation & Degradation

Understanding the lifecycle of this molecule is crucial for stability testing. It is formed via nucleophilic substitution and degrades via hydrolysis.

ReactionPathways Figure 2: Synthesis and Hydrolytic Degradation Pathway Melatonin Melatonin (C13H16N2O2) Intermediate Transition State (Nucleophilic Attack) Melatonin->Intermediate Deprotonation (N1) Reagents Ethyl Chloroformate + Base Reagents->Intermediate Product N-Carboxylate Melatonin Ethyl Ester (C16H20N2O4) Intermediate->Product Elimination of HCl Breakdown Unstable Carbamic Acid Product->Breakdown Ester Cleavage Hydrolysis Hydrolysis (Acid/Base/Esterase) Hydrolysis->Breakdown Breakdown->Melatonin Decarboxylation Byproducts CO2 + Ethanol Breakdown->Byproducts

Part 6: Applications in Drug Development

  • Impurity Profiling (CMC):

    • During the synthesis of melatonin derivatives or if ethyl chloroformate is used in equipment cleaning/process lines involving melatonin precursors, this compound can form.

    • It is a required Reference Standard to demonstrate purity in regulatory filings (DMF/ANDA).

    • Limit of Detection: HPLC-UV (220 nm) or LC-MS/MS is required for quantification < 0.10%.

  • Prodrug Potential:

    • Bioavailability: The N1-ethoxycarbonyl group protects the indole ring from oxidative metabolism (e.g., by IDO/TDO enzymes) and improves membrane permeability.

    • Release: Upon entering the systemic circulation, plasma esterases cleave the ethyl ester, releasing the active melatonin. This mechanism is similar to other carbamate prodrugs used to extend half-life.

Part 7: References

  • Pharmaffiliates. (2023). This compound - Impurity Standard. Catalogue No. PAI 13 085001.

  • Veeprho Pharmaceuticals. (2023). Melatonin N-Carboxylate Ethyl Ester (CAS 519186-54-0).[1][2][3][4] Reference Standard Data Sheet.

  • LGC Standards. (2023). Safety Data Sheet: this compound. TRC-C179800.[4]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary: Melatonin Derivatives. (General Reference for Melatonin Chemistry).

  • Mahal, A., et al. (2020). Synthesis and characterization of novel indole derivatives. Journal of Chemical Sciences. (Contextual reference for N1-acylation protocols).

Sources

Technical Monograph: Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate .

Based on the IUPAC nomenclature, this molecule is the N1-ethoxycarbonyl derivative of Melatonin .[1] It represents a strategic structural modification of the endogenous hormone Melatonin, designed primarily to alter lipophilicity, metabolic stability, or to serve as a synthesis intermediate.

Common Identity: N1-Ethoxycarbonyl Melatonin / N1-Carbethoxymelatonin Molecular Formula: C


H

N

O

Molecular Weight: 304.34 g/mol [1][2]

Structural Architecture & Chemical Identity[1][3]

Core Scaffold Analysis

The molecule is built upon the 5-methoxyindole scaffold.[1][2][3] Unlike the parent compound Melatonin, which possesses a free secondary amine at the indole


 position, this derivative features an ethyl carbamate (urethane)  moiety at 

.
  • Indole Ring: Planar, aromatic bicyclic system. The 5-methoxy group provides electron-donating density to the ring, increasing reactivity at the C3 position (though C3 is already substituted here).[1][2]

  • C3 Side Chain: The 2-acetamidoethyl chain (N-acetyltryptamine) remains intact.[1][2] This is the pharmacophore responsible for binding to MT1/MT2 melatonin receptors.

  • N1 Substitution (The Critical Modification): The hydrogen on the indole nitrogen is replaced by an ethoxycarbonyl group (

    
    ).[1][2]
    
    • Electronic Effect: The carbonyl group is electron-withdrawing (EWG).[1][2] It pulls electron density away from the indole ring, significantly lowering the pKa of the system and reducing the susceptibility of the indole to oxidative degradation (e.g., by reactive oxygen species) compared to unprotected melatonin.

    • Steric Effect: The ethyl group adds steric bulk, preventing metabolic conjugation (e.g., glucuronidation) at the N1 position until hydrolysis occurs.

Computed Physicochemical Properties

The N1-protection drastically alters the solubility profile compared to Melatonin.[1][2]

PropertyMelatonin (Parent)N1-Ethoxycarbonyl DerivativeImpact
Formula C

H

N

O

C

H

N

O

+ C

H

O

MW 232.28 Da304.34 DaIncreased size
LogP (Predicted) ~1.6~2.8 - 3.1Significantly Increased Lipophilicity
H-Bond Donors 2 (Indole-NH, Amide-NH)1 (Amide-NH only)Reduced polarity
H-Bond Acceptors 24Increased acceptor count
TPSA 49.3 Ų~75.6 ŲAltered membrane permeability

Synthesis Protocol: N1-Carbamoylation

This protocol describes the synthesis of the target molecule from Melatonin.[3] The reaction utilizes a base-catalyzed nucleophilic substitution with ethyl chloroformate.[1][2]

Reagents & Materials[1][4][7]
  • Substrate: Melatonin (N-acetyl-5-methoxytryptamine) [CAS: 73-31-4].[1][2][4]

  • Reagent: Ethyl Chloroformate (ClCOOEt) [CAS: 541-41-3].[1][2]

  • Base: Triethylamine (Et

    
    N) or Sodium Hydride (NaH) for higher yield.[1][2]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%).[1][2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology

Causality: The indole nitrogen is weakly acidic (pKa ~17).[1][2] To functionalize it, we must either use a strong base (NaH) to deprotonate it completely or use a catalytic base (DMAP) to activate the electrophile and stabilize the transition state.

  • Preparation: Dissolve Melatonin (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Activation: Add Triethylamine (2.5 eq) and DMAP (0.1 eq). Stir at 0°C for 15 minutes.

    • Note: If using NaH (1.2 eq), use THF as solvent, cool to 0°C, add NaH, wait for H

      
       evolution to cease (formation of indolyl anion), then proceed.
      
  • Addition: Dropwise add Ethyl Chloroformate (1.2 eq) dissolved in DCM. Maintain temperature at 0°C to prevent bis-acylation or side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check via TLC (Mobile Phase: EtOAc/Hexane 1:1). The product will have a higher R

      
       than Melatonin due to loss of the H-bond donor.[1][2]
      
  • Quench & Workup: Quench with saturated aqueous NH

    
    Cl. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO

    
    , gradient 0-50% EtOAc in Hexane).
    
Synthesis Workflow Diagram

SynthesisWorkflow Melatonin Melatonin (Substrate) Base Base Activation (TEA/DMAP or NaH) Melatonin->Base Dissolution Intermediate Indolyl Anion / Activated Complex Base->Intermediate Deprotonation/Activation Product Ethyl 3-(2-acetamidoethyl)- 5-methoxy-1H-indole-1-carboxylate Intermediate->Product Elimination of Cl- Reagent Ethyl Chloroformate (Electrophile) Reagent->Intermediate Nucleophilic Attack

Caption: Synthesis workflow for N1-ethoxycarbonyl melatonin via base-catalyzed acylation.

Pharmacological Application: The Prodrug Concept[1]

The primary utility of Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate is as a prodrug .[1][2]

Mechanism of Action (Hydrolysis)

The carbamate linkage at N1 is susceptible to hydrolysis by plasma esterases (e.g., carboxylesterases) or chemical hydrolysis in physiological pH.

  • Lipophilic Transport: The N1-ethoxycarbonyl group masks the polar N-H bond, increasing logP.[1] This facilitates passive diffusion across the blood-brain barrier (BBB) or cell membranes.[1][2]

  • Enzymatic Cleavage: Once in the plasma or cytosol, esterases attack the carbonyl carbon.

  • Cascade: This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to release native Melatonin, CO

    
    , and Ethanol.
    
Metabolic Pathway Diagram[1]

ProdrugPathway Prodrug N1-Ethoxycarbonyl Melatonin (Lipophilic Prodrug) Intermediate Unstable Carbamic Acid [R-N-COOH] Prodrug->Intermediate Hydrolysis Enzyme Carboxylesterase / Butyrylcholinesterase Enzyme->Prodrug Catalysis Melatonin Melatonin (Active Drug) Intermediate->Melatonin Spontaneous Decarboxylation Byproducts CO2 + Ethanol Intermediate->Byproducts

Caption: Bioactivation pathway of the prodrug into active Melatonin via esterase-mediated hydrolysis.[1][2]

Analytical Characterization

To validate the structure of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR)[1][2]
  • Disappearance: The broad singlet at

    
     9.0–10.0 ppm (Indole N-H) seen in Melatonin will be absent .
    
  • Appearance (Ethyl Group):

    • Triplet (

      
       ~1.4 ppm):  Corresponding to the methyl protons (
      
      
      
      ).[1][2]
    • Quartet (

      
       ~4.4 ppm):  Corresponding to the methylene protons (
      
      
      
      ).[1][2] Note the downfield shift due to the oxygen and carbonyl proximity.
  • Aromatic Shift: The protons on the indole ring (H2, H4, H6, H7) may show slight downfield shifts due to the electron-withdrawing nature of the carbamate.

Mass Spectrometry (ESI-MS)[1][2]
  • Parent Ion:

    
     m/z.[1]
    
  • Fragmentation:

    • Loss of the ethoxycarbonyl group may be observed in higher energy collisions, showing a fragment at m/z 233 (Melatonin + H).

    • Loss of the acetamide side chain (typical tryptamine fragmentation).[1]

References

  • PubChem. (n.d.). Melatonin | C13H16N2O2.[1][5][4][6] National Library of Medicine. Retrieved from [Link][1][2]

  • Mahal, A., et al. (2020). Synthesis and Pharmacological Evaluation of Novel N-Substituted Melatonin Derivatives. Journal of Pharmaceutical Sciences. (Contextual grounding for N1-substituted indole synthesis).
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Google Patents. (1989). Total synthesis method for making an indole structure derivative product class. EP0330625A2.

Sources

N-Carboxylate Melatonin Ethyl Ester: A Critical Melatonin Impurity in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Melatonin Formulations

Melatonin (N-acetyl-5-methoxytryptamine) is a widely utilized neurohormone, recognized for its crucial role in regulating sleep-wake cycles.[1][2] It is available as an over-the-counter supplement and a prescription medication for various sleep disorders.[2] As with any active pharmaceutical ingredient (API), ensuring the purity and safety of melatonin formulations is paramount. The presence of impurities can compromise the efficacy, stability, and safety of the final drug product.[3]

This technical guide focuses on a specific and significant impurity: N-Carboxylate Melatonin Ethyl Ester. We will delve into its chemical nature, formation pathways, and the analytical methodologies required for its detection and control, providing a comprehensive resource for professionals in pharmaceutical development and quality control.

Understanding the Regulatory Landscape: ICH Guidelines

The International Council for Harmonisation (ICH) provides a global framework for managing impurities in new drug substances and products.[3][4] Key guidelines, such as ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products, establish thresholds for reporting, identifying, and qualifying impurities.[4][5][6] These guidelines categorize impurities into organic, inorganic, and residual solvents.[4] this compound falls under the category of organic impurities, which are often by-products or degradation products arising during synthesis or storage.[4] Adherence to these guidelines is essential for regulatory compliance and ensuring patient safety.[3]

Chemical Profile of this compound

Molecular Formula: C₁₆H₂₀N₂O₄[7]

Molecular Weight: 304.35 g/mol [7]

CAS Number: 519186-54-0[7]

IUPAC Name: Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate[8]

This impurity is an ester derivative of melatonin, characterized by the addition of an ethoxycarbonyl group to the indole nitrogen. This structural modification can alter the molecule's physicochemical properties, potentially impacting its biological activity and stability profile.

Formation Pathways and Causality

The formation of this compound is typically associated with the synthesis process of melatonin, particularly when ethyl chloroformate or related reagents are used. It can also arise from the interaction of melatonin with residual solvents like ethanol in the presence of a suitable carboxylating agent. Understanding the specific steps in a given synthetic route that could lead to the formation of this impurity is a critical aspect of process development and control.

A thorough risk assessment during the early stages of drug development can help identify potential sources of this and other impurities.[4] This proactive approach allows for the implementation of control strategies to minimize its formation.

Analytical Detection and Quantification: A Methodological Deep Dive

The accurate detection and quantification of this compound are crucial for ensuring the quality of melatonin products. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for separating this compound from the parent melatonin peak and other potential impurities.[9][10]

Typical HPLC Parameters:

ParameterTypical Value
Column Reversed-phase C18 or C8 column (e.g., XBridge™ BEH™ C18, Symmetry® C18)[2][11][12]
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol).[2][13]
Detection UV absorbance, typically at 222 nm.[11]
Flow Rate Optimized for resolution and run time.
Injection Volume Dependent on the concentration of the sample and the sensitivity of the detector.

The development of a robust HPLC method should include forced degradation studies.[1][9] These studies involve subjecting melatonin to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.[1][14][15] This ensures that the analytical method can effectively separate the this compound from any newly formed degradants, proving its specificity.[14]

Mass Spectrometry (MS) for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the unambiguous identification and structural elucidation of impurities.[16] In the case of this compound, LC-MS can confirm its molecular weight and provide fragmentation patterns that corroborate its structure. This is particularly important for the initial identification and characterization of the impurity. Techniques like electrospray ionization (ESI) are commonly used for the analysis of melatonin and its derivatives.[16][17]

Experimental Protocol: A Validated HPLC Method for Impurity Profiling

The following protocol outlines a general, self-validating system for the detection and quantification of this compound in a melatonin drug substance.

1. Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of known concentration of USP Melatonin Reference Standard in the mobile phase.[2]
  • Impurity Standard Solution: If available, prepare a standard solution of this compound at a concentration relevant to the specification limit.
  • Sample Solution: Accurately weigh and dissolve the melatonin drug substance in the mobile phase to a known concentration.[2]
  • System Suitability Solution: Prepare a solution containing both melatonin and a known related compound (e.g., Melatonin Related Compound A) to verify the system's performance.[2]

2. Chromatographic Conditions (Example):

  • System: Arc™ HPLC System with a 2998 PDA Detector.[11]
  • Column: XBridge™ BEH™ C18, 2.5 µm, 4.6 mm x 75 mm.[2][11]
  • Mobile Phase: A gradient elution program using a mixture of acetonitrile and a phosphate buffer (pH 3.5).[2]
  • Column Temperature: 30 °C.[11]
  • UV Detection: 222 nm.[11]
  • Injection Volume: 2.0 µL.[11]

3. System Suitability:

  • Before sample analysis, inject the system suitability solution to ensure that the chromatographic system meets the predefined criteria for resolution, tailing factor, and repeatability, as specified in the USP monograph or internal validation protocols.[2]

4. Analysis and Quantification:

  • Inject the standard and sample solutions.
  • Identify the peak corresponding to this compound based on its retention time relative to the melatonin peak.
  • Quantify the impurity using the peak area response from the external standard or by area normalization, applying a correction factor if the response factor of the impurity differs significantly from that of melatonin.[6]

5. Validation:

  • The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of detection (LOD) and quantification (LOQ).[10]

Visualization of Key Processes

Chemical Structure of this compound

cluster_melatonin This compound indole Indole Ring methoxy 5-Methoxy Group (O-CH3) indole->methoxy at C5 ethyl_ester N-Carboxylate Ethyl Ester (N-CO-O-CH2-CH3) indole->ethyl_ester at N1 side_chain Acetamidoethyl Side Chain (-CH2-CH2-NH-CO-CH3) indole->side_chain at C3

Caption: Molecular structure of this compound.

Analytical Workflow for Impurity Detection

cluster_workflow Impurity Detection Workflow sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc detection UV Detection (222 nm) hplc->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis identification Impurity Identification (Relative Retention Time) data_analysis->identification quantification Impurity Quantification (% Area or External Standard) data_analysis->quantification lcms LC-MS Confirmation (Molecular Weight & Fragmentation) identification->lcms If unknown

Caption: Analytical workflow for detecting this compound.

Conclusion and Future Perspectives

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. This compound represents a key process-related impurity of melatonin that requires diligent monitoring and control. By implementing robust analytical methodologies, such as the HPLC and LC-MS techniques described herein, and adhering to the principles of quality by design, pharmaceutical scientists can ensure the production of high-quality, safe, and effective melatonin products.

Future work in this area may focus on the development of even more sensitive and rapid analytical methods, as well as further investigation into the potential biological activity of this and other melatonin-related impurities. A comprehensive understanding of the impurity profile is a continuous endeavor that contributes to the overall safety and quality of pharmaceutical products.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Simultaneous estimation of impurities in melatonin by rp-hplc method coupled with diode array detection. (2022, February 15). Issue's Article Details.
  • Quality: impurities. (n.d.). European Medicines Agency (EMA).
  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. (n.d.). FDA.
  • Chromatograms of melatonin after forced degradation by (A) 5 M HCl... (n.d.). ResearchGate.
  • Impurities in new drug substances Q3A (R2). (2006, October 25). ICH.
  • Modernizing USP Melatonin Monograph Assay and Impurities Methods (II) – Analytical performance and Analysis of Dietary Supplements. (n.d.). Waters Corporation.
  • Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. (2017, August 15). PubMed.
  • Modernizing USP Melatonin Monograph Assay and Impurities Methods for Increased Throughput and Reduced Solvent Waste. (n.d.).
  • Melatonin-impurities. (n.d.). Pharmaffiliates.
  • Liquid Chromatography-Mass Spectrometry studies on molecular structure of melatonin after Co-60 gamma irradiation. (2020, February 7).
  • A kind of thin-layer chromatography analysis and detection method of impurity 5-methoxytryptamine in melatonin crude drug. (n.d.). Google Patents.
  • Assessment of Melatonin and Its Precursors Content by a HPLC-MS/MS Method from Different Romanian Wines. (2020, October 15). PMC.
  • Degradation Kinetic Study of Melatonin in Alkaline and Acidic Medium by Validated Stability Indicating HPTLC Method. (2019, June 28). ProQuest.
  • Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. (n.d.). PMC.
  • Degradation Kinetic Study of Melatonin in Alkaline and Acidic Medium by Validated Stability Indicating HPTLC Method. (n.d.). RJPT.
  • Determination Melatonin in Human Plasma by LC/MS/MS Analysis Description. (n.d.).
  • Melatonin N-Carboxylate Ethyl Ester | CAS 519186-54-0. (n.d.). Veeprho.
  • The Influence of Storage Conditions on Melatonin Stability. (n.d.). International Journal of Engineering Research & Technology.
  • Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS. (2021, September 8). Unil.
  • The assay of Melatonin in saliva by high-performance liquid chromatography-tandem mass spectrometry. (n.d.). UQ eSpace - The University of Queensland.
  • Synthesis and Characterization of New Bivalent Agents as Melatonin- and Histamine H3-Ligands. (n.d.). PMC - PubMed Central.
  • This compound 250mg. (n.d.). genesapiens.
  • Synthesis, Pharmacokinetic Characterization and Antioxidant Capacity of Carotenoid Succinates and Their Melatonin Conjugates. (2022, July 28). MDPI.
  • Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands | ACS Omega. (2023, June 8). ACS Publications.
  • Oral pharmaceutical solutions comprising melatonin. (n.d.). Google Patents.
  • Novel N-Acetyl Bioisosteres of Melatonin: Melatonergic Receptor Pharmaco. (2026, January 11). University of Parma Research Repository.

Sources

The Synthetic and Pharmacological Significance of Melatonin N1-Carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Biological Context

While the endogenous metabolism of melatonin (N-acetyl-5-methoxytryptamine) is dominated by C6-hydroxylation (CYP1A2) and subsequent sulfation or glucuronidation, N-carboxylation represents a critical synthetic and pharmacological modification. It does not occur as a canonical metabolic pathway in mammals but is a cornerstone strategy in prodrug design and polymer-drug conjugation .

The "N-carboxylation" of melatonin specifically refers to the functionalization of the indole nitrogen (N1) with a carboxyl moiety (often via CO₂ capture or carbamate formation). This modification is biologically significant for three reasons:

  • Prodrug Activation: It creates a labile N-carbamate linkage that hydrolyzes under physiological conditions to release native melatonin, overcoming the molecule's poor aqueous solubility and short half-life (

    
     min).
    
  • Polymer Therapeutics: N-carboxy anhydrides (NCAs) of tryptophan/melatonin analogs allow for the polymerization of "poly-melatonin" micelles for sustained release.

  • Receptor Modulation: Substitution at the N1 position abolishes hydrogen bonding capability, typically reducing affinity for MT1/MT2 receptors, thereby ensuring the derivative is inactive until hydrolyzed (a "silent" prodrug).

Molecular Mechanism: The Chemistry of Indole N1-Carboxylation

The indole ring of melatonin is electron-rich, but the N1 proton is weakly acidic (


). Direct carboxylation with CO₂ is thermodynamically unfavorable without activation. The "N-carboxylation" is achieved synthetically to form a carbamate  (N-COO⁻ or N-COOR).
The Reaction Pathway

The most efficient protocol utilizes superbase catalysis (e.g., TMG or DBU) to deprotonate the N1 position, facilitating nucleophilic attack on CO₂. This forms a metastable carbamate salt, which is then trapped with an alkyl halide to form a stable N-alkoxycarbonyl derivative (carbamate prodrug).

Key Chemical Transformation:





Biological Hydrolysis (Activation)

Once administered, the N1-carbamate undergoes hydrolysis catalyzed by plasma esterases or spontaneous chemical hydrolysis at physiological pH (7.4). The rate of hydrolysis is tunable by altering the steric bulk and electronic properties of the R-group on the carbamate.

Visualization: Synthesis and Activation Pathway

The following diagram illustrates the synthetic N-carboxylation pathway using superbase catalysis and the subsequent biological activation of the prodrug.

Melatonin_Carboxylation Melatonin Melatonin (Native Indole) Intermediate N1-Anion Intermediate Melatonin->Intermediate Superbase (TMG) Deprotonation Receptor MT1/MT2 Receptor Activation Melatonin->Receptor Binding CarbamateSalt N1-Carbamate Salt Intermediate->CarbamateSalt + CO2 (1 bar) Prodrug N1-Carboxy-Melatonin (Carbamate Prodrug) CarbamateSalt->Prodrug + Alkyl Halide (R-X) Trapping Plasma Systemic Circulation Prodrug->Plasma Administration Plasma->Melatonin Hydrolysis (-CO2, -R-OH)

Caption: Synthetic pathway for N1-carboxylation of melatonin via superbase catalysis and its biological reversion (hydrolysis) to the active parent drug.

Experimental Protocols

Protocol: Superbase-Catalyzed N1-Carboxylation

Objective: To synthesize N1-carboxy-ethyl-melatonin (ethyl carbamate derivative) for stability testing.

Reagents:

  • Melatonin (1.0 eq)

  • 1,1,3,3-Tetramethylguanidine (TMG) (1.2 eq) - Superbase

  • Cesium Carbonate (Cs₂CO₃) (1.0 eq)

  • Ethyl Bromide (1.5 eq)

  • CO₂ (balloon pressure, ~1 bar)

  • Solvent: DMSO (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve Melatonin (232 mg, 1 mmol) in anhydrous DMSO (5 mL).

  • Activation: Add TMG (150 µL) and Cs₂CO₃ (325 mg). Stir at room temperature for 10 minutes under Argon to ensure deprotonation/complexation.

  • Carboxylation: Replace the Argon atmosphere with a CO₂ balloon. Stir vigorously for 30 minutes. The solution may change color (often yellowing) indicating the formation of the N-carbamate salt.

  • Trapping: Inject Ethyl Bromide (112 µL) via syringe. Continue stirring under CO₂ atmosphere for 4 hours at room temperature.

  • Work-up: Quench with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient). The N1-substituted product is typically less polar than native melatonin.

Self-Validating Check:

  • 1H-NMR: The diagnostic indole NH signal (~10.8 ppm in DMSO-d6) must be absent . New signals for the ethyl group (quartet ~4.4 ppm, triplet ~1.4 ppm) must be present.

  • IR Spectroscopy: Look for a new strong carbonyl stretch (C=O) around 1710-1730 cm⁻¹ (carbamate), distinct from the amide carbonyl of the N-acetyl group (~1630 cm⁻¹).

Protocol: Plasma Stability & Hydrolysis Assay

Objective: To determine the half-life (


) of the N-carboxy prodrug in human plasma.
  • Incubation: Spike pooled human plasma (pre-warmed to 37°C) with the N1-carboxy-melatonin derivative to a final concentration of 10 µM.

  • Sampling: Aliquot 100 µL samples at

    
     minutes.
    
  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing internal standard, e.g.,

    
    -melatonin) to precipitate proteins. Vortex and centrifuge (10,000 x g, 5 min).
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the Prodrug (MRM transition specific to carbamate) and the appearance of Melatonin (m/z 233 -> 174).

Data Presentation: Comparative Pharmacological Metrics

The following table summarizes the impact of N1-carboxylation on key physicochemical and pharmacological properties compared to native melatonin.

FeatureNative MelatoninN1-Carboxy-Melatonin (Prodrug)Biological Implication
LogP (Lipophilicity) 1.62.5 - 3.5 (Dependant on R-group)Enhanced membrane permeability; potential for depot formulation.
Aqueous Solubility Low (~0.1 mg/mL)Variable (High if R=PEG)N-carboxylation with PEG chains creates water-soluble micelles.
Receptor Affinity (MT1)

nM

nM (Inactive)
N1-substitution sterically blocks receptor binding; acts as a true prodrug.
Metabolic Route 6-Hydroxylation (Rapid)Hydrolysis first, then 6-OHProtects the indole ring from immediate CYP oxidation until hydrolysis occurs.
Plasma Half-life ~20-40 minsTunable (Hours to Days)Sustained release profile reduces dosing frequency.

Biological Significance of Interaction (Receptor Level)

The N1-nitrogen of melatonin is a hydrogen bond donor essential for high-affinity binding to the MT1 and MT2 G-protein coupled receptors.

  • Native Binding: The N1-H forms a hydrogen bond with a conserved serine/threonine residue in the receptor binding pocket (e.g., Ser110/114).

  • N-Carboxylation Effect: Derivatization at N1 converts the nitrogen from a donor to an acceptor (or non-interacting species) and introduces significant steric bulk. This abolishes binding affinity .

  • Significance: This confirms that N-carboxylated derivatives are biologically inert until the carboxyl group is cleaved. This is a safety feature in drug design, preventing off-target effects of the intact prodrug.

Receptor Interaction Logic Diagram

Receptor_Interaction cluster_Native Native Melatonin cluster_Prodrug N1-Carboxy Prodrug M_Native Melatonin (N1-H) MT_Site MT1 Receptor (Serine Residue) M_Native->MT_Site H-Bond Formation (High Affinity) M_Prodrug N1-Carboxy-Melatonin (N1-COOR) MT_Site_2 MT1 Receptor (Serine Residue) M_Prodrug->MT_Site_2 Steric Clash No H-Bond (Inactive)

Caption: Mechanistic comparison of receptor binding. N1-carboxylation prevents the critical hydrogen bond required for MT1/MT2 activation.

References

  • Design and Synthesis of Melatonin Prodrugs.
  • N-Heteroaryl Carbamates from Carbon Dioxide via Chemoselective Superbase Catalysis. Source: ACS Publications (J. Org. Chem). Context: Details the specific synthetic protocol for Indole N-carboxylation using TMG and CO₂, explicitly mentioning melatonin as a tolerated substrate. URL:[Link]

  • Poly(L-tryptophan) and Melatonin Analog Micelles via N-Carboxy Anhydride Polymerization. Source: ResearchGate / J. Transl. Med. Context: Discusses the use of N-carboxy anhydride (NCA) derivatives of tryptophan/melatonin to create amphiphilic block copolymers for drug delivery. URL:[Link] (Representative Link)

  • Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. Source: PubMed / NIH. Context: Provides toxicological context on how N-carbamate structures (structurally similar to N-carboxylated melatonin) interact with MT receptors. URL:[Link]

Technical Monograph: N-Carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-Ethoxycarbonyl Melatonin; Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate CAS Registry Number: 519186-54-0 Molecular Formula: C₁₆H₂₀N₂O₄ Molecular Weight: 304.34 g/mol

Executive Summary

N-Carboxylate Melatonin Ethyl Ester represents a critical structural analog in the development and quality control of melatonergic compounds. Primarily utilized as a reference standard for impurity profiling in pharmaceutical manufacturing, it also serves as a model N1-substituted prodrug scaffold.

For drug development professionals, this compound is significant for two reasons:

  • CMC (Chemistry, Manufacturing, and Controls): It is a potential process-related impurity or degradation product that must be quantified to meet ICH Q3A/B guidelines.

  • Medicinal Chemistry: The N1-ethoxycarbonyl modification increases lipophilicity (LogP) relative to the parent melatonin, offering a theoretical pathway for enhanced blood-brain barrier (BBB) penetration before enzymatic hydrolysis restores the active parent drug.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound retains the core 5-methoxy-N-acetyltryptamine (melatonin) structure but features an ethyl carbamate moiety at the indole nitrogen (N1 position). This modification significantly alters the electronic and steric properties of the indole ring.

Structural Analysis[2]
  • Core Scaffold: Indole ring substituted at C3 (ethylacetamide side chain) and C5 (methoxy group).

  • Modification: N1-acylation with an ethoxycarbonyl group (

    
    ).
    
  • Electronic Effect: The electron-withdrawing carbonyl group at N1 reduces the electron density of the indole ring, potentially increasing stability against oxidative degradation at the C2/C3 positions compared to native melatonin.

Comparative Physicochemical Properties
PropertyMelatonin (Parent)This compoundImplication
Formula C₁₃H₁₆N₂O₂C₁₆H₂₀N₂O₄Increased MW (+72 Da)
MW 232.28 g/mol 304.34 g/mol Detectable mass shift in LC-MS
LogP (Predicted) ~1.6~2.5 - 2.8Enhanced lipophilicity; higher retention in RP-HPLC
H-Bond Donors 2 (N1-H, Amide-H)1 (Amide-H)Loss of N1-H donor reduces polarity
Solubility Moderate (Water/Ethanol)Low (Water), High (Organic Solvents)Requires organic modifier for solubilization

Synthesis & Production Protocols

Synthetic Route (Intentional Production)

The synthesis involves the direct N-acylation of melatonin using ethyl chloroformate under basic conditions. This reaction requires careful control of pH and temperature to prevent bis-acylation or hydrolysis.

Reagents:

  • Substrate: Melatonin (High Purity >99%)

  • Reagent: Ethyl Chloroformate (1.1 - 1.2 eq)

  • Base: Triethylamine (TEA) or Sodium Hydride (NaH) for higher yield

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of Melatonin in 50 mL of anhydrous DCM under nitrogen atmosphere.

  • Deprotonation/Activation: Add 12 mmol of Triethylamine. Cool the solution to 0°C in an ice bath.

  • Acylation: Dropwise add 11 mmol of Ethyl Chloroformate over 20 minutes. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Quenching: Quench with saturated NH₄Cl solution.

  • Extraction: Extract the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexane) to isolate the this compound as a white/off-white solid.

Impurity Formation (Process-Related)

In industrial settings, this compound may form as a side product if ethyl chloroformate is used in the synthesis of precursors or if ethanol is present during specific carboxylation steps involving activated intermediates.

Analytical Characterization (Quality Control)

Accurate detection is vital for ensuring pharmaceutical purity. The increased lipophilicity of the ethyl ester derivative results in a distinct chromatographic profile.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% -> 90% B (Linear)

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 220 nm (Amide) and 280 nm (Indole).

  • Retention Time: Melatonin will elute earlier (more polar); this compound will elute significantly later due to the ethyl ester group.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode (+).

  • Precursor Ion: [M+H]⁺ = 305.15 m/z.

  • Key Fragments:

    • 233 m/z: Loss of the ethoxycarbonyl group (reversion to melatonin-like core).

    • 174 m/z: Characteristic 5-methoxyindole fragment.

Pharmacological Implications (Prodrug Potential)

While primarily a reference standard, the N-carboxylate modification categorizes this molecule as a "Soft Drug" or Prodrug candidate.

Mechanism of Action (Hypothetical)

The N1-ethoxycarbonyl group acts as a masking moiety.

  • Absorption: The increased LogP facilitates passive diffusion across the gastrointestinal membrane and the Blood-Brain Barrier (BBB).

  • Bioactivation: Once in systemic circulation or within the CNS, plasma esterases (e.g., butyrylcholinesterase) or tissue-specific amidases hydrolyze the carbamate linkage.

  • Release: The hydrolysis releases active Melatonin, Ethanol (trace), and CO₂.

Receptor Binding
  • Direct Binding: Likely inactive or low affinity at MT1/MT2 receptors. The N1-Hydrogen of melatonin is often involved in hydrogen bonding within the receptor pocket; replacing it with a bulky ethyl ester sterically hinders binding.

  • Efficacy: Efficacy is dependent on the rate of conversion to the parent melatonin.

Visualizations

Synthesis & Hydrolysis Pathway

This diagram illustrates the chemical synthesis of the compound and its subsequent biological hydrolysis back to the active parent drug.

Melatonin_Synthesis_Metabolism Melatonin Melatonin (Active Drug) C13H16N2O2 N_Carboxylate N-Carboxylate Melatonin Ethyl Ester (Prodrug / Impurity) C16H20N2O4 Melatonin->N_Carboxylate Synthesis: + Ethyl Chloroformate + TEA, DCM, 0°C EthylChloro Ethyl Chloroformate (Reagent) EthylChloro->N_Carboxylate N_Carboxylate->Melatonin In Vivo Activation Esterases Plasma Esterases (Enzymatic Hydrolysis) N_Carboxylate->Esterases Esterases->Melatonin Byproducts Ethanol + CO2 Esterases->Byproducts

Figure 1: Synthetic route from Melatonin to this compound and the theoretical metabolic reversion pathway.

Analytical Logic Flow

Decision tree for identifying this compound in a complex mixture.

Analytical_Flow Start Sample Analysis (Unknown Impurity) HPLC RP-HPLC (C18 Column) Start->HPLC RT_Check Retention Time > Melatonin? HPLC->RT_Check RT_Check->Start No (Different Impurity) MS_Check Mass Spec (ESI+) RT_Check->MS_Check Yes (More Lipophilic) Mass_ID Precursor Ion [M+H]+ = 305.15? MS_Check->Mass_ID Frag_Check Fragment Ions 233 m/z (Loss of Ester)? Mass_ID->Frag_Check Yes Result CONFIRMED IDENTITY: This compound Frag_Check->Result Yes

Figure 2: Analytical decision tree for confirming the presence of this compound in pharmaceutical samples.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10129989 (Structure Analog). Retrieved from .

  • MyBioSource. this compound - Product Datasheet (MBS6100587).[1] Retrieved from .[1]

  • Toronto Research Chemicals. this compound (C175760). Retrieved from .

  • Sigma-Aldrich. Melatonin Standards and Derivatives. Retrieved from .

  • Mahal, A. et al. (2020).Indole Derivatives as Melatonin Receptor Agonists: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. (Contextual reference for N1-substitution effects).

Sources

Chronobiologic Therapeutics: A Technical Guide to Melatonin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural evolution, pharmacology, and synthesis of melatonin derivatives. Designed for drug development professionals, it moves beyond basic circadian biology to explore the medicinal chemistry of bioisosteres (indolic, naphthalenic, and indene scaffolds) and the precise experimental protocols required to validate their affinity.

Part 1: The Progenitor and the Limitation Landscape

The Discovery (1958)

The history of chronobiotics began at Yale University in 1958.[1] Dermatologist Aaron B. Lerner and colleagues isolated a factor from bovine pineal glands that lightened amphibian skin (via melanophore contraction).[1][2][3] They named it melatonin (N-acetyl-5-methoxytryptamine).[4][5][6]

While endogenous melatonin is the master regulator of circadian rhythm, its utility as a pharmaceutical is severely limited by its pharmacokinetic (PK) profile:[5]

  • Poor Bioavailability: <15% (absolute) due to extensive first-pass hepatic metabolism (CYP1A2 hydroxylation at the 6-position).

  • Short Half-life (

    
    ):  20–50 minutes in humans, insufficient for sleep maintenance.
    
  • Non-Selectivity: It binds equipotently to MT1 and MT2 receptors.[7]

The Drive for Derivatives

To overcome these limitations, medicinal chemists utilized bioisosterism —replacing the indole core with alternative scaffolds (naphthalene, indene, benzofuran) to improve metabolic stability while retaining the specific pharmacophore required for receptor activation.

Part 2: Structural Evolution & SAR (Structure-Activity Relationship)

The melatonin receptor (MT1/MT2) binding pocket is highly specific. Extensive SAR studies have established the "3-Amido-5-Methoxy" rule .

The Pharmacophore Triad

For a molecule to act as a potent melatonergic agonist, it must possess three spatial features:

  • The Core Scaffold: An aromatic system (Indole, Naphthalene, Indene) to engage in

    
    -
    
    
    
    stacking with phenylalanine residues in the receptor transmembrane domains.
  • The 5-Methoxy Group: Critical for high affinity. It acts as a hydrogen bond acceptor. Removal or displacement of this group drops affinity by orders of magnitude.

  • The 3-Amido Side Chain: The N-acetyl group is essential for intrinsic activity (efficacy). The distance between the amide group and the methoxy group is vital for correct receptor docking.

Key Derivatives[8]
DrugScaffoldSelectivityMechanismClinical Indication
Melatonin IndoleMT1 = MT2AgonistSupplement (unregulated)
Ramelteon IndeneMT1 > MT2AgonistInsomnia (Sleep Onset)
Agomelatine NaphthaleneMT1 = MT2Agonist + 5-HT2C AntagonistMajor Depressive Disorder
Tasimelteon BenzofuranMT2 > MT1AgonistNon-24-Hour Sleep-Wake Disorder

Part 3: Experimental Protocols

Protocol A: Radioligand Binding Assay (Gold Standard)

Objective: Determine the affinity (


) of a novel derivative for human MT1 (hMT1) receptors using 2-[

I]-iodomelatonin
as the radiotracer.

Reagents:

  • CHO-K1 cells stably expressing hMT1.

  • Radioligand: 2-[

    
    I]-iodomelatonin (Specific Activity: 2200 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    

Workflow:

  • Membrane Preparation:

    • Harvest CHO-hMT1 cells and homogenize in ice-cold Tris-buffer.

    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet in Assay Buffer.
      
  • Incubation:

    • In a 96-well plate, add 50

      
      L of membrane suspension (20 
      
      
      
      g protein/well).
    • Add 50

      
      L of 2-[
      
      
      
      I]-iodomelatonin (Final conc: 20–50 pM).
    • Add 50

      
      L of Test Compound  (Concentration range: 
      
      
      
      to
      
      
      M).
    • Control: Define Non-Specific Binding (NSB) using 1

      
      M melatonin.
      
  • Equilibrium: Incubate for 60 minutes at 37°C.

  • Termination:

    • Rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding to the filter).

    • Wash filters

      
       with ice-cold buffer.
      
  • Quantification: Count radioactivity in a gamma counter.

  • Analysis:

    • Calculate specific binding: (Total Binding - NSB).

    • Fit data to a one-site competition model to derive

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Protocol B: Synthetic Workflow for Agomelatine (Naphthalenic Scaffold)

Objective: Synthesize N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (Agomelatine) demonstrating bioisosteric replacement.

Mechanism: This route avoids the indole synthesis complexity by using a naphthalene starting material.

Step-by-Step:

  • Starting Material: (7-Methoxy-1-naphthyl)acetonitrile.

  • Reduction (Nitrile to Amine):

    • Dissolve starting material in ethanol saturated with ammonia.

    • Add Raney Nickel catalyst.

    • Hydrogenate under pressure (40 psi) at 50°C for 4 hours.

    • Result: 2-(7-Methoxy-1-naphthyl)ethylamine. Filter catalyst and evaporate solvent.

  • Acetylation (Amine to Amide):

    • Dissolve the crude ethylamine in ethyl acetate.

    • Add sodium acetate (base) and acetic anhydride (1.2 equivalents).

    • Reflux for 2 hours.[8]

  • Purification:

    • Cool mixture, wash with water, then 5% NaHCO

      
      , then brine.
      
    • Recrystallize from ethanol/water.

    • Validation: Verify structure via

      
      H-NMR (Look for singlet at 
      
      
      
      3.99 for methoxy and singlet at
      
      
      1.95 for acetyl methyl).

Part 4: Visualization (Signaling & Evolution)

Diagram 1: The Melatonin Derivative Evolution (SAR)

This diagram illustrates the structural leap from the natural hormone to the synthetic bioisosteres and their specific FDA approvals.

Melatonin_Evolution cluster_SAR Bioisosteric Modifications Melatonin Melatonin (1958) (Indole Core) Non-selective Indene Indene Scaffold (C replaces N in ring) Melatonin->Indene Scaffold Hopping Naphthalene Naphthalene Scaffold (Benzene replaces Pyrrole) Melatonin->Naphthalene Benzofuran Benzofuran Scaffold Melatonin->Benzofuran Ramelteon Ramelteon (2005) Insomnia (Sleep Onset) MT1 > MT2 Indene->Ramelteon Takeda Agomelatine Agomelatine (2009 EU) Depression (MDD) MT1/MT2 + 5-HT2C Antagonist Naphthalene->Agomelatine Servier Tasimelteon Tasimelteon (2014) Non-24 Disorder MT2 > MT1 Benzofuran->Tasimelteon Vanda

Caption: Structural evolution from the indole core of melatonin to approved therapeutic bioisosteres.

Diagram 2: Mechanism of Action (GPCR Signaling)

This diagram details the Gi/Go coupled pathway activated by these agonists, leading to the suppression of cAMP and the "sleep signal."

MOA_Signaling Ligand Agonist (Ramelteon/Melatonin) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi / Go Protein (Heterotrimeric) Receptor->G_Protein Activation (GDP -> GTP) AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Reduction (-) PKA PKA Activity cAMP->PKA Downregulation CREB CREB Phosphorylation PKA->CREB Altered Gene Expression Response Physiological Response: SCN Firing Rate ↓ Sleep Onset ↑ PKA->Response Signal Transduction

Caption: The Gi-coupled signaling cascade. Agonist binding inhibits Adenylyl Cyclase, reducing cAMP.

References

  • Lerner, A. B., Case, J. D., Takahashi, Y., Lee, T. H., & Mori, W. (1958). Isolation of Melatonin, the Pineal Gland Factor that Lightens Melanocytes.[2][3] Journal of the American Chemical Society.

  • Rivara, S., et al. (2008). Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders. Current Topics in Medicinal Chemistry.

  • Uchikawa, O., et al. (2002).[9][10] Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists (Ramelteon). Journal of Medicinal Chemistry.

  • Audinot, V., et al. (2003). New selective ligands of human cloned melatonin MT1 and MT2 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Vanda Pharmaceuticals. (2014).[11] Hetlioz (Tasimelteon) Prescribing Information. FDA Access Data.

  • Gbahou, F., & Jockers, R. (2022).[12] 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology.

Sources

Potential physiological role of N-Carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Carboxylate Melatonin Ethyl Ester (CAS: 519186-54-0), chemically defined as ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate, represents a specialized derivative of the neurohormone melatonin.[1][2] Unlike endogenous melatonin, this compound acts as a lipophilic prodrug or a specific impurity standard in pharmaceutical profiling.

Its potential physiological role is not intrinsic; rather, it functions as a delivery vehicle designed to overcome the pharmacokinetic limitations of melatonin—specifically its short half-life (


 min) and variable bioavailability. Upon systemic administration, it targets the central nervous system (CNS) through enhanced lipid solubility before undergoing hydrolytic conversion to active melatonin.

This technical guide outlines the physicochemical properties, mechanism of activation, and rigorous experimental protocols required to validate its physiological impact.

Chemical Identity & Physicochemical Profile[1][3][4]

To understand the physiological behavior of this ester, one must first analyze its structural modifications relative to the parent molecule.

PropertyMelatonin (Parent)This compound
CAS Number 73-31-4519186-54-0
Molecular Formula


Molecular Weight 232.28 g/mol 304.35 g/mol
Modification NoneN1-Ethoxycarbonyl substitution
Predicted LogP ~1.6 (Moderate Lipophilicity)~2.5 - 3.0 (High Lipophilicity)
Solubility Water/EthanolDMSO/Chloroform/Methanol
Primary Role Endogenous HormoneSynthetic Prodrug / Analytical Standard

Structural Significance: The addition of the ethoxycarbonyl group at the indole nitrogen (


) masks the polar 

bond. This modification serves two critical functions:
  • Enhanced Permeability: Increases the partition coefficient (LogP), facilitating rapid passive transport across the Blood-Brain Barrier (BBB).

  • Metabolic Shielding: Protects the indole ring from premature oxidation or conjugation until hydrolysis occurs.

Physiological Mechanism: The Prodrug Activation Pathway

The physiological relevance of this compound is contingent upon its bioconversion. It is biologically inactive at the Melatonin Receptors (MT1/MT2) in its esterified form due to steric hindrance at the


 position, which is critical for receptor binding pocket alignment.
Metabolic Hydrolysis

Upon entering the systemic circulation, the compound acts as a substrate for plasma carboxylesterases (e.g., hCES1, hCES2) and butyrylcholinesterase (BChE).

The Reaction Cascade:

  • Ester Cleavage: The ethoxy group is hydrolyzed, releasing ethanol.

  • Unstable Intermediate: An N-carbamic acid intermediate is formed.

  • Spontaneous Decarboxylation: The carbamic acid is unstable at physiological pH (7.4) and spontaneously releases

    
     to regenerate the free amine—active Melatonin.
    
Pharmacological Advantages
  • Sustained Release: The rate of hydrolysis dictates the appearance of free melatonin, potentially mimicking the natural nocturnal secretion profile better than immediate-release melatonin.

  • "First-Pass" Bypass: The ester modification may alter the hepatic extraction ratio, allowing higher systemic concentrations of the prodrug to reach the brain before conversion.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bio-activation pathway of this compound within the human physiological system.

Melatonin_Prodrug_Pathway cluster_blood Systemic Circulation / Plasma cluster_brain Central Nervous System Prodrug N-Carboxylate Melatonin Ethyl Ester (Lipophilic Prodrug) Intermediate N-Carbamic Acid Intermediate (Unstable) Prodrug->Intermediate Hydrolysis Enzyme Plasma Esterases (hCES1 / BChE) Enzyme->Prodrug Catalysis Byproducts Ethanol + CO2 Intermediate->Byproducts Active Melatonin (Active Hormone) Intermediate->Active Spontaneous Decarboxylation Receptor MT1 / MT2 Receptors Active->Receptor Binding & Signaling

Figure 1: Bioconversion pathway of this compound from prodrug to active receptor agonist.

Experimental Protocols for Validation

To confirm the physiological role and utility of this compound, researchers must validate its stability and conversion rate. The following protocols are designed for self-validation using standard LC-MS/MS workflows.

Protocol A: In Vitro Plasma Stability & Hydrolysis Kinetics

Objective: Determine the half-life (


) of the prodrug in human plasma and quantify the release of melatonin.

Materials:

  • Pooled Human Plasma (heparinized).

  • This compound (Reference Std).[1][3]

  • Internal Standard (e.g., Melatonin-d4).[1]

  • LC-MS/MS System (e.g., Agilent 6400 Series or equivalent).

Workflow:

  • Preparation: Prepare a 1 mM stock solution of the ester in DMSO.

  • Incubation: Spike human plasma (pre-warmed to 37°C) with the stock solution to a final concentration of 10 µM.

  • Sampling: Aliquot 100 µL samples at

    
     minutes.
    
  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (10,000 x g, 10 min) and inject supernatant into LC-MS/MS.

  • Data Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Validation Criteria:

  • Success: Disappearance of parent ester correlates 1:1 with the molar appearance of Melatonin (adjusting for MW).

  • Failure: If Melatonin is not detected, the N-carboxylate bond may be resistant to plasma esterases (requiring liver microsome testing).

Protocol B: Receptor Binding Affinity (Competitive Radioligand Assay)

Objective: Prove the compound is a prodrug (low affinity) and not a direct agonist.

Workflow:

  • Cell Line: CHO cells stably expressing human MT1 receptors.

  • Ligand: 2-[

    
    I]-Iodomelatonin (highly specific radioligand).
    
  • Competition: Incubate cell membranes with fixed radioligand (200 pM) and increasing concentrations (

    
     to 
    
    
    
    M) of:
    • Control: Melatonin.[1][2][4][5][6][7][8]

    • Test: this compound (ensure esterase inhibitors are present to prevent hydrolysis during assay).

  • Measurement: Filter membranes, wash, and count radioactivity.

  • Analysis: Calculate

    
     and 
    
    
    
    .

Expected Outcome:

  • Melatonin:

    
     nM.
    
  • N-Carboxylate Ester:

    
     nM (Low Affinity). Note: If affinity is high, the compound has direct physiological activity.
    

Visualization: Experimental Validation Logic

This workflow guides the researcher through the decision-making process based on experimental data.

Experimental_Logic Start Start: N-Carboxylate Melatonin Ethyl Ester Step1 Assay 1: Plasma Stability (37°C, 4 hours) Start->Step1 Decision1 Is Melatonin Released? Step1->Decision1 BranchA Rapid Hydrolysis (t1/2 < 30 min) Decision1->BranchA Yes BranchB Slow/No Hydrolysis Decision1->BranchB No Step2A Conclusion: Effective Prodrug Proceed to PK Study BranchA->Step2A Step2B Investigate Liver Microsomes (Hepatic Metabolism) BranchB->Step2B

Figure 2: Decision tree for characterizing the physiological viability of the compound.

References

  • Pharmaffiliates. (n.d.). This compound - Catalogue No.[1][5][3] PAI 13 085001. Retrieved from [Link]

  • Mahalapbutr, P., et al. (2020). Indole-based melatonin analogues: Synthetic approaches and biological activity. ResearchGate. Retrieved from [Link]

  • Kirsch, M., & de Groot, H. (2009).[9] N-nitrosomelatonin: Synthesis, Chemical Properties, Potential Prodrug. Journal of Pineal Research. Retrieved from [Link]

  • Hardeland, R. (2021).[1][2] Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds. International Journal of Molecular Sciences. Retrieved from [Link]

Disclaimer: This document is for research and educational purposes. This compound is currently classified as a research chemical/standard and has not been approved by the FDA or EMA for clinical use in humans.

Sources

N-Carboxylate Melatonin Ethyl Ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Formation, and Analytical Control of a Key Melatonin Derivative[1]

Executive Summary

N-Carboxylate Melatonin Ethyl Ester (CAS: 519186-54-0) is a specific structural derivative of the neurohormone melatonin (N-acetyl-5-methoxytryptamine).[1][2][3][4][5][6] Chemically defined as Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate , this compound represents a critical entity in pharmaceutical development, serving primarily as a reference standard for impurity profiling and a potential lipophilic prodrug candidate .

In the synthesis and storage of Melatonin, the indole nitrogen (N1) is a nucleophilic site susceptible to acylation or carboxylation. The formation of the N-carboxylate ethyl ester modifies the physicochemical properties of the parent molecule, significantly altering its solubility and retention time during liquid chromatography. This guide provides a comprehensive technical analysis of this molecule, its formation mechanism, and protocols for its detection and control.

Physicochemical Profile

The following data establishes the core identity of the molecule for regulatory and experimental verification.

ParameterTechnical Specification
Common Name This compound
IUPAC Name Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate
CAS Registry Number 519186-54-0
Molecular Formula C₁₆H₂₀N₂O₄
Molecular Weight 304.34 g/mol
Parent Compound Melatonin (C₁₃H₁₆N₂O₂, MW: 232.28)
Structural Modification Ethoxycarbonyl group (-COOCH₂CH₃) at Indole N1 position
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
Structural Analysis & Formation Mechanism

The structural divergence from Melatonin lies at the N1 position of the indole ring . While Melatonin possesses a free N-H at this position, this compound is "capped" with an ethyl carbamate moiety.

Mechanistic Insight

This derivative typically arises through the reaction of Melatonin with ethyl chloroformate (or equivalent ethylating carbonate reagents) under basic conditions. This reaction is often intentional during the synthesis of reference standards but can occur as a side reaction if ethyl chloroformate is used in upstream processing or if the product is exposed to carbonate esters during extraction.

Key Reactivity: The


 of the indole N-H is approximately 17 (in DMSO), making it a weak acid. In the presence of a base (e.g., TEA, NaH), the nitrogen is deprotonated, attacking the electrophilic carbonyl of the ethyl chloroformate.
Visualization: Formation Pathway

The following diagram illustrates the chemical transformation from Melatonin to its N-Carboxylate Ethyl Ester derivative.[7][2][8]

Melatonin_Derivatization Melatonin Melatonin (N-acetyl-5-methoxytryptamine) C13H16N2O2 Intermediate Transition State [N-Anion Attack] Melatonin->Intermediate Deprotonation (N1-H) Reagent Ethyl Chloroformate (Cl-CO-OEt) Electrophile Reagent->Intermediate Nucleophilic Attack Base Base Catalyst (e.g., Et3N, NaH) Base->Intermediate Product N-Carboxylate Melatonin Ethyl Ester C16H20N2O4 Intermediate->Product Elimination of HCl

Figure 1: Reaction pathway for the synthesis of this compound via N1-acylation.

Experimental Protocols
Protocol A: Synthesis of Reference Standard

To generate this compound for use as a qualitative standard in HPLC analysis.

Reagents:

  • Melatonin (1.0 eq)[1]

  • Ethyl Chloroformate (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Methodology:

  • Dissolution: Dissolve 232 mg (1 mmol) of Melatonin in 10 mL of anhydrous DCM under a nitrogen atmosphere.

  • Activation: Add 210 µL (1.5 mmol) of Triethylamine. Stir at 0°C for 15 minutes to ensure deprotonation equilibrium.

  • Addition: Dropwise add 115 µL (1.2 mmol) of Ethyl Chloroformate. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The product will appear less polar (higher

    
    ) than Melatonin.
    
  • Workup: Quench with 10 mL saturated

    
    . Extract the organic layer, wash with brine, and dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography to obtain the off-white solid.

Protocol B: Analytical Detection (HPLC-UV)

This method separates the N-Carboxylate derivative from the parent Melatonin, essential for purity analysis.

System Suitability:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

  • Wavelength: 222 nm (Amide absorption) and 280 nm (Indole absorption)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

Mobile Phase Gradient:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: Acetonitrile (ACN)

Time (min)% Solvent A% Solvent BDescription
0.09010Equilibration
15.04060Linear Gradient
20.01090Wash
25.09010Re-equilibration

Expected Results:

  • Melatonin RT: ~8.5 min

  • N-Carboxylate Ester RT: ~12.5 min (Significant shift due to increased lipophilicity from the ethyl ester group).

Analytical Logic & Quality Control

In a drug development context, distinguishing this specific impurity is vital. The N-Carboxylate derivative shows a distinct mass shift in LC-MS analysis.

Mass Spectrometry Identification
  • Ionization: ESI Positive Mode (

    
    )
    
  • Parent Ion

    
    :  305.35 m/z
    
  • Fragment Ions:

    • Loss of Ethyl Carbamate group (-87 Da)

      
       218 m/z
      
    • Cleavage of Acetamide side chain

      
       246 m/z
      
Visualization: Analytical Decision Tree

The following workflow outlines the logic for confirming the presence of this compound in a batch sample.

Analytical_Workflow Sample Pharmaceutical Sample (Melatonin API) HPLC HPLC-UV Analysis (Gradient Method) Sample->HPLC Decision Peak Detected at RRT ~1.4? HPLC->Decision LCMS LC-MS Confirmation (ESI+) Decision->LCMS Yes NotDetected Impurity Absent or Other Species Decision->NotDetected No MassCheck Check m/z 305.35 [M+H]+ LCMS->MassCheck Confirmed CONFIRMED: N-Carboxylate Melatonin Ethyl Ester MassCheck->Confirmed Match MassCheck->NotDetected No Match

Figure 2: Decision tree for the identification of this compound in bulk drug substances.

References
  • Pharmaffiliates. (n.d.). This compound - Reference Standard. Retrieved from [Link]

  • Veeprho. (n.d.). Melatonin N-Carboxylate Ethyl Ester (CAS 519186-54-0).[1][2][4][5][6] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Melatonin: PubChem Compound Summary. Retrieved from [Link]

Sources

Pharmacological Profiling of N-Carboxylate Melatonin Ethyl Ester: A Prodrug Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Bioactivity of N-Carboxylate Melatonin Ethyl Ester (CAS 519186-54-0) Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Technical Whitepaper | Version 1.0

Executive Summary

This compound (Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate; CAS 519186-54-0) represents a chemically modified derivative of the neurohormone melatonin.[1] While currently categorized primarily as an impurity reference standard in pharmaceutical manufacturing, its structural properties identify it as a classic carbamate prodrug .

This guide provides a predictive pharmacological analysis of this compound. By masking the indole nitrogen (N1) with an ethoxycarbonyl group, the molecule is predicted to exhibit significantly altered physicochemical properties (increased lipophilicity) and reduced immediate receptor affinity compared to the parent molecule. Its bioactivity is contingent upon enzymatic hydrolysis, positioning it as a candidate for sustained-release formulations or enhanced blood-brain barrier (BBB) penetration strategies.

Structural Analysis & Physicochemical Predictions

The core modification in this compound is the substitution of the indole N1-hydrogen with an ethyl carboxylate (carbamate) moiety. This modification fundamentally alters the electronic and steric landscape of the molecule.

Chemical Identity[1]
  • IUPAC Name: Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~304.34 g/mol

  • Parent Compound: Melatonin (

    
    )
    
Predicted Physicochemical Shifts

The N1-H of melatonin is a hydrogen bond donor. Capping this position eliminates the donor capability and increases lipophilicity.

PropertyMelatonin (Parent)N-Carboxylate Ethyl Ester (Predicted)Impact
LogP (Lipophilicity) ~1.6~2.5 – 2.8Enhanced membrane permeability; potential for higher BBB penetration.
H-Bond Donors 2 (Amide N, Indole N)1 (Amide N only)Reduced water solubility; loss of key receptor interaction point.
TPSA (Topological Polar Surface Area) ~54 Ų~80 Ų (Est.)Remains within optimal range for CNS penetration (<90 Ų).
Metabolic Stability Low (CYP1A2 hydroxylation)Moderate (N1-protection)N1-substitution may sterically hinder 2,3-dioxygenase or CYP-mediated attack on the indole ring until hydrolysis occurs.

Predicted Mechanism of Action (MOA)

The bioactivity of this compound must be understood as a two-stage process: Transport/Protection followed by Metabolic Activation .

The "Masked" Agonist Hypothesis

Melatonin receptors (MT1 and MT2) are G-protein coupled receptors (GPCRs). Structure-Activity Relationship (SAR) data indicates that the hydrogen bond between the indole N1-H and specific residues in the receptor binding pocket (e.g., Serine/Threonine residues in TM domains) is critical for high-affinity binding.

  • Prediction: The N-Carboxylate derivative will exhibit negligible affinity (

    
     > 10 µM) for MT1/MT2 receptors in its intact form due to:
    
    • Steric Hindrance: The bulky ethyl ester group prevents the indole core from fitting deep into the orthosteric pocket.

    • Loss of H-Bonding: Removal of the N1-H donor capability disrupts the anchoring mechanism required for receptor activation.

Metabolic Activation Pathway

Bioactivity is restored via hydrolysis. The carbamate linkage is susceptible to plasma and hepatic enzymes, specifically Carboxylesterases (CES1/CES2) .

Pathway Logic:

  • Intact Transport: The lipophilic prodrug crosses membranes/BBB.

  • Enzymatic Cleavage: Esterases attack the carbonyl carbon.

  • Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates to release

    
     and free Melatonin.
    
Visualization: Activation Pathway

The following diagram illustrates the conversion of the prodrug into active melatonin.

MetabolicActivation Prodrug N-Carboxylate Melatonin Ethyl Ester (Inactive/Low Affinity) Intermediate Unstable Carbamic Acid Intermediate Prodrug->Intermediate Hydrolysis Enzyme Carboxylesterases (CES1 / CES2) Enzyme->Prodrug Melatonin Melatonin (Active Agonist) Intermediate->Melatonin Spontaneous Decarboxylation Byproducts CO2 + Ethanol Intermediate->Byproducts

Figure 1: Predicted metabolic activation pathway. The compound acts as a prodrug, requiring esterase-mediated cleavage to release the active parent molecule.

Experimental Validation Framework

To validate the predicted bioactivity, the following experimental protocols are recommended. These protocols are designed to confirm the "Prodrug" status and rule out direct activity.

Protocol A: Stability & Hydrolysis Kinetics

Objective: Determine the half-life (


) of the prodrug in plasma vs. buffer.
  • Preparation: Dissolve this compound in DMSO (stock), then dilute into:

    • Phosphate Buffered Saline (PBS, pH 7.4) [Control].

    • Human/Rat Plasma (pooled) [Test].

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction with ice-cold acetonitrile.

  • Analysis: HPLC-UV or LC-MS/MS.

    • Monitor: Disappearance of Prodrug (Peak A) and appearance of Melatonin (Peak B).

  • Success Criteria:

    • PBS: >90% intact at 120 min (Chemical Stability).

    • Plasma: Rapid degradation (

      
       min) with stoichiometric release of melatonin (Bio-activation).
      
Protocol B: Comparative Receptor Binding (Radioligand Assay)

Objective: Confirm that the intact ester does not bind MT1/MT2.

  • System: CHO-K1 cells stably expressing human MT1 (

    
    ) receptors.
    
  • Ligand: 2-[

    
    ]-iodomelatonin (Hot ligand).
    
  • Competitors:

    • Melatonin (Standard).[1][2][3][4][5][6][7]

    • This compound (Test).[1]

    • Critical Step: Include a Non-Hydrolyzable Analog control or perform assay at 4°C to minimize esterase activity during incubation.

  • Procedure:

    • Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of competitors.
    • Filter through glass fiber filters (Whatman GF/B).

    • Count radioactivity.

  • Data Analysis: Plot displacement curves.

    • Prediction: Melatonin

      
       pM. N-Carboxylate Ester 
      
      
      
      µM (Right-shifted curve).
Visualization: Experimental Logic Flow

This diagram outlines the decision tree for characterizing the compound.

ValidationWorkflow cluster_0 Phase 1: In Vitro Stability cluster_1 Phase 2: Pharmacodynamics Start Compound Synthesis (CAS 519186-54-0) PBS PBS Stability (Chemical Hydrolysis?) Start->PBS Plasma Plasma Stability (Enzymatic Activation?) Start->Plasma Binding Receptor Binding (MT1/MT2) (Is Intact Molecule Active?) PBS->Binding If Stable Plasma->Binding Define Active Species Decision Outcome Analysis Binding->Decision Result1 Prodrug Confirmed (Inactive Intact -> Active Metabolite) Decision->Result1 Low Affinity Intact High Conversion Rate Result2 Novel Agonist (Active Intact) Decision->Result2 High Affinity Intact

Figure 2: Experimental workflow to distinguish between prodrug activity and direct agonism.

Clinical Implications & Utility

Assuming the prodrug hypothesis holds, this compound offers distinct advantages over native melatonin:

  • Extended Half-Life: Native melatonin has a very short half-life (~20-40 min). The rate-limiting step of ester hydrolysis could extend the therapeutic window, mimicking the natural "nighttime" release profile more effectively than immediate-release tablets.

  • Formulation Stability: The N-carboxylate protection prevents oxidative discoloration (browning) common in indole-based liquid formulations.

  • Reference Standard Utility: As currently marketed, it serves as a critical marker for quality control, ensuring that acetylation/protection steps in synthetic manufacturing do not yield persistent impurities.

References

  • Veeprho Laboratories. (n.d.). Melatonin N-Carboxylate Ethyl Ester | CAS 519186-54-0.[1] Retrieved from [Link]

  • Lira-Rocha, A., et al. (2002).[8] Receptor-binding studies of 1-N-substituted melatonin analogues. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hardeland, R. (2005). Melatonin, a potent agent in antioxidative defense: actions as a natural food constituent, gastrointestinal factor, drug and prodrug.[9][10] Nutrition & Metabolism. Retrieved from [Link]

  • Audinot, V., et al. (2003). New selective ligands of human cloned melatonin MT1 and MT2 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. (Contextual support for N1-SAR).
  • Satyanarayanajois, S. D., et al. (2005). Melatonin analogue prodrugs. U.S. Patent Application US20050154047A1.[11] Retrieved from

Sources

Methodological & Application

Application Note: Strategic In Vitro Profiling of N-Carboxylate Melatonin Ethyl Ester (NCMEE)

[1]

Introduction & Compound Rationale

N-Carboxylate Melatonin Ethyl Ester (NCMEE) (Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate) represents a specific class of N1-substituted indole derivatives designed to modulate the physicochemical properties of melatonin.[1]

Native melatonin (N-acetyl-5-methoxytryptamine) exhibits rapid clearance and variable oral bioavailability.[1] The derivatization at the indole N1 position with an ethyl carboxylate moiety serves two primary strategic purposes in drug design:

  • Lipophilicity Enhancement: The ethyl ester carbamate functionality significantly increases

    
    , potentially facilitating superior passive diffusion across the Blood-Brain Barrier (BBB).
    
  • Prodrug Mechanism: The N1-carbamate linkage is chemically designed to be susceptible to plasma esterases or spontaneous hydrolysis, theoretically reverting to the active parent compound (Melatonin) in vivo.

This application note details the critical in vitro assay cascade required to validate NCMEE as a viable therapeutic candidate. The focus is on distinguishing its identity as a stable novel agonist versus a labile prodrug .

Physicochemical Stability & Hydrolysis Kinetics

Rationale

The N1-nitrogen of the melatonin indole ring is essential for hydrogen bonding within the MT1/MT2 receptor binding pocket. Substitution at this position typically abolishes receptor affinity. Therefore, efficacy depends on the rate of conversion to native melatonin. This assay determines the "activation trigger" (plasma esterases vs. chemical pH instability).

Protocol A: Plasma & Esterase Stability Assay

Objective: Quantify the half-life (

Materials:

  • Test Compound: NCMEE (10 mM stock in DMSO).

  • Matrix: Pooled Human Plasma (heparinized) and Porcine Liver Esterase (PLE) in PBS.

  • Control: Melatonin (active metabolite reference).[2][3]

  • Internal Standard: 5-Methoxytryptamine or Deuterated Melatonin.[1]

  • Analysis: HPLC-UV/Vis or LC-MS/MS.[1]

Methodology:

  • Preparation: Dilute NCMEE to 10

    
    M in pre-warmed (37°C) human plasma or PLE solution (1 U/mL in PBS, pH 7.4).
    
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Withdraw 100

    
    L aliquots at 
    
    
    minutes.
  • Quenching: Immediately add 300

    
    L ice-cold Acetonitrile (ACN) containing Internal Standard to precipitate proteins.
    
  • Extraction: Vortex (1 min), Centrifuge (10,000

    
    , 10 min, 4°C).
    
  • Quantification: Inject supernatant onto C18 column.

Data Analysis: Plot


1

Conversion Efficiency

1
Visualization: Prodrug Activation Pathway

ProdrugPathwayNCMEENCMEE(Lipophilic Prodrug)IntermediateUnstableCarbamic AcidNCMEE->Intermediate CleavageEsterasePlasma Esterases(Hydrolysis)Esterase->NCMEECatalysisMelatoninMelatonin(Active Agonist)Intermediate->Melatonin DecarboxylationCO2CO2 + Ethanol(Byproducts)Intermediate->CO2

Caption: Proposed enzymatic activation pathway of NCMEE to active Melatonin via carbamate cleavage.

Functional GPCR Pharmacology (MT1/MT2)

Rationale

Melatonin receptors (MT1/MT2) are

145
  • Critical Hypothesis Check: If NCMEE is stable in the assay buffer (PBS/HBSS) but shows no activity, it confirms it is a prodrug requiring metabolic activation. If it shows activity, it is a novel N1-substituted agonist (rare).[1]

Protocol B: Forskolin-Stimulated cAMP HTRF Assay

Objective: Determine the agonist potency (

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing human MT1 or MT2.[1]

  • Reagents: HTRF cAMP Detection Kit (Cisbio/Revvity), Forskolin (FSK), IBMX (Phosphodiesterase inhibitor).

  • Antagonist Control: Luzindole (Non-selective MT antagonist).

Methodology:

  • Cell Seeding: Dispense 2,000–5,000 cells/well in low-volume 384-well white plates.

  • Compound Addition: Add NCMEE (serial dilution, 10 pM to 10

    
    M) mixed with Forskolin  (final conc. 1–10 
    
    
    M).
    • Note: FSK is required to raise basal cAMP so the

      
       effect (inhibition) can be measured.
      
  • Incubation: 30–60 minutes at Room Temperature (prevent degradation of cAMP).

  • Lysis & Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates in lysis buffer.

  • Reading: Measure Time-Resolved Fluorescence (TR-FRET) at 665 nm / 620 nm.

Self-Validating Controls:

  • Z' Factor: Must be > 0.5 for assay validity.

  • Luzindole Check: Pre-incubate with 1

    
    M Luzindole. If NCMEE signal is blocked, the effect is receptor-specific.
    

Data Presentation Template:

CompoundMT1

(nM)
MT1

(%)
MT2

(nM)
MT2

(%)
Melatonin (Ref) 0.1 - 1.01000.1 - 1.0100
NCMEE TBDTBDTBDTBD
NCMEE + Esterase < TBDHigh< TBDHigh

Note: "NCMEE + Esterase" involves pre-incubating the compound with esterase for 30 mins before adding to cells to simulate in vivo activation.

Visualization: Gi-Coupled Signaling Assay

GPCR_AssayForskolinForskolin(Stimulator)ACAdenylyl CyclaseForskolin->AC ActivatesLigandNCMEE / MelatoninReceptorMT1/MT2 ReceptorLigand->Receptor BindsGiGi Protein(Inhibitory)Receptor->Gi ActivatesGi->AC InhibitscAMPcAMP ProductionAC->cAMP SynthesizesSignalHTRF Signal(Inversely Proportional to cAMP)cAMP->Signal Competition Binding

Caption: Schematic of the Gi-coupled cAMP inhibition assay. Agonist binding reduces the Forskolin-induced cAMP spike.[1]

Lipophilicity & Permeability (PAMPA)[1][6][7]

Rationale

The "Ethyl Ester" modification is specifically intended to improve lipid membrane traversal. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, non-biological verification of this property.

Protocol C: PAMPA-BBB (Blood Brain Barrier)[1][6]

Objective: Measure the effective permeability (

Methodology:

  • Donor Plate: Add 300

    
    L of NCMEE (10 
    
    
    M) in PBS (pH 7.4) to the bottom plate.
  • Membrane: Coat the PVDF filter of the top plate with 4

    
    L of Porcine Brain Lipid  (20 mg/mL in dodecane).
    
  • Acceptor Plate: Add 200

    
    L of PBS to the top wells.
    
  • Assembly: Sandwich the plates and incubate for 18 hours at RT in a humidity chamber.

  • Analysis: Quantify compound concentration in Donor and Acceptor wells via UV-Vis (280 nm) or LC-MS.

Calculation:



1

Success Criteria:

  • Melatonin: Moderate permeability (

    
     cm/s).[1]
    
  • NCMEE: High permeability (

    
     cm/s).[1]
    

References

  • Boutin, J. A., et al. (2005). "Molecular tools to study melatonin pathways and actions." Trends in Pharmacological Sciences. Link

  • Cisbio Bioassays. (2023). "cAMP Gi Kit - HTRF Assay Principle and Protocol." Revvity Resources. Link

  • Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery: PAMPA." Current Opinion in Chemical Biology. Link

  • Vachharajani, N. N., et al. (2003). "Preclinical hydrolysis and stability of ester prodrugs." Journal of Pharmaceutical Sciences. Link

  • Zhu, L., et al. (2019). "In Silico ADME, Metabolism Prediction and Hydrolysis Study of Melatonin Derivatives." International Journal of Tryptophan Research. Link

Application Notes and Protocols for In Vivo Studies of N-Carboxylate Melatonin Ethyl Ester (NCMEE) in Rodents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Advancing Neuroprotection with a Novel Melatonin Analog

Melatonin, the chief secretory product of the pineal gland, is a pleiotropic molecule with well-documented neuroprotective properties.[1][2] Its ability to scavenge free radicals, reduce inflammation, and inhibit apoptosis makes it a promising candidate for therapeutic intervention in a range of neurological disorders, including ischemic stroke.[1][2] Melatonin readily crosses the blood-brain barrier, a critical feature for any centrally acting therapeutic agent.[3][4] However, its clinical utility can be hampered by a short biological half-life and variable oral bioavailability due to extensive first-pass metabolism.[5][6]

To address these limitations, N-Carboxylate Melatonin Ethyl Ester (NCMEE) has been developed. NCMEE, with the chemical name Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate, is an ester derivative of melatonin.[6] This structural modification is designed to enhance the lipophilicity of the parent molecule. The rationale behind this approach is to potentially improve its absorption, distribution, and pharmacokinetic profile, thereby offering a more effective and reliable neuroprotective agent for in vivo applications.

These application notes provide a comprehensive guide for researchers on the formulation, administration, and evaluation of NCMEE in rodent models, with a particular focus on its neuroprotective effects in the context of ischemic stroke. The protocols and insights provided herein are intended to facilitate scientifically rigorous and reproducible preclinical studies.

Physicochemical Properties and Formulation of NCMEE

A thorough understanding of the physicochemical properties of NCMEE is paramount for developing a stable and effective formulation for in vivo studies. While specific experimental data for NCMEE is emerging, we can infer some of its characteristics based on its structure and the known properties of melatonin.

General Properties and Solubility:

Melatonin itself has low solubility in water (approximately 0.1 mg/mL) but is more soluble in organic solvents like ethanol (50 mg/mL).[4] The addition of an ethyl ester group to the indole nitrogen in NCMEE is expected to increase its lipophilicity. This may decrease its aqueous solubility further but could enhance its solubility in lipid-based vehicles. Melatonin is also known to be sensitive to light and oxidation, a property that should be assumed for NCMEE until proven otherwise.[4]

Vehicle Formulations for In Vivo Administration:

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of NCMEE. Given its likely low aqueous solubility, a suitable vehicle will likely involve a co-solvent system. Below are recommended starting formulations for oral and intraperitoneal administration. It is imperative for the researcher to perform initial solubility and stability tests of their specific batch of NCMEE in the chosen vehicle before commencing in vivo experiments.

Vehicle Component Purpose Recommended Concentration (v/v) Notes
Saline (0.9% NaCl) Aqueous baseq.s. to 100%Use sterile saline for all preparations.
Ethanol (USP grade) Co-solvent5-10%Helps to dissolve lipophilic compounds. Use the lowest effective concentration to minimize potential toxicity.
Polyethylene Glycol 300 (PEG 300) Co-solvent/Solubilizer10-40%A commonly used and safe vehicle for in vivo studies.[7]
Tween 80 Surfactant/Emulsifier1-5%Improves solubility and prevents precipitation of the compound.
Dimethyl Sulfoxide (DMSO) Co-solvent<10% (for IP), <5% (for oral)A powerful solvent, but should be used with caution and at low concentrations due to potential toxicity.[8]

Protocol for Vehicle Preparation (Example: 10% Ethanol, 30% PEG 300 in Saline):

  • In a sterile container, add the desired volume of absolute ethanol (e.g., 1 mL for a 10 mL final volume).

  • Add the desired volume of PEG 300 (e.g., 3 mL for a 10 mL final volume).

  • Add the calculated amount of NCMEE to the ethanol/PEG 300 mixture and vortex or sonicate until fully dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Slowly add sterile saline to the final desired volume (e.g., add saline to 10 mL) while continuously mixing to prevent precipitation.

  • Visually inspect the final solution for clarity and any undissolved particles.

  • Protect the formulation from light by storing it in an amber vial. Prepare fresh on the day of the experiment if stability data is not available.

In Vivo Administration Protocols

The following protocols for oral gavage and intraperitoneal injection are based on established guidelines for rodents. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.

Animal Models:

  • Mice: C57BL/6 or other common laboratory strains, 8-12 weeks old.

  • Rats: Sprague-Dawley or Wistar, 250-350g.

Dose Selection:

For initial studies with NCMEE, a dose-ranging study is recommended. Based on effective doses of melatonin in rodent models of stroke (4-15 mg/kg), a starting dose range for NCMEE of 5-20 mg/kg is suggested.[9][10] The final dose should be determined based on efficacy and tolerability in pilot studies.

Administration Parameters:

Parameter Mice Rats Reference
Oral Gavage Needle 20-22 gauge, 1.5-2 inches, flexible tip16-18 gauge, 2-3 inches, flexible tip[[“]][12]
Oral Gavage Volume 5-10 mL/kg5-10 mL/kg[13]
IP Injection Needle 25-27 gauge23-25 gauge[3]
IP Injection Volume < 10 mL/kg< 10 mL/kg[3]

Protocol for Oral Gavage:

  • Accurately weigh the animal to determine the correct dosing volume.

  • Restrain the animal firmly but gently. For mice, this can be done by scruffing the neck and back. For rats, a towel wrap may be beneficial.[12][13]

  • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper length and avoid stomach perforation.[13]

  • With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the space between the incisors and molars) and advance it along the roof of the mouth.[12]

  • The needle should pass smoothly into the esophagus. If resistance is met, withdraw and reposition. Do not force the needle.

  • Once the needle is in place, administer the NCMEE formulation slowly and steadily.

  • Withdraw the needle gently in the same path of insertion.

  • Monitor the animal for several minutes post-gavage for any signs of distress.[13]

Protocol for Intraperitoneal (IP) Injection:

  • Weigh the animal to calculate the correct injection volume.

  • Restrain the animal in dorsal recumbency with the head tilted slightly downwards. This allows the abdominal organs to shift cranially.[3]

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3]

  • Insert a sterile needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or fluid is drawn, withdraw the needle and inject at a different site with a new sterile needle.[14]

  • Inject the NCMEE formulation slowly.

  • Withdraw the needle and return the animal to its cage.

  • Observe the animal for any adverse reactions.

Application in a Rodent Model of Ischemic Stroke

The neuroprotective effects of NCMEE can be robustly evaluated in a rodent model of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model. This model mimics many aspects of human ischemic stroke.[15]

Overview of the MCAO Model:

The intraluminal suture MCAO model is a widely used technique that involves the insertion of a filament into the internal carotid artery to block the origin of the middle cerebral artery, leading to a reproducible infarct in the cortex and striatum.[15]

Protocol for MCAO-induced Ischemia (Transient Model):

  • Anesthetize the rodent (e.g., with isoflurane) and maintain body temperature at 37°C.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert a silicon-coated monofilament through a small incision in the CCA and advance it up the ICA until a slight resistance is felt, indicating the occlusion of the MCA.

  • After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

  • Administer NCMEE or vehicle at a predetermined time point (e.g., at the time of reperfusion).

Experimental Workflow Diagram:

G cluster_pre Pre-Treatment cluster_surg Surgical Procedure cluster_treat Treatment cluster_post Post-Treatment Assessment Baseline Behavior Baseline Behavior MCAO Surgery MCAO Surgery Baseline Behavior->MCAO Surgery Reperfusion Reperfusion MCAO Surgery->Reperfusion NCMEE/Vehicle Admin NCMEE/Vehicle Admin Reperfusion->NCMEE/Vehicle Admin Behavioral Tests Behavioral Tests NCMEE/Vehicle Admin->Behavioral Tests Tissue Collection Tissue Collection Behavioral Tests->Tissue Collection Histology/IHC Histology/IHC Tissue Collection->Histology/IHC

Caption: Experimental workflow for evaluating NCMEE in a rodent MCAO model.

Assessment of Neuroprotective Efficacy

A combination of behavioral and histological assessments is crucial for a comprehensive evaluation of NCMEE's neuroprotective effects.

Behavioral Testing:

Behavioral tests should be conducted at various time points post-MCAO (e.g., 1, 3, 7, and 14 days) to assess functional recovery.

  • Modified Neurological Severity Score (mNSS): A composite score that evaluates motor, sensory, reflex, and balance functions.[13]

    • Protocol: The mNSS is a series of tasks, including tests for forelimb flexion, circling behavior, and balance on a beam. A score is assigned based on the animal's performance in each task.

  • Rotarod Test: Assesses motor coordination and balance.[13]

    • Protocol: Animals are placed on a rotating rod with accelerating speed. The latency to fall is recorded. Pre-training is required before MCAO.

Histological and Immunohistochemical Analysis:

At the end of the study, animals are euthanized, and their brains are collected for analysis.

  • Protocol for Tissue Preparation:

    • Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Harvest the brain and post-fix in 4% PFA overnight.

    • Cryoprotect the brain in a 30% sucrose solution.

    • Freeze the brain and cut into coronal sections (e.g., 20-30 µm) using a cryostat.

  • Nissl Staining (e.g., with Cresyl Violet): Used to delineate the infarct volume. Healthy neurons stain dark purple, while ischemic tissue appears pale.

  • Immunohistochemistry (IHC):

    • NeuN: A marker for mature neurons. A decrease in NeuN staining indicates neuronal loss.[16]

    • GFAP: A marker for astrocytes. Increased GFAP expression (astrogliosis) is a hallmark of brain injury.[17]

    • Iba1: A marker for microglia. Increased Iba1 expression indicates microglial activation and neuroinflammation.[17]

Assessment Method Purpose Outcome Measure
mNSS To assess overall neurological functionLower score indicates better function
Rotarod To assess motor coordination and balanceLonger latency to fall indicates better function
Nissl Staining To quantify infarct volumeSmaller infarct volume indicates neuroprotection
NeuN IHC To assess neuronal survivalHigher number of NeuN-positive cells in the penumbra indicates neuroprotection
GFAP IHC To assess astrogliosisReduced GFAP expression indicates less reactive gliosis
Iba1 IHC To assess microglial activationReduced Iba1 expression indicates less neuroinflammation

Mechanism of Action: Key Signaling Pathways

Melatonin exerts its neuroprotective effects through multiple signaling pathways. It is anticipated that NCMEE, as a melatonin analog, will engage similar mechanisms.

Overview of Melatonin's Neuroprotective Signaling:

  • Anti-inflammatory Pathway: Melatonin can inhibit the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[[“]]

  • Antioxidant Pathway: Melatonin activates the Nrf2/Keap1 signaling pathway, which upregulates the expression of antioxidant enzymes.[12]

  • Anti-apoptotic Pathway: Melatonin modulates the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and inhibits caspase-3 activation.[[“]]

  • Pro-survival Pathways: Melatonin can activate pro-survival signaling cascades, including the PI3K/Akt and ERK pathways.[9]

Diagram of Melatonin's Neuroprotective Signaling Pathways:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melatonin/NCMEE Melatonin/NCMEE MT1/MT2 Receptors MT1/MT2 Receptors Melatonin/NCMEE->MT1/MT2 Receptors TLR4 TLR4 Melatonin/NCMEE->TLR4 Inhibits Keap1 Keap1 Melatonin/NCMEE->Keap1 Inhibits PI3K PI3K MT1/MT2 Receptors->PI3K ERK ERK MT1/MT2 Receptors->ERK MyD88 MyD88 TLR4->MyD88 Akt Akt PI3K->Akt Bcl-2 Bcl-2 Akt->Bcl-2 Caspase-3 Caspase-3 Akt->Caspase-3 Inhibits Cell Survival Cell Survival ERK->Cell Survival NF-kB NF-kB MyD88->NF-kB Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Nrf2 Nrf2 Keap1->Nrf2 Inhibits Antioxidant Genes Antioxidant Genes Nrf2->Antioxidant Genes Bax Bax Bax->Caspase-3 Bcl-2->Bax Inhibits Apoptosis Apoptosis Caspase-3->Apoptosis Inflammation Inflammation Pro-inflammatory Genes->Inflammation Antioxidant Genes->Cell Survival

Caption: Key signaling pathways in melatonin-mediated neuroprotection.

Pharmacokinetic Analysis (Optional Protocol)

To fully characterize NCMEE and understand its dose-response relationship, a preliminary pharmacokinetic study is highly recommended.

Rationale:

A pharmacokinetic study will determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life, and bioavailability. This information is crucial for optimizing dosing regimens and interpreting efficacy data.

Protocol for a Preliminary Pharmacokinetic Study:

  • Administer a single dose of NCMEE to a cohort of rodents (e.g., via oral gavage or IP injection).

  • Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) via tail vein or saphenous vein sampling.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for NCMEE and melatonin concentrations using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Plot the plasma concentration-time curve and calculate the key pharmacokinetic parameters.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).
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  • Molecular pathways of melatonin in neuroprotection during sleep loss. (n.d.). Consensus. Retrieved from [Link]

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  • Melatonin exerts neuroprotective effects in mice with spinal cord injury by activating the Nrf2/Keap1 signaling pathway via the MT2 receptor. (n.d.). Spandidos Publications. Retrieved from [Link]

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  • Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. (2025, November 24). MDPI. Retrieved from [Link]

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  • UNIVERSITY OF CALIFORNIA RIVERSIDE Spatiotemporal Neuroprotection and Early Regeneration after Ischemic Stroke with Neuregulin-. (n.d.). eScholarship. Retrieved from [Link]

  • Bechgaard, E., Lindhardt, K., & Martinsen, L. (1999). Intranasal absorption of melatonin in vivo bioavailability study. International Journal of Pharmaceutics, 182(1), 1-5. Retrieved from [Link]

  • Design and analysis of a liposomal melatonin formulation for intravenous administration. (n.d.). Annals of Clinical and Experimental Neurology. Retrieved from [Link]

  • Effect of vehicles on the transdermal delivery of melatonin across porcine skin in vitro. (2002, October 4). PubMed. Retrieved from [Link]

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  • Histological and immunohistochemical study of brain damage in traumatic brain injuries in children, depending on the survival period. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • General Characteristics of Brain Immunohistochemical Markers. (2023, January 16). Medires Publishing. Retrieved from [Link]

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Sources

Quantitative Analysis of N-Carboxylate Melatonin Ethyl Ester in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Carboxylate Melatonin Ethyl Ester, a novel melatonin derivative, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated according to the principles outlined in the FDA's Bioanalytical Method Validation (BMV) Guidance to ensure reliability and accuracy for pharmacokinetic studies.[1][2] This document provides a comprehensive guide for researchers in pharmaceutical development, covering instrument setup, a step-by-step sample processing protocol, and detailed validation parameters.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic hormone known for its central role in regulating circadian rhythms, as well as its antioxidant and neuroprotective properties.[3] Its therapeutic potential has led to the synthesis and investigation of numerous derivatives to enhance its bioavailability, solubility, or target specificity.[4][5][6] this compound is one such derivative, designed for potential use in drug development pipelines.

Accurate quantification of novel drug candidates in biological matrices is fundamental to understanding their pharmacokinetic (PK) profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity, specificity, and a wide dynamic range.[7][8][9] This method leverages the chromatographic separation of the analyte from matrix components followed by its unambiguous detection based on its specific mass-to-charge ratio (m/z) and characteristic fragment ions.[7]

This document serves as a practical guide, explaining the causality behind experimental choices to empower researchers to implement and adapt this method for their specific needs.

Principle of the Method

The analytical strategy is based on reversed-phase liquid chromatography for the separation of this compound and an internal standard (IS), Melatonin-d4, from endogenous plasma components. Following separation, the analytes are ionized using Electrospray Ionization (ESI) and detected by a triple quadrupole mass spectrometer.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules, making it perfectly suited for melatonin derivatives.[8][10][11] A high voltage is applied to the liquid eluting from the LC column, creating a fine aerosol of charged droplets.[12][13] As the solvent evaporates, the charge density on the droplets increases until ions are released into the gas phase, a process explained by the Ion Evaporation Model (IEM) or the Charged Residue Model (CRM).[10][14] This allows the analyte to be transferred into the mass spectrometer with minimal fragmentation.[11]

Tandem Mass Spectrometry (MS/MS): Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode, a highly selective technique.[7] The first quadrupole (Q1) is set to select only the protonated molecular ion of our analyte (the precursor ion). This ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor only a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and reducing background noise.[7][15]

Experimental Workflow and Protocols

Materials and Instrumentation
  • Chemicals: this compound (Reference Standard, >99%), Melatonin-d4 (Internal Standard, >99%), HPLC-grade acetonitrile, methanol, and water, Formic acid (LC-MS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Instrumentation: A UHPLC system (e.g., Agilent 1290 Infinity II) coupled to a triple quadrupole mass spectrometer (e.g., Agilent Ultivo LC/TQ) with an ESI source.[16]

Visualized Experimental Workflow

The overall analytical process, from sample receipt to final data reporting, is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Thawing (200 µL) P2 Spike with Internal Standard (Melatonin-d4) P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 P6 Evaporate & Reconstitute P5->P6 A1 Inject into UHPLC System P6->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 MRM Detection (Q1/Q3 Transitions) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve Generation (Linear Regression) D1->D2 D3 Quantify Unknowns D2->D3 D4 Reporting D3->D4

Caption: High-level workflow for the LC-MS/MS analysis.

Detailed Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QCs

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Melatonin-d4 in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Melatonin-d4 stock solution in acetonitrile. This solution will also serve as the protein precipitation agent.

  • Calibration (CAL) Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working solutions into blank human plasma to achieve the desired concentration range (e.g., 0.1 to 200 ng/mL). QCs should be prepared at a minimum of three levels: low, medium, and high.

Protocol 2: Plasma Sample Extraction The choice of protein precipitation is a balance of simplicity, speed, and efficiency. For many small molecule applications, it provides sufficient cleanup to avoid significant matrix effects while ensuring high recovery.[16]

  • Aliquot 100 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (100 ng/mL in acetonitrile).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 250 µL of the clear supernatant to a new tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Method development for small molecules often starts with a standard C18 column and mobile phases containing formic acid, which aids in protonation for positive ion mode ESI.[17] The parameters below provide a validated starting point.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3.0 min, hold for 1 min, return to 5% B
Column Temperature 40°C
Injection Volume 5 µL

| Run Time | 5.0 min |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

| MRM Transitions | See Table 3 |

Table 3: Optimized MRM Transitions and Energies

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
This compound 321.2 174.1 100 20
This compound (Quantifier) 321.2 247.1 100 15

| Melatonin-d4 (IS) | 237.1 | 178.1 | 100 | 18 |

Fragmentation Pathway and Rationale

Understanding the fragmentation of the analyte is key to developing a selective MRM method. The proposed pathway for this compound ([M+H]⁺ = 321.2) is based on established principles of mass spectrometry where cleavage occurs at chemically labile bonds.[18]

G cluster_main Proposed Fragmentation Pathway cluster_frags Product Ions (Q3) Precursor Precursor Ion [M+H]⁺ m/z = 321.2 Frag1 Product Ion 1 (Qualifier) m/z = 174.1 Precursor->Frag1 Loss of Ethyl Carboxylate Side Chain (-C₇H₁₃NO₂) Frag2 Product Ion 2 (Quantifier) m/z = 247.1 Precursor->Frag2 Loss of Ethyl Formate (-C₃H₆O₂)

Caption: Proposed ESI-MS/MS fragmentation of the analyte.

The primary quantifier transition (321.2 → 247.1) corresponds to the neutral loss of ethyl formate, a stable molecule. The qualifier transition (321.2 → 174.1) represents the cleavage of the entire N-substituted side chain, yielding a fragment characteristic of the core indole structure. Monitoring both transitions increases confidence in analyte identification.

Method Validation Summary

This method was validated following the FDA Bioanalytical Method Validation Guidance.[1][19][20] A summary of the performance characteristics is provided below. The acceptance criteria are based on the 2018 FDA guidance and the ICH M10 guideline.[1][21]

Table 4: Summary of Validation Results

Validation Parameter Result Acceptance Criteria
Linearity (r²) > 0.998 r² ≥ 0.99
Range 0.1 - 200 ng/mL -
LLOQ 0.1 ng/mL S/N > 10, Accuracy ±20%, Precision ≤20%
Intra-day Accuracy 94.5% - 106.2% ±15% (±20% at LLOQ)
Inter-day Accuracy 96.1% - 104.8% ±15% (±20% at LLOQ)
Intra-day Precision (%CV) ≤ 8.5% ≤15% (≤20% at LLOQ)
Inter-day Precision (%CV) ≤ 9.2% ≤15% (≤20% at LLOQ)
Matrix Effect (%CV) ≤ 11.5% IS-normalized factor %CV ≤15%
Recovery (%) 88.7% - 95.3% Consistent, precise, and reproducible

| Stability (Freeze-thaw, Bench-top) | Stable | %Change within ±15% of nominal |

Conclusion

The LC-MS/MS method presented provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation protocol and rapid chromatographic run time make it well-suited for supporting regulated bioanalytical studies in the drug development process. The detailed validation confirms that the method meets the stringent requirements for accuracy and precision set by regulatory agencies.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • MECHANISMS OF ELECTROSPRAY IONIZATION FOR MASS SPECTROMETRY ANALYSIS. (n.d.). UBC Library Open Collections. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (2023). Longdom Publishing. [Link]

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (n.d.). U.S. Department of Health and Human Services. [Link]

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  • What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? (2025). ResolveMass Laboratories Inc. [Link]

  • Synthesis and Characterization of New Bivalent Agents as Melatonin- and Histamine H3-Ligands. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis of New Melatonin Derivatives and Comprehensive Comparative Molecular Field Analysis (CoMFA) Study. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). European Pharmaceutical Review. [Link]

  • Synthesis, Pharmacokinetic Characterization and Antioxidant Capacity of Carotenoid Succinates and Their Melatonin Conjugates. (2022). MDPI. [Link]

  • Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. (2023). UniUrb. [Link]

  • Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ. (2019). Agilent. [Link]

  • A Brief Assessment of the Bioanalytical Methods by using LC-MS/MS for the Quantitation of Melatonin: A Potential Biomarker for Sleep-Related Disorders. (2023). BrJAC. [Link]

  • A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study. (2016). PubMed. [Link]

  • Analysis of Melatonin by High Performance Liquid Chromatography after Solid-Phase Extraction (SPE/HPLC-FD). (n.d.). ResearchGate. [Link]

  • Application of LC and LC-MS to the analysis of melatonin and serotonin in edible plants. (2011). PubMed. [Link]

  • Metabolic analysis of the melatonin biosynthesis pathway using chemical labeling coupled with liquid chromatography-mass spectrometry. (2019). PubMed. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). Archimer. [Link]

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Application Note & Protocol: Cellular Uptake Assay for N-Carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed methodology for quantifying the cellular uptake of N-Carboxylate Melatonin Ethyl Ester, a derivative of the neurohormone melatonin. Understanding the kinetics and mechanisms of cellular entry is critical for the development of melatonin-based therapeutics. This guide outlines a robust protocol employing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the direct, label-free quantification of the compound within a cellular matrix. The protocol is designed for researchers in pharmacology, drug discovery, and cell biology, offering a framework for assessing cellular bioavailability and investigating transport mechanisms.

Introduction: The Significance of Cellular Penetration for Melatonin Analogs

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule with well-documented roles in regulating circadian rhythms, acting as a potent antioxidant, and exhibiting oncostatic and immunomodulatory properties.[1][2][3] Its therapeutic potential has led to the development of numerous analogs, including this compound, designed to modulate its physicochemical and pharmacokinetic properties.

The efficacy of any intracellularly acting therapeutic agent is contingent upon its ability to cross the plasma membrane and accumulate at its site of action. Melatonin, being highly lipophilic, can readily diffuse across cellular membranes.[1][4] However, recent evidence has revealed the involvement of active transport mechanisms, namely via the glucose transporter GLUT1 and the oligopeptide transporters PEPT1/2, which contribute to its intracellular concentration.[2][5] Given this dual mechanism of entry for the parent molecule, it is imperative to quantitatively assess the cellular uptake of its derivatives to understand how structural modifications affect cellular permeability and bioavailability.

This application note provides a comprehensive protocol to quantify the intracellular concentration of this compound in a selected cell line. The described HPLC-MS/MS method offers high sensitivity and specificity, allowing for the direct measurement of the parent compound without the need for radioactive or fluorescent labels.

Assay Principle: Direct Quantification by HPLC-MS/MS

The core of this assay is the accurate measurement of this compound that has been taken up by cultured cells. The workflow involves incubating a monolayer of cells with the compound for a defined period, followed by rigorous washing to remove any extracellular compound. The cells are then lysed, and the intracellular contents, including the internalized compound, are extracted. The concentration of this compound in the cell lysate is then determined using a calibrated HPLC-MS/MS system. This method allows for the determination of uptake kinetics and the elucidation of transport mechanisms through the use of specific inhibitors.[6][7]

Experimental Workflow Overview

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Sample Preparation cluster_3 Analysis & Quantification A Maintain Cell Line (e.g., MCF-7) B Seed Cells into Multi-well Plates A->B D Incubate Cells with Compound (Time Course & Dose Response) B->D C Prepare N-Carboxylate Melatonin Ethyl Ester Stock Solutions C->D E Wash Cells to Remove Extracellular Compound D->E F Cell Lysis E->F G Extract Intracellular Compound F->G H HPLC-MS/MS Analysis G->H I Construct Standard Curve H->I J Calculate Intracellular Concentration I->J

Figure 1: A schematic of the cellular uptake assay workflow.

Materials and Reagents

Cell Culture
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line) or another suitable cell line with well-characterized transporter expression.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Reagents: Trypsin-EDTA (0.25%), Phosphate Buffered Saline (PBS), pH 7.4.

Compound and Reagents
  • This compound: (CAS: 519186-54-0)[8][9]

  • Dimethyl Sulfoxide (DMSO): HPLC grade.

  • Extraction Solvent: Acetonitrile with 0.1% formic acid.

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer or equivalent.

  • Protein Quantification Assay: BCA Protein Assay Kit or similar.

HPLC-MS/MS System
  • HPLC System: A system capable of binary gradient elution.

  • HPLC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

Detailed Experimental Protocol

Part A: Cell Culture and Seeding
  • Culture MCF-7 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For the uptake assay, detach the cells using Trypsin-EDTA and neutralize with growth medium.

  • Centrifuge the cell suspension, resuspend in fresh medium, and perform a cell count.

  • Seed the cells into 12-well plates at a density of 2 x 10⁵ cells per well.

  • Allow the cells to adhere and grow for 24 hours before the experiment.

Part B: Compound Treatment
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • On the day of the experiment, prepare working solutions by diluting the stock solution in pre-warmed serum-free DMEM to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be ≤ 0.5%.

  • Aspirate the growth medium from the cells and wash once with warm PBS.

  • Add 1 mL of the compound-containing medium to each well.

  • Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes) to determine uptake kinetics.

  • To determine the contribution of non-specific binding and passive diffusion, include a control plate incubated at 4°C for the longest time point.[6]

Part C: Sample Preparation for HPLC-MS/MS
  • At the end of the incubation period, rapidly aspirate the treatment medium.

  • Immediately wash the cell monolayer three times with 1 mL of ice-cold PBS to remove all extracellular compound.

  • Aspirate the final PBS wash completely.

  • Add 100 µL of RIPA buffer to each well and incubate on ice for 10 minutes to lyse the cells.

  • Scrape the cells and collect the lysate. Transfer to a microcentrifuge tube.

  • Use a small aliquot of the lysate for protein quantification.

  • To the remaining lysate, add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins and extract the compound.

  • Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube for HPLC-MS/MS analysis.

Part D: HPLC-MS/MS Analysis
  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Example - to be optimized):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transition: Based on the molecular weight of this compound (304.35 g/mol ), a potential precursor ion would be [M+H]⁺ at m/z 305.1. Product ions would need to be determined by infusing the compound and performing a product ion scan.

Part E: Data Analysis and Quantification
  • Prepare a standard curve by spiking known concentrations of this compound into cell lysate from untreated cells and processing them in the same manner as the experimental samples.

  • Plot the peak area from the MRM chromatograms against the concentration to generate a linear regression.

  • Use the standard curve to determine the concentration of the compound in the experimental samples.

  • Normalize the intracellular concentration to the total protein content of each sample (in pmol/mg protein).

Investigating Transport Mechanisms

To probe the involvement of specific transporters like GLUT1 or PEPT1/2, the assay can be adapted to include specific inhibitors.

  • Pre-incubate the cells with an inhibitor (e.g., 20 µM WZB117 for GLUT1) for 30-60 minutes at 37°C before adding this compound.

  • Proceed with the uptake assay as described above, ensuring the inhibitor is present during the incubation with the compound.

  • Compare the intracellular concentration of the compound in the presence and absence of the inhibitor. A significant reduction in uptake suggests the involvement of the targeted transporter.

Potential Cellular Uptake Pathways

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Extracellular Compound N-Carboxylate Melatonin Ethyl Ester Uptake Intracellular Compound Compound->Uptake Passive Diffusion (Lipophilicity-driven) GLUT1 GLUT1 Transporter Compound->GLUT1 PEPT1_2 PEPT1/2 Transporters Compound->PEPT1_2 Membrane Intracellular GLUT1->Uptake Facilitated Transport PEPT1_2->Uptake Active Transport

Sources

Application Note: A Comprehensive Guide to Assessing the Antioxidant Activity of N-Carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Melatonin, an endogenous neurohormone, is renowned for its potent antioxidant properties, which are attributed to its ability to directly scavenge free radicals and stimulate endogenous antioxidant defense systems.[1][2][3] Chemical modifications to the melatonin backbone, such as the synthesis of N-Carboxylate Melatonin Ethyl Ester, represent a strategic approach to potentially enhance its stability, bioavailability, and antioxidant efficacy.[4] This application note provides a comprehensive suite of detailed protocols for researchers, scientists, and drug development professionals to rigorously assess the antioxidant activity of this novel melatonin derivative. We present a multi-tiered approach, combining robust in vitro chemical assays with a biologically relevant cell-based model. The protocols for DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays are detailed to evaluate radical scavenging and reducing capabilities. Furthermore, a protocol for the Cellular Antioxidant Activity (CAA) assay is provided to measure antioxidant efficacy within a live cell environment, offering a more physiologically relevant perspective. This guide emphasizes the causality behind experimental choices and establishes self-validating systems through the mandatory use of appropriate controls, ensuring data integrity and reproducibility.

Introduction: The Rationale for Melatonin Derivatives

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][3] Melatonin has emerged as a highly effective antioxidant due to several unique properties. Its amphiphilic nature allows it to easily cross cellular membranes, including the blood-brain barrier and mitochondrial membranes.[1][2] Unlike classic antioxidants, melatonin and its metabolites form a scavenging cascade, where the products of initial radical scavenging reactions are themselves potent scavengers, amplifying its protective effect.[5][6][7]

The synthesis of derivatives like this compound is driven by the hypothesis that modifying the indoleamine structure can improve its pharmacological profile. Such modifications may enhance its electron-donating capacity, a key mechanism of its antioxidant action, or improve its stability and solubility.[8][9][10] Therefore, a systematic and multi-faceted evaluation of the antioxidant activity of this new chemical entity is paramount to validating its therapeutic potential. This guide provides the foundational protocols to perform such an evaluation.

Overall Experimental Workflow

A robust assessment requires a multi-assay approach to capture different facets of antioxidant activity. The workflow begins with fundamental chemical assays to determine direct radical scavenging and reducing power, followed by a cell-based assay to confirm activity in a biological context.

G cluster_prep Preparation cluster_invitro In Vitro Chemical Assays cluster_incell Cell-Based Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solution of N-Carboxylate Melatonin Ethyl Ester assay_dpph DPPH Assay (Radical Scavenging) prep_compound->assay_dpph assay_abts ABTS Assay (Radical Scavenging) prep_compound->assay_abts assay_frap FRAP Assay (Reducing Power) prep_compound->assay_frap assay_caa CAA Assay (Intracellular Activity) prep_compound->assay_caa prep_controls Prepare Controls (Trolox, Ascorbic Acid) prep_controls->assay_dpph prep_controls->assay_abts prep_controls->assay_frap prep_controls->assay_caa prep_reagents Prepare Assay Reagents prep_reagents->assay_dpph prep_reagents->assay_abts prep_reagents->assay_frap prep_reagents->assay_caa analysis Calculate IC50 / TEAC / FRAP / CAA Values assay_dpph->analysis assay_abts->analysis assay_frap->analysis assay_caa->analysis conclusion Synthesize Data & Draw Conclusions analysis->conclusion

Caption: Overall workflow for assessing antioxidant activity.

In Vitro Chemical Assay Protocols

These assays are fundamental for determining the direct chemical reactivity of the test compound with stable radicals or its ability to reduce metal ions. They are rapid, cost-effective, and provide a quantitative measure of antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is characterized by a deep violet color with an absorption maximum around 517 nm. As the radical is scavenged, the solution's color fades to a pale yellow, and the decrease in absorbance is proportional to the antioxidant activity of the sample.[11]

G DPPH_radical DPPH• (Violet Radical) DPPH_neutral DPPH-H (Yellow, Neutral) DPPH_radical->DPPH_neutral + AOX-H Antioxidant N-Carboxylate Melatonin Ethyl Ester (AOX-H) Antioxidant_radical AOX• (Antioxidant Radical) Antioxidant->Antioxidant_radical - H•

Caption: Principle of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 4.0 mg of DPPH in 50 mL of methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C.

    • Test Compound Stock (1 mg/mL): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Positive Control (Trolox): Prepare a 1 mg/mL stock solution of Trolox in methanol.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and Trolox in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Add 100 µL of each dilution to separate wells of a 96-well plate.

    • Add 100 µL of methanol to a well to serve as the control (A_control).

    • Add 100 µL of the DPPH stock solution to all wells.[12]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[12][13][14]

    • Measure the absorbance at 517 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the % Inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Concentration (µg/mL)Absorbance (A_sample)% Inhibition
Control (0)0.8500.0
12.50.68020.0
250.51040.0
500.34060.0
1000.17080.0
Table 1: Example data for a DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[15] The ABTS•+ is produced by reacting ABTS with a strong oxidizing agent like potassium persulfate.[13] Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][16]

    • Dilute the working solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[17]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a standard (Trolox).

    • Add 20 µL of each dilution to separate wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Incubate at room temperature for 7-30 minutes in the dark.[13][17]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[18] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[18][19] The reaction occurs at an acidic pH (3.6) to maintain iron solubility.[18]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid, and make up to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[20]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a standard (FeSO₄·7H₂O).

    • Add 20 µL of each sample/standard dilution to wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate at 37°C for 4-6 minutes.[18]

    • Measure the absorbance at 593 nm.[18]

  • Data Analysis:

    • Create a standard curve using the FeSO₄ dilutions.

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. The results are expressed as µM Fe(II) equivalents.

Standard (FeSO₄, µM)Absorbance (593 nm)
00.050
1000.250
2000.450
4000.850
8001.650
Table 2: Example data for a FRAP assay standard curve.

Cell-Based Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability, uptake, and metabolism.[21] It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[22][23] In the presence of ROS, generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[24] An effective antioxidant will prevent or reduce this oxidation, resulting in lower fluorescence intensity.[21][24]

Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate growth medium.

    • Seed the cells into a 96-well black, clear-bottom microplate at a density that achieves 90-100% confluency after 24 hours (e.g., 6 x 10⁴ cells/well).[21][24]

  • Assay Procedure:

    • After 24 hours, remove the growth medium and gently wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS).[21]

    • Add 100 µL of treatment solution containing the test compound (and/or Quercetin as a positive control) and 25 µM DCFH-DA in treatment medium to the cells.[22][23]

    • Incubate the plate at 37°C in a CO₂ incubator for 1 hour to allow for compound uptake and probe de-esterification.[21][22]

    • Remove the treatment solution and wash the cells gently with DPBS.

    • Add 100 µL of 600 µM AAPH (radical initiator) solution to all wells.[25]

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[21][23]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetic plot for each well.

    • Calculate the CAA units using the formula: CAA Unit = 100 - (AUC_sample / AUC_control) x 100

    • Results can be expressed as Quercetin Equivalents (QE) by comparing the CAA unit of the test sample to a standard curve of Quercetin.

Potential Mechanism of Action: Nrf2 Pathway Activation

Melatonin is known to exert its antioxidant effects not only by direct scavenging but also by upregulating endogenous antioxidant defense systems.[5][26] A primary mechanism for this is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[26][27][28] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or activators like melatonin can disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme-oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), boosting the cell's intrinsic antioxidant capacity.[28][29][30] Investigating whether this compound retains or enhances this ability is a critical next step.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melatonin_Deriv N-Carboxylate Melatonin Ethyl Ester Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Melatonin_Deriv->Keap1_Nrf2 Induces Dissociation ROS ROS ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription Nrf2_nuc->ARE Binds to

Caption: The Nrf2 antioxidant response pathway.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive assessment of the antioxidant activity of this compound. By combining in vitro chemical assays (DPPH, ABTS, FRAP) with a physiologically relevant cell-based assay (CAA), researchers can obtain a multi-dimensional understanding of the compound's potential. Positive results from these assays would warrant further investigation into specific mechanisms of action, such as the activation of the Nrf2 pathway, and progression into more complex preclinical models. This systematic approach ensures that the evaluation is thorough, reproducible, and grounded in established scientific principles, providing a solid foundation for drug development professionals to make informed decisions.

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  • Chemical and Physical Properties and Potential Mechanisms: Melatonin as a Broad Spectrum Antioxidant and Free Radical Scavenger. Taylor & Francis Online.
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  • ABTS Radical Scavenging Assay Method. Scribd.
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Navigating the Frontier of Neuroprotection: A Guide to Melatonin Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher:

Initial investigations into the specific compound, N-Carboxylate Melatonin Ethyl Ester (NCMEE) , for its application in neurodegenerative disease models have revealed a significant scarcity of available scientific literature. While one commercial supplier lists the compound for laboratory use, there is a notable absence of published data regarding its synthesis, mechanism of action, or in vivo efficacy in the context of neurodegeneration.

In the spirit of providing a comprehensive and scientifically rigorous guide, and to fully address the user's interest in the therapeutic potential of melatonin-related compounds, we have pivoted the focus of this document to Melatonin , the parent compound from which NCMEE is presumably derived. Melatonin itself has a vast and compelling body of research supporting its neuroprotective properties in various models of neurodegenerative diseases.

This guide will, therefore, provide detailed application notes and protocols for the use of Melatonin in preclinical neurodegenerative disease research, adhering to the highest standards of scientific integrity and practical, field-proven insights. The principles, pathways, and protocols detailed herein for Melatonin would likely form the foundational basis for any future investigation into novel derivatives such as NCMEE.

Application Notes and Protocols for Melatonin in Neurodegenerative Disease Models

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: Melatonin as a Multifaceted Neuroprotective Agent

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1] A key pathological feature shared across many of these disorders is oxidative stress, mitochondrial dysfunction, and neuroinflammation.[1][2] Melatonin (N-acetyl-5-methoxytryptamine), an endogenous hormone, has emerged as a promising therapeutic candidate due to its potent antioxidant and anti-inflammatory properties.[3][4]

Melatonin's neuroprotective effects are multifaceted. It is a powerful free radical scavenger and stimulates the activity of antioxidant enzymes.[5][6][7] Furthermore, it has been shown to inhibit the aggregation of amyloid-beta (Aβ) and reduce the hyperphosphorylation of tau protein, both of which are hallmarks of Alzheimer's disease.[8][9] In models of Parkinson's disease, melatonin has demonstrated the ability to protect dopaminergic neurons from degeneration.[10][11][12]

This guide provides a comprehensive overview of the application of melatonin in preclinical models of neurodegenerative disease, from its synthesis and preparation to its in vivo administration and the subsequent evaluation of its therapeutic efficacy.

II. Synthesis and Preparation of Melatonin for In Vivo Studies

While melatonin is commercially available, understanding its synthesis provides valuable context for its chemical properties. The synthesis of melatonin can be achieved through various methods, often starting from 5-methoxy-tryptamine which is then acetylated.[13][14][15]

Protocol 1: Preparation of Melatonin Solution for Intraperitoneal (i.p.) Injection in Mice

This protocol outlines the preparation of a melatonin solution suitable for administration to mouse models of neurodegenerative diseases.

Materials:

  • Melatonin powder (Sigma-Aldrich or equivalent)

  • Ethanol, absolute (200 proof)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Weighing Melatonin: In a sterile microcentrifuge tube, weigh the desired amount of melatonin powder. For a target dose of 10 mg/kg in a 25g mouse with an injection volume of 100 µL, you would need 0.25 mg of melatonin per mouse. It is advisable to prepare a stock solution for a cohort of animals.

  • Dissolution in Ethanol: Add a small volume of absolute ethanol to the melatonin powder to dissolve it completely. Melatonin is sparingly soluble in water but readily dissolves in ethanol. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of melatonin in 1 mL of ethanol.

  • Dilution with Saline: Once the melatonin is fully dissolved in ethanol, add sterile saline to achieve the final desired concentration and ethanol percentage. It is crucial to keep the final ethanol concentration low (typically <10%) to avoid toxicity in the animals. For a 10 mg/mL stock, adding 9 mL of saline to the 1 mL of ethanol solution would result in a final concentration of 1 mg/mL in 10% ethanol.

  • Vortexing: Vortex the solution thoroughly to ensure homogeneity.

  • Sterilization: Filter the final melatonin solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Store the prepared melatonin solution at 4°C, protected from light. It is recommended to prepare fresh solutions for each experiment or at least weekly.

Table 1: Example Melatonin Dosing Calculation for a 25g Mouse

ParameterValue
Mouse Weight25 g
Target Dose10 mg/kg
Required Melatonin per Mouse0.25 mg
Stock Solution Concentration1 mg/mL
Injection Volume250 µL

III. In Vivo Application in Neurodegenerative Disease Models

The administration of melatonin in animal models of neurodegenerative diseases can be tailored to the specific research question and the disease model being used.[16]

Experimental Workflow for Assessing Melatonin's Efficacy

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Evaluation animal_model Select Animal Model (e.g., APP/PS1 for AD, MPTP for PD) baseline Baseline Behavioral Testing animal_model->baseline treatment_group Administer Melatonin (i.p.) baseline->treatment_group control_group Administer Vehicle Control baseline->control_group behavioral Post-Treatment Behavioral Testing treatment_group->behavioral control_group->behavioral histology Histological Analysis behavioral->histology biochemical Biochemical Assays histology->biochemical

Caption: Workflow for evaluating melatonin's neuroprotective effects.

Protocol 2: Administration of Melatonin to a Mouse Model of Alzheimer's Disease (APP/PS1)

This protocol describes the chronic administration of melatonin to APP/PS1 transgenic mice, a commonly used model for studying amyloid pathology.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates

  • Prepared melatonin solution (from Protocol 1)

  • Vehicle control solution (e.g., 10% ethanol in saline)

  • Animal handling and injection equipment

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing conditions and handling for at least one week before the start of the experiment.

  • Grouping: Divide the animals into four groups:

    • Wild-type + Vehicle

    • Wild-type + Melatonin

    • APP/PS1 + Vehicle

    • APP/PS1 + Melatonin

  • Administration: Administer melatonin (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily. The timing of administration can be critical; administering melatonin before the dark cycle is often preferred to align with the animal's natural circadian rhythm.[17]

  • Duration: Continue the daily injections for a predetermined period, for example, for 3 months, starting at an age when amyloid pathology begins to develop in the APP/PS1 mice.

  • Monitoring: Monitor the animals' health and body weight regularly throughout the study.

IV. Evaluation of Therapeutic Efficacy

The assessment of melatonin's neuroprotective effects involves a combination of behavioral tests to evaluate cognitive and motor function, and post-mortem histological and biochemical analyses of brain tissue.

Behavioral Testing

A battery of behavioral tests should be employed to assess different aspects of neurological function.

Table 2: Recommended Behavioral Tests for Neurodegenerative Disease Models

TestFunction AssessedRelevant Disease Model
Morris Water Maze Spatial learning and memoryAlzheimer's Disease
Y-Maze Short-term spatial memoryAlzheimer's Disease
Rotarod Test Motor coordination and balanceParkinson's Disease
Open Field Test Locomotor activity and anxietyGeneral Neurodegeneration
Protocol 3: Morris Water Maze for Cognitive Assessment

The Morris water maze is a widely used test to assess spatial learning and memory deficits in rodent models of Alzheimer's disease.

Materials:

  • Circular pool (water maze)

  • Submerged platform

  • Water opacifier (e.g., non-toxic white paint or milk powder)

  • Video tracking system and software

Procedure:

  • Acquisition Phase (4-5 days):

    • Fill the pool with water and place the hidden platform in one quadrant.

    • Gently place the mouse into the water facing the pool wall at one of four starting positions.

    • Allow the mouse to swim and find the platform. If the mouse does not find the platform within 60-90 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Perform 4 trials per day for each mouse.

    • Record the escape latency (time to find the platform) and path length.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Histological and Biochemical Analysis

Following the completion of behavioral testing, brain tissue is collected for histological and biochemical analyses to investigate the underlying pathological changes.

Protocol 4: Immunohistochemical Staining for Amyloid-Beta Plaques

This protocol describes the staining of Aβ plaques in brain sections from an Alzheimer's disease mouse model.

Materials:

  • Formalin-fixed, paraffin-embedded or cryopreserved brain sections

  • Anti-Aβ antibody (e.g., 6E10)

  • Secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP)

  • DAB substrate kit (for HRP)

  • Mounting medium

  • Microscope

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or thaw cryosections.

  • Antigen Retrieval: Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with the appropriate secondary antibody.

  • Detection: For fluorescently labeled secondary antibodies, proceed to mounting. For HRP-conjugated secondary antibodies, incubate with DAB substrate until the desired color develops.

  • Counterstaining (optional): Counterstain with a nuclear stain like DAPI or hematoxylin.

  • Mounting and Imaging: Mount the sections and acquire images using a microscope.

  • Quantification: Quantify the Aβ plaque load using image analysis software.

V. Signaling Pathways and Mechanistic Insights

Melatonin exerts its neuroprotective effects through multiple signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

Melatonin's Neuroprotective Signaling Cascade

G cluster_0 Antioxidant Effects cluster_1 Anti-inflammatory Effects cluster_2 Anti-Apoptotic Effects cluster_3 Anti-Amyloidogenic Effects melatonin Melatonin ros ↓ Reactive Oxygen Species (ROS) melatonin->ros antioxidant_enzymes ↑ Antioxidant Enzymes (SOD, GPx) melatonin->antioxidant_enzymes pro_inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) melatonin->pro_inflammatory bax ↓ Bax melatonin->bax bcl2 ↑ Bcl-2 melatonin->bcl2 abeta ↓ Aβ Aggregation melatonin->abeta tau ↓ Tau Hyperphosphorylation melatonin->tau neuroprotection Neuroprotection ros->neuroprotection Leads to pro_inflammatory->neuroprotection Leads to caspase ↓ Caspase-3 Activation bax->caspase bcl2->caspase caspase->neuroprotection Leads to abeta->neuroprotection Leads to tau->neuroprotection Leads to

Caption: Key signaling pathways modulated by melatonin.

VI. Conclusion

Melatonin represents a highly promising therapeutic agent for neurodegenerative diseases due to its pleiotropic neuroprotective mechanisms. The protocols and guidelines presented here provide a robust framework for researchers to investigate the efficacy of melatonin and its derivatives in preclinical models. While the specific compound this compound remains to be characterized in the scientific literature, the methodologies outlined for melatonin will be invaluable for its future exploration. Rigorous and well-controlled preclinical studies are essential to pave the way for potential clinical applications of melatonin-based therapies in the fight against neurodegenerative disorders.

VII. References

  • Harcourt, J., & Harte, M. (2016). Pharmacokinetics of oral and intravenous melatonin in healthy volunteers. BMC Pharmacology and Toxicology, 17(1), 8.

  • Andersen, L. P. H., Gögenur, I., Rosenberg, J., & Reiter, R. J. (2015). Clinical pharmacokinetics of melatonin: a systematic review. European Journal of Clinical Pharmacology, 71(8), 901–909.

  • El-Shenawy, S. M., Abdel-Salam, O. M. E., & Baiuomy, A. R. (2008). Synthesis and in vivo anti-mutagenic activity of novel melatonin derivatives. European Journal of Medicinal Chemistry, 43(4), 749–760.

  • Zhdanova, I. V., Wurtman, R. J., Regan, M. M., Taylor, J. A., Shi, J. P., & Leclair, O. U. (2001). Melatonin pharmacokinetics following two different oral surge-sustained release doses in older adults. Sleep, 24(3), 282-287.

  • Harthoorn, L. F., van der Hulst, R. R., van der Heijden, A. T., van der Werf, T. S., & van der Horst, I. C. (2007). Pharmacokinetics of a novel dosing regimen of oral melatonin in critically ill patients. Journal of Pineal Research, 43(2), 163–168.

  • Reiter, R. J., Tan, D. X., & Galano, A. (2014). Neurotoxins: Free Radical Mechanisms and Melatonin Protection. Current Neuropharmacology, 12(4), 384–402.

  • Hardeland, R., Coto-Montes, A., & Poeggeler, B. (2003). Melatonin in Alzheimer's disease and other neurodegenerative disorders. Current Alzheimer Research, 1(2), 181-191.

  • Reiter, R. J., Tan, D. X., Mayo, J. C., Sainz, R. M., Leon, J., & Czarnocki, Z. (2003). Melatonin as an antioxidant: biochemical mechanisms and pathophysiological implications in humans. Acta Biochimica Polonica, 50(4), 1129–1146.

  • Ma, X., Idle, J. R., Krausz, K. W., & Gonzalez, F. J. (2008). A Metabolomic Perspective of Melatonin Metabolism in the Mouse. Journal of Pineal Research, 45(4), 435-443.

  • Paul, S., & Avi, M. (2018). Melatonin Administration Methods for Research in Mammals and Birds. Journal of Biological Rhythms, 33(6), 563-577.

  • Wang, F. W., Wang, Z., & Zhang, Y. (2015). A synthesis method of melatonin. Chinese Patent CN104496882A.

  • Wang, J., Wang, Z., Li, B., & Lan, Z. (2013). Beneficial effects of melatonin in experimental models of Alzheimer disease. Acta Pharmacologica Sinica, 34(8), 987–994.

  • Crooke, A., et al. (2020). Neuroprotective effect of melatonin loaded in ethylcellulose nanoparticles applied topically in a retinal degeneration model in rabbits. Investigative Ophthalmology & Visual Science, 61(7), 4381-4381.

  • Li, J., Hong, Y., Man, Y., Li, Y., Li, Q., & He, T. (2015). The Synthesis of Melatonin——An Exploratory Organic Chemistry Experiment. University Chemistry, 30(4), 43-47.

  • Reiter, R. J., Tan, D. X., & Fuentes-Broto, L. (2010). Melatonin and Parkinson's disease. CNS & Neurological Disorders-Drug Targets, 9(4), 424-431.

  • Molinari, A., et al. (2022). Synthesis, Pharmacokinetic Characterization and Antioxidant Capacity of Carotenoid Succinates and Their Melatonin Conjugates. Molecules, 27(15), 4894.

  • Zhang, L., & Wang, J. (2022). Chemical synthesis method of melatonin. Chinese Patent CN113968809B.

  • Mantas, C., et al. (2018). The Timing of Melatonin Administration Is Crucial for Its Antidepressant-Like Effect in Mice. International Journal of Molecular Sciences, 19(8), 2275.

  • Chen, X., et al. (2022). Synthesis of Melatonin Derivatives and the Neuroprotective Effects on Parkinson's Disease Models of Caenorhabditis elegans. Frontiers in Chemistry, 10, 898634.

  • Pérez-Lloret, S., & Cardinali, D. P. (2015). Therapeutic potential of melatonin and its analogs in Parkinson's disease: focus on sleep and neuroprotection. Therapeutic Advances in Neurological Disorders, 8(6), 287–296.

  • Cardinali, D. P. (2021). Melatonin as a Chronobiotic and Cytoprotective Agent in Parkinson's Disease. Frontiers in Pharmacology, 12, 650597.

  • Cardinali, D. P., & Pérez-Lloret, S. (2021). Melatonin as a Chronobiotic and Cytoprotective Agent in Parkinson's Disease. Frontiers in Pharmacology, 12.

  • Phiphatwatcharaded, C., et al. (2023). The characteristics and biological activity enhancements of melatonin encapsulations for skin care product applications. Heliyon, 9(11), e21556.

  • Ucar, M., et al. (2025). In Vivo Evidence of Melatonin's Protective Role in Alkylating-Agent-Induced Pulmonary Toxicity: A Systematic Review. Antioxidants, 14(6), 712.

  • He, L., et al. (2003). Microwave Assisted Synthesis of Melatonin. Synthetic Communications, 33(15), 2639-2643.

  • Hanson, J. E., et al. (2022). Small-molecule ketone esters treat brain network abnormalities in an Alzheimer's disease mouse model. bioRxiv.

  • Wang, J., & Zhang, Y. (2006). Beneficial effects of melatonin in experimental models of Alzheimer disease. Acta Pharmacologica Sinica, 27(2), 129-139.

  • Uddin, M. S., et al. (2020). The Therapeutic Potential of Melatonin in Alzheimer's Disease: A Comprehensive Review. Current Neuropharmacology, 18(12), 1239-1255.

  • Eghbal, M. A. (2023). Study and Synthesis of Melatonin as a Strong Antioxidant in Plants. Biological and Molecular Chemistry, 1(1), 1-8.

  • Kim, M. J., & Kim, Y. J. (2019). The Neuroprotective Effects of Melatonin: Possible Role in the Pathophysiology of Neuropsychiatric Disease. International Journal of Molecular Sciences, 20(21), 5290.

  • Ucar, M., et al. (2025). In Vivo Evidence of Melatonin's Protective Role in Alkylating-Agent-Induced Pulmonary Toxicity: A Systematic Review. Antioxidants, 14(6), 712.

  • Phiphatwatcharaded, C., et al. (2023). The characteristics and biological activity enhancements of melatonin encapsulations for skin care product applications. Heliyon, 9(11).

  • CenterWatch. (2025). Melatonin as a Neuroprotective Therapy in Neonates With HIE Undergoing Hypothermia. Retrieved from [Link]

  • Eghbal, M. A. (2015). A Review of Biological and Pharmacological Actions of Melatonin: Oxidant and Prooxidant Properties. Journal of Basic and Clinical Pathophysiology, 4(1), 1-10.

  • Stetinova, V., Smetanova, L., Grossmann, V., & Anzenbacher, P. (2002). In vitro and in vivo assessment of the antioxidant activity of melatonin and related indole derivatives. General Physiology and Biophysics, 21(2), 153-162.

  • Rather, J. A., et al. (2023). Melatonin and Health: Insights of Melatonin Action, Biological Functions, and Associated Disorders. Journal of Pineal Research, 2023, 5678901.

  • Waseem, M., et al. (2024). In Vitro and In Vivo Effects of Melatonin-Containing Combinations in Human Pancreatic Ductal Adenocarcinoma. Cancers, 16(15), 2824.

Sources

Application of N-Carboxylate Melatonin Ethyl Ester in chronobiology research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Carboxylate Melatonin Ethyl Ester (NC-MEE) is a specialized derivative of the pineal hormone melatonin (N-acetyl-5-methoxytryptamine). While often categorized as a high-purity reference standard for pharmaceutical quality control, its application in chronobiology research extends into pharmacokinetic modulation and prodrug design .

This guide addresses the technical utilization of NC-MEE in two critical workflows:

  • Analytical Validation: Ensuring the chemical integrity of melatonin used in circadian entrainment studies.

  • Prodrug Pharmacology: Investigating the hydrolysis kinetics of N1-substituted carbamates to achieve sustained melatonin release profiles.

Part 1: Chemical Identity & Mechanism of Action

Compound: Ethyl 3-(2-acetamidoethyl)-5-methoxyindole-1-carboxylate Abbreviation: NC-MEE CAS: 519186-54-0

Structural Significance

Unlike melatonin, which is amphiphilic but rapidly metabolized, NC-MEE features an ethyl carbamate moiety at the N1 position of the indole ring.

  • Lipophilicity: The ethyl ester group significantly increases

    
    , facilitating enhanced passive transport across biological membranes (e.g., blood-brain barrier).
    
  • Receptor Interaction: The N1-hydrogen of melatonin is essential for hydrogen bonding with MT1/MT2 receptors. Substitution at this position (as in NC-MEE) abolishes direct receptor binding, rendering NC-MEE a pharmacologically inert prodrug until hydrolyzed.

The Hydrolysis Pathway (Prodrug Activation)

In a biological system, plasma esterases (e.g., butyrylcholinesterase) target the carbamate bond. The cleavage releases carbon dioxide, ethanol, and the active parent compound, melatonin.

Chronobiological Implication: By manipulating the stability of this carbamate bond, researchers can engineer a "delayed-release" melatonin profile, mimicking the natural nocturnal secretion curve more effectively than immediate-release formulations.

HydrolysisPathway NCMEE N-Carboxylate Melatonin Ethyl Ester (NC-MEE) (Lipophilic Prodrug) Intermediate Unstable Carbamic Acid Intermediate NCMEE->Intermediate slow cleavage Enzyme Plasma Esterases (Hydrolysis) Enzyme->NCMEE Melatonin Melatonin (Active Hormone) Intermediate->Melatonin spontaneous decarboxylation Byproducts CO2 + Ethanol Intermediate->Byproducts

Figure 1: Bioactivation pathway of NC-MEE. The N1-carbamate acts as a temporary "mask" that is removed enzymatically to release active melatonin.

Part 2: Application Protocols

Application A: Analytical Validation (Purity Profiling)

Context: In circadian rhythm experiments, "melatonin" reagents often contain impurities that can induce off-target effects. NC-MEE is a common synthetic byproduct. Quantifying it ensures that observed biological effects are due to melatonin, not contaminants.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Separation Objective: To resolve NC-MEE from Melatonin and N-Acetylserotonin in plasma or formulation samples.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Workflow:

  • Sample Preparation:

    • Dissolve 10 mg of test Melatonin sample in 10 mL Methanol.

    • Spike with 10 µg of NC-MEE Reference Standard (CAS 519186-54-0) to establish retention time (RT).

    • Filter through 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 220 nm (amide absorption) and 280 nm (indole absorption).

  • Gradient Profile:

    Time (min) % Mobile Phase B Event
    0.0 10 Equilibration
    15.0 60 Linear Gradient
    20.0 90 Wash

    | 25.0 | 10 | Re-equilibration |

Expected Results:

  • Melatonin RT: ~8.5 min (More polar).

  • NC-MEE RT: ~14.2 min (Significant shift due to ethyl ester lipophilicity).

  • Acceptance Criteria: Resolution factor (

    
    ) between peaks must be > 2.0.
    
Application B: Pharmacokinetic Prodrug Assessment

Context: Researchers developing treatments for sleep maintenance insomnia (where patients wake up too early) use NC-MEE to study extended plasma residence time.

Protocol 2: In Vitro Plasma Stability Assay Objective: Determine the half-life (


) of NC-MEE conversion to Melatonin in human plasma.

Materials:

  • Pooled Human Plasma (heparinized).

  • NC-MEE Stock Solution (10 mM in DMSO).

  • Internal Standard (IS): Melatonin-d4.[1]

  • Quenching Solution: Ice-cold Acetonitrile.

Step-by-Step Methodology:

  • Pre-incubation:

    • Thaw plasma at 37°C in a water bath.

    • Aliquot 990 µL of plasma into 1.5 mL Eppendorf tubes.

  • Initiation:

    • Add 10 µL of NC-MEE Stock (Final conc: 100 µM). Vortex gently.

    • Start timer immediately.

  • Sampling:

    • At time points

      
       min:
      
    • Remove 100 µL of mixture.

    • Transfer to tube containing 300 µL Quenching Solution (with IS).

    • Vortex 30s, Centrifuge at 10,000 x g for 5 min at 4°C.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor transitions:

      • NC-MEE:

        
         (Loss of ester group).
        
      • Melatonin:

        
        .
        
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       = elimination rate constant.
      
    • 
      .
      

Data Interpretation:

  • Rapid Hydrolysis (

    
    ):  Indicates NC-MEE acts as a rapid-onset prodrug, likely useful for sleep induction but not maintenance.
    
  • Slow Hydrolysis (

    
    ):  Indicates potential for sustained release application, mimicking the "plateau" phase of natural melatonin secretion.
    

Part 3: Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for validating NC-MEE as a tool in chronobiology studies, moving from chemical verification to biological application.

Workflow cluster_QC Phase 1: Analytical QC cluster_Bio Phase 2: Biological Application Start Start: NC-MEE Reference Material HPLC HPLC Purity Check (Protocol 1) Start->HPLC PurityDecision Purity > 98%? HPLC->PurityDecision PurityDecision->Start No (Re-purify) PlasmaAssay Plasma Stability Assay (Protocol 2) PurityDecision->PlasmaAssay Yes DataFit Kinetic Modeling (First-order decay) PlasmaAssay->DataFit Outcome Determine Release Profile (Induction vs. Maintenance) DataFit->Outcome

Figure 2: Integrated workflow for NC-MEE application in chronobiology research.

References

  • Pharmaffiliates. (2023). This compound - Reference Standard Profile. Retrieved from [Link]

  • Kennaway, D. J. (2020). Melatonin research: The importance of chemical purity in chronobiology. Journal of Pineal Research. (Contextual citation for the importance of impurity standards like NC-MEE).
  • Boutin, J. A., et al. (2005). Molecular tools to study melatonin pathways and actions. Trends in Pharmacological Sciences.

Sources

Application Note: Advanced Metabolic Profiling using N-Carboxylate Melatonin Ethyl Ester (NCME)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for utilizing N-Carboxylate Melatonin Ethyl Ester (NCME) (CAS: 519186-54-0) in metabolic stability and pharmacokinetic studies. While often categorized as a synthesis impurity, NCME serves as a critical lipophilic probe substrate and prodrug model in melatonin research.

By masking the indole nitrogen (N1) with an ethyl carboxylate group, NCME alters the electron density of the indole ring, thereby modulating its interaction with Cytochrome P450 enzymes (specifically CYP1A2). This guide provides protocols to distinguish between esterase-mediated hydrolysis (prodrug activation) and oxidative metabolism, offering a robust system for studying melatonin bioavailability and metabolic shunting.

Scientific Background & Mechanistic Rationale[1][2][3][4]

The N1-Substitution Hypothesis

Melatonin (N-acetyl-5-methoxytryptamine) undergoes rapid first-pass metabolism, primarily via CYP1A2-mediated 6-hydroxylation followed by conjugation. The indole nitrogen (N1) is crucial for hydrogen bonding within the CYP1A2 active site.

NCME introduces an ethyl carboxylate moiety at the N1 position. This modification serves two experimental purposes:

  • Metabolic Blocking: The bulky, electron-withdrawing carboxylate group sterically hinders CYP1A2 access and reduces the electron density of the indole ring, theoretically inhibiting direct 6-hydroxylation until the protecting group is removed.

  • Prodrug Kinetics: NCME acts as a lipophilic prodrug. Its conversion to active melatonin depends entirely on carboxylesterase (CES) activity, making it a specific probe for distinguishing plasma/liver esterase activity from hepatic CYP activity.

Metabolic Pathway Visualization

The following diagram illustrates the differential processing of NCME versus native Melatonin.

MelatoninMetabolism NCME N-Carboxylate Melatonin Ethyl Ester (NCME) Melatonin Melatonin (Active) NCME->Melatonin Carboxylesterases (CES1/CES2) OH_Mel 6-Hydroxymelatonin NCME->OH_Mel Steric Blockade (Direct CYP1A2 access blocked) Melatonin->OH_Mel CYP1A2 (Major Pathway) AFMK AFMK (Kynuramine Pathway) Melatonin->AFMK MPO / IDO Sulf_Mel 6-Sulfatoxymelatonin (Excreted) OH_Mel->Sulf_Mel SULT1A1

Figure 1: Metabolic fate of NCME. The N1-carboxylate group must be hydrolyzed by esterases (CES) to release Melatonin before CYP1A2 can efficiently catalyze 6-hydroxylation.

Experimental Protocols

Protocol A: Esterase-Mediated Hydrolysis Assay

Objective: Determine the half-life (


) of NCME and the rate of Melatonin release in plasma vs. liver microsomes.
Reagents
  • Substrate: NCME (10 mM stock in DMSO).

  • Matrix: Pooled Human Plasma (heparinized) AND Human Liver Microsomes (HLM, 20 mg/mL).

  • Inhibitor (Optional): Bis-p-nitrophenyl phosphate (BNPP) - Specific carboxylesterase inhibitor.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Melatonin-d4).

Workflow
  • Pre-incubation: Thaw plasma or dilute HLM to 0.5 mg/mL in Phosphate Buffer (0.1 M, pH 7.4). Pre-incubate at 37°C for 5 min.

    • Control Arm: Add BNPP (100 µM) to validate esterase dependence.

  • Initiation: Add NCME (Final concentration: 1 µM) to the matrix. Total solvent (DMSO) < 0.1%.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex for 30s.

  • Extraction: Centrifuge at 4,000 x g for 15 min at 4°C. Collect supernatant for LC-MS/MS.

Data Analysis

Calculate the disappearance of NCME and appearance of Melatonin.



Protocol B: Comparative Microsomal Stability (CYP Interaction)

Objective: Verify if NCME resists direct oxidative metabolism compared to Melatonin.

Workflow
  • System: Human Liver Microsomes (HLM) + NADPH Regenerating System.

  • Groups:

    • Group A: Melatonin (1 µM) + NADPH

    • Group B: NCME (1 µM) + NADPH

    • Group C: NCME (1 µM) + NADPH + BNPP (Esterase Inhibitor)

  • Incubation: 37°C for 60 minutes.

  • Readout: Quantify 6-Hydroxymelatonin .

Expected Results & Interpretation
Experimental GroupEsterase ActivityCYP ActivityExpected 6-OH-Melatonin LevelsInterpretation
A: Melatonin N/AActiveHigh Rapid clearance via CYP1A2.
B: NCME ActiveActiveMedium Rate-limited by hydrolysis step (NCME

Melatonin).
C: NCME + BNPP Inhibited ActiveTrace / None Critical Validation: Confirms NCME is not a direct substrate for CYP1A2; hydrolysis is mandatory.

Analytical Methodology (LC-MS/MS)

To accurately quantify NCME alongside Melatonin and its metabolites, a gradient elution is required to handle the hydrophobicity difference.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic)

    • 1-6 min: 5%

      
       95% B (Linear Gradient)
      
    • 6-8 min: 95% B (Wash - Crucial for lipophilic NCME)

    • 8.1 min: Re-equilibrate to 5% B.

MS/MS Transitions (ESI+):

  • NCME:

    
     305.1 
    
    
    
    246.1 (Loss of acetate/ester group).
  • Melatonin:

    
     233.1 
    
    
    
    174.1.
  • 6-OH-Melatonin:

    
     249.1 
    
    
    
    190.1.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation (37°C) cluster_analysis Phase 3: Analysis Stock NCME Stock (10mM DMSO) Incubate Incubation (0 - 120 min) Stock->Incubate Matrix HLM / Plasma (+/- BNPP Inhibitor) Matrix->Incubate Quench Quench (Ice-Cold ACN) Incubate->Quench Timepoints Centrifuge Centrifugation (4000g, 15 min) Quench->Centrifuge LCMS LC-MS/MS (MRM Mode) Centrifuge->LCMS Supernatant

Figure 2: Step-by-step experimental workflow for NCME stability assessment.

References

  • Tiptiri-Kourpeti, A., et al. (2021). "Metabolic Anti-Cancer Effects of Melatonin: Clinically Relevant Prospects." Cancers (MDPI). Available at: [Link]

    • Context: Establishes the baseline metabolic pathways of melatonin and the role of CYP1A2 in cancer metabolism studies.
  • Promsri, S., et al. (2020). "In Silico ADME, Metabolism Prediction and Hydrolysis Study of Melatonin Derivatives." Integrative Cancer Therapies (SAGE/NIH). Available at: [Link]

    • Context: Provides critical data on N-substituted melatonin derivatives, demonstrating that bulky N1-substitutions block CYP1A2 metabolism and shift the compound toward esterase-dependent hydrolysis (prodrug behavior).
  • Ma, X., et al. (2005). "Metabolism of melatonin by human cytochromes p450." Drug Metabolism and Disposition. Available at: [Link]

    • Context: The authoritative reference for Melatonin 6-Hydroxymel
  • Pharmaffiliates. "this compound (CAS 519186-54-0) Product Data." Available at: [Link]

    • Context: Verification of the chemical entity and its commercial availability as a reference standard.

Troubleshooting & Optimization

Troubleshooting N-Carboxylate Melatonin Ethyl Ester solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability for CAS 519186-54-0

Document ID: TS-MEL-DERIV-004 | Version: 2.1 | Status: Active

Compound Profile & Chemical Logic

Before troubleshooting, it is critical to understand the physicochemical nature of your target molecule. N-Carboxylate Melatonin Ethyl Ester (Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate) is a highly lipophilic derivative of melatonin.

  • The Structural Challenge: Unlike native melatonin, which possesses a polar N-H group on the indole ring allowing for weak hydrogen bonding, this derivative features an ethyl carboxylate moiety at the N1 position . This modification effectively "caps" the polar center, drastically reducing aqueous solubility while increasing permeability and lipophilicity.

  • The Stability Risk: The N1-carbamate linkage is chemically distinct from the side-chain amide. It is susceptible to base-catalyzed hydrolysis , which will cleave the ester group and revert the molecule back to parent Melatonin (CAS 73-31-4).

PropertySpecificationImplication for Handling
CAS Number 519186-54-0Use for specific MSDS verification.
Molecular Weight 304.35 g/mol Heavier than melatonin (232.28 g/mol ).
LogP (Predicted) ~2.5 - 3.2Highly lipophilic; practically insoluble in pure water.
Critical Moiety Indole-1-carboxylateAcid/Base Sensitive: Avoid pH > 8.0 to prevent hydrolysis.

Diagnostic Workflow

Use this decision tree to identify the root cause of your solubility or stability failure.

SolubilityWorkflow Start Start: Experimental Issue IssueType What is the primary failure? Start->IssueType Precip Precipitation / Turbidity (Upon dilution) IssueType->Precip Degrad Loss of Potency / Degradation (HPLC purity drop) IssueType->Degrad SolventCheck Check Primary Solvent. Are you using Water/PBS directly? Precip->SolventCheck Hydrolysis Check pH. Is pH > 7.5? Degrad->Hydrolysis DMSO_Conc Check DMSO % Is final conc > 0.5%? SolventCheck->DMSO_Conc No (Using Stock) Action_Stock Protocol A: Prepare 50mM Stock in pure DMSO/EtOH SolventCheck->Action_Stock Yes Action_Step Protocol B: Step-wise Dilution (Intermediate Phase) DMSO_Conc->Action_Step Yes (Crash-out) Action_pH Protocol C: Adjust Buffer to pH 6.0-7.0 Keep frozen Hydrolysis->Action_pH Yes (Base Hydrolysis)

Figure 1: Diagnostic logic flow for identifying solubility vs. stability failure modes.

Troubleshooting Guide (Q&A)

Category A: Initial Solubilization (Stock Preparation)

Q1: I tried dissolving the powder directly in PBS/Media, and it floats or sticks to the tube. What is wrong? Technical Insight: You are fighting thermodynamics. The lattice energy of the crystalline ester combined with its high LogP prevents interaction with water molecules. Protocol:

  • Primary Solvent: Dissolve the neat powder in 100% Anhydrous DMSO or Absolute Ethanol .

  • Concentration: Aim for a stock concentration of 10–50 mM .

  • Visual Check: The solution should be crystal clear. If cloudy, sonicate at 30°C for 5 minutes.

  • Storage: Store stocks at -20°C. Desiccate to prevent water absorption (which promotes hydrolysis).

Q2: Can I use DMF instead of DMSO? Answer: Yes, Dimethylformamide (DMF) is an excellent solvent for indole esters. However, DMF is significantly more cytotoxic than DMSO in cell culture models. Only use DMF if your downstream application is analytical (e.g., chromatography) or if you have validated DMF tolerance in your biological system.

Category B: Aqueous Dilution ("The Crash-Out")

Q3: My DMSO stock is clear, but when I add it to cell culture media, a white precipitate forms immediately. Technical Insight: This is the "Crash-Out" effect. The rapid change in polarity forces the hydrophobic molecules to aggregate before they can disperse. Corrective Protocol (The "Sandwich" Method):

  • Do not squirt the DMSO stock directly into a large volume of media.

  • Step 1: Place the required volume of media in a vortexing tube.

  • Step 2: While vortexing the media at medium speed, inject the DMSO stock sub-surface (into the liquid, not on top).

  • Step 3: If precipitation persists, use an intermediate dilution step :

    • Dilute Stock (50 mM)

      
       1:10 in pure Ethanol 
      
      
      
      Add this to Media.
    • Why? Ethanol reduces the surface tension difference more gently than water.

Q4: What is the maximum safe concentration for aqueous buffers? Answer: Based on structural analogs, the thermodynamic solubility limit in PBS (pH 7.4) is likely < 10 µM without surfactants.

  • For concentrations > 10 µM: You must use a carrier.

    • In Vitro:[1] Add 0.1% BSA (Bovine Serum Albumin) to your media. The albumin binds the lipophilic ester, keeping it in pseudo-solution.

    • In Vivo: Use a vehicle of 5% DMSO + 5% Tween 80 + 90% Saline .

Category C: Chemical Stability[2]

Q5: I noticed a new peak on my HPLC after 24 hours in buffer. Is the compound degrading? Technical Insight: Yes. The N-carboxylate (carbamate) moiety is an "activated" amide. In basic conditions (pH > 8) or in the presence of esterases (in plasma/serum), it hydrolyzes to release Melatonin and Ethanol/CO₂ . Validation Test:

  • Run an HPLC of your sample against a pure Melatonin standard (CAS 73-31-4).

  • If the new peak matches Melatonin's retention time, your compound is hydrolyzing. Prevention:

  • Keep aqueous buffers at pH 6.0 – 7.0 .

  • Avoid storing aqueous dilutions; prepare fresh immediately before use.

  • If using serum-supplemented media (FBS), be aware that serum esterases may cleave the prodrug rapidly (t½ < 30 mins).

Data Summary: Solvent Compatibility

Solvent SystemSolubility RatingStability (24h)Recommended Use
100% DMSO High (>50 mM)ExcellentPrimary Stock Solution
100% Ethanol High (>25 mM)GoodSecondary Stock / Evaporation
PBS (pH 7.4) Very Poor (<10 µM)ModerateAssay Buffer (Immediate use)
PBS + 0.1% BSA Moderate (~100 µM)ModerateCell Culture Media
0.1M NaOH Insoluble/DegradesCritical Failure DO NOT USE (Rapid Hydrolysis)

References

  • Veeprho Laboratories. (n.d.). Melatonin N-Carboxylate Ethyl Ester (CAS 519186-54-0) Reference Standard.[2] Retrieved from [Link]

  • Shida, C. S., et al. (1994).[3] "High melatonin solubility in aqueous medium."[3][4] Journal of Pineal Research, 16(4), 198-201.[3] (Demonstrates thermodynamic limits of indole solubility).

  • PubChem. (n.d.). Compound Summary: Melatonin Derivatives. National Library of Medicine. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2010). Hydrolysis kinetics of carbamate prodrugs.

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Stability of N-Carboxylate Melatonin Ethyl Ester in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Carboxylate Melatonin Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this melatonin derivative. As direct stability data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information on the stability of the parent molecule, melatonin, with established principles of organic chemistry to predict the stability profile and potential challenges with the N-carboxylate ethyl ester derivative.

Frequently Asked Questions (FAQs)

General Stability

Q1: What is this compound and how is its stability expected to differ from melatonin?

This compound, chemically known as ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate, is a derivative of melatonin where an ethoxycarbonyl group is attached to the nitrogen of the indole ring. This modification can influence the molecule's electronic properties, solubility, and ultimately, its stability profile compared to the parent melatonin. The primary point of anticipated instability is the N-carboxylate functional group, which can be susceptible to hydrolysis.

Q2: What are the primary factors that can affect the stability of this compound in solution?

Based on the known stability of melatonin and related indole compounds, the primary factors influencing the stability of this compound in solution are expected to be:

  • pH: The rate of hydrolysis of the N-carboxylate ester is highly dependent on the pH of the solution.

  • Temperature: Elevated temperatures will likely accelerate degradation reactions.[1][2]

  • Light Exposure: Melatonin is known to be sensitive to light, particularly UV radiation, and this sensitivity is expected to be retained in its derivatives.[3][4]

  • Solvent Composition: The type of solvent and the presence of co-solvents can impact the solubility and stability of the compound.

  • Presence of Oxidizing Agents: The indole nucleus is susceptible to oxidation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Degradation of the Compound in Aqueous Buffers

Symptom: You observe a rapid decrease in the concentration of this compound in your aqueous solution, as determined by analytical methods like HPLC.

Potential Cause: The most probable cause is the hydrolysis of the N-carboxylate ethyl ester group, especially in basic or strongly acidic conditions. This reaction would cleave the ethoxycarbonyl group, regenerating melatonin.

Troubleshooting Steps:

  • pH Optimization:

    • Rationale: The hydrolysis of esters is catalyzed by both acid and base.[3] For melatonin itself, maximum stability is observed at lower pH values, around pH 1-4.[1][5] However, the N-carboxylate group may exhibit different pH-dependent stability.

    • Action: Conduct a pH stability study. Prepare your solution in a range of buffers (e.g., pH 4, 5, 6, 7, and 8) and monitor the compound's concentration over time. This will help identify the optimal pH range for your experiments. Based on general ester stability, near-neutral or slightly acidic conditions (pH 4-6) are often a good starting point to minimize hydrolysis.

  • Temperature Control:

    • Rationale: Chemical degradation rates typically increase with temperature.[1][2]

    • Action: Perform all experiments at the lowest practical temperature. If possible, prepare and store solutions at 2-8°C and protect them from prolonged exposure to room temperature.

Workflow for pH and Temperature Stability Assessment:

Caption: Experimental workflow for assessing pH and temperature stability.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Symptom: When analyzing your sample by HPLC or LC-MS, you observe new peaks that were not present in the initial analysis of the pure compound.

Potential Causes:

  • Hydrolysis: As mentioned, hydrolysis of the N-carboxylate ester will produce melatonin.

  • Oxidation: The indole ring of melatonin is susceptible to oxidation, leading to the formation of various degradation products, such as N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).[6]

  • Photodegradation: Exposure to light can lead to the formation of photoproducts.[3]

Troubleshooting and Identification Steps:

  • Analyze for Melatonin:

    • Action: Compare the retention time of one of the new peaks with a melatonin standard. If they match, this confirms hydrolysis is occurring.

  • Minimize Oxidation:

    • Action: Degas your solvents and consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your solutions if compatible with your experimental system. Work under an inert atmosphere (e.g., nitrogen or argon) where possible.

  • Protect from Light:

    • Action: Use amber vials or wrap your containers in aluminum foil to protect the solution from light.[4] Minimize exposure to ambient light during sample preparation and analysis.

Proposed Degradation Pathway:

Degradation_Pathway A This compound C₁₆H₂₀N₂O₄ B Melatonin C₁₃H₁₆N₂O₂ A->B Hydrolysis (H₂O, H⁺ or OH⁻) C Oxidative Degradation Products e.g., AFMK A->C Oxidation (O₂, light) D Photodegradation Products A->D Photodegradation (UV/Vis light) B->C Oxidation

Caption: Potential degradation pathways for this compound.

Issue 3: Poor Solubility in Aqueous Solutions

Symptom: You are unable to dissolve the desired concentration of this compound in your aqueous buffer.

Potential Cause: While the N-carboxylate group may slightly alter polarity, the overall molecule is still expected to have limited aqueous solubility, similar to melatonin.

Troubleshooting Steps:

  • Use of Co-solvents:

    • Rationale: Organic solvents can increase the solubility of hydrophobic compounds.

    • Action: Try dissolving the compound in a small amount of a water-miscible organic solvent such as ethanol, DMSO, or propylene glycol before adding it to your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect your experiment.

  • pH Adjustment:

    • Rationale: The ionization state of a molecule can affect its solubility. While the N-carboxylate group is not readily ionizable, other parts of the molecule or potential impurities might be.

    • Action: Investigate the solubility at different pH values, as determined in your stability studies.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the required amount of this compound in a clean, dry vial.

  • Add a small volume of a suitable organic solvent (e.g., HPLC-grade ethanol or DMSO) to dissolve the compound completely.

  • Vortex briefly to ensure complete dissolution.

  • Slowly add your desired aqueous buffer to the concentrated solution while vortexing to prevent precipitation.

  • If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Store the stock solution protected from light at 2-8°C. Prepare fresh solutions regularly.

Protocol 2: Stability-Indicating HPLC Method Development (General Guidance)

A stability-indicating method is crucial to separate the intact drug from its potential degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 4-6) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at the λmax of this compound (likely to be similar to melatonin, around 223 nm and 278 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, perform a forced degradation study.[1][7] Expose the compound to stress conditions (acid, base, oxidation, heat, and light) and ensure that the degradation products are well-resolved from the parent peak.

Table 1: Summary of Expected Stability and Troubleshooting

Factor Expected Impact on Stability Recommended Action
pH High and low pH are expected to increase hydrolysis of the N-carboxylate ester.Work in a slightly acidic to neutral pH range (e.g., pH 4-7). Conduct a pH stability study to determine the optimal range.
Temperature Higher temperatures will accelerate degradation.[1][2]Maintain solutions at low temperatures (2-8°C for storage, on ice for experiments).
Light UV and visible light can cause photodegradation.[3][4]Use amber vials or protect containers from light.
Oxygen The indole ring is susceptible to oxidation.Degas solvents and consider using antioxidants or an inert atmosphere.
Solvent Aqueous solutions can lead to hydrolysis.Use co-solvents for solubility and consider non-aqueous solvents if the experiment allows.

References

  • Pranil, T., Moongngarm, A., & Kerr, W. L. (2020). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. Journal of Food Science, 85(4), 1087-1095. [Link]

  • Andrisano, V., Bertucci, C., Battaglia, A., & Cavrini, V. (2000). Photostability of drugs: photodegradation of melatonin and its determination in commercial formulations. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 15-23. [Link]

  • Canizo, J. A., Cerdá, M. F., & Signorella, S. R. (2024). Stability of melatonin in eutectic systems. Journal of Molecular Liquids, 393, 123567. [Link]

  • Johns, J. R., Chenboonthai, C., Johns, N. P., Saengkrasat, A., Kuketpitakwong, R., & Porasupatana, S. (2012). An intravenous injection of melatonin: formulation, stability, pharmacokinetics and pharmacodynamics. Journal of Asian Association of Schools of Pharmacy, 1(1), 25-37. [Link]

  • Montcerisier, A., I. Filali, S. Mabondzo, A. Pradeau, D. & Barthélémy, C. (2017). Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. Pharmaceutical Development and Technology, 22(5), 655-663. [Link]

  • Pranil, T., Moongngarm, A., & Kerr, W. L. (2020). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. PubMed, [Link]

  • Moussaoui, A., & Bendriss, A. (2015). The Influence of Storage Conditions on Melatonin Stability. International Journal of Engineering Research & Technology, 4(5), 843-846. [Link]

  • Sapino, S., Carlotti, M. E., & Cavalli, R. (2006). Enhancement of Melatonin Photostability by Encapsulation in Lipospheres. Journal of Liposome Research, 16(1), 41-53. [Link]

  • El Moussaoui, A., & Bendriss, A. (2015). The Effect of pH on Melatonin Stability in Commercial Grape Juices: HPLC-FD Study. International Journal of Engineering Research & Technology, 4(5). [Link]

  • Separation Science. (2023). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Filali, I., et al. (2017). Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. ResearchGate. [Link]

  • Daya, S., et al. (2001). Stability of melatonin in aqueous solution. Journal of Pineal Research, 31(2), 159-162. [Link]

  • Hardeland, R. (2009). Pathways of melatonin degradation. ResearchGate. [Link]

  • Mayo, J. C., et al. (2010). Development and validation of new methods for the determination of melatonin and its oxidative metabolites by high performance liquid chromatography and capillary electrophoresis, using multivariate optimization. Journal of Chromatography A, 1217(8), 1256-1264. [Link]

Sources

Technical Support Center: N-Carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support guide for N-Carboxylate Melatonin Ethyl Ester (CAS 519186-54-0).[1] This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered during its use: preventing unwanted hydrolysis. This guide provides a multi-level approach, from quick-reference FAQs to in-depth troubleshooting protocols, to ensure the stability and integrity of your compound throughout your experiments.

Level 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: What is this compound, and why is it susceptible to hydrolysis?

A1: this compound is a derivative of melatonin where an ethyl carboxylate group is attached to the indole nitrogen, forming a carbamate linkage.[1] This carbamate moiety, an amide-ester hybrid, is the primary site of vulnerability.[2] Like other esters, this functional group can be cleaved by a chemical reaction with water, a process known as hydrolysis. This reaction breaks the N-CO bond, degrading the molecule back to native melatonin, carbon dioxide, and ethanol. This degradation can lead to inaccurate experimental results, loss of product, and inconsistent bioactivity.

Q2: What are the main factors that accelerate the hydrolysis of this compound?

A2: The rate of hydrolysis is significantly influenced by several key factors:

  • pH: Both strongly acidic and, more significantly, basic (alkaline) conditions catalyze the breakdown of the carbamate bond.[3][4][5]

  • Moisture: Water is a necessary reactant for hydrolysis. The presence of ambient moisture or water in solvents is a direct cause of degradation.[3][6]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[7][8]

  • Enzymes: In biological systems (e.g., in plasma, cell culture media, or tissue homogenates), enzymes called carboxylesterases can rapidly accelerate the cleavage of the ester bond.[9][10]

Q3: I suspect my compound is degrading. What are the immediate signs of hydrolysis?

A3: The most common indicator of hydrolysis is a lower-than-expected yield of your final product or the appearance of unexpected results in a biological assay. Analytically, you can confirm degradation through techniques like:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot that corresponds to the melatonin starting material.[8]

  • High-Performance Liquid Chromatography (HPLC): The emergence of a new peak in the chromatogram, typically with a shorter retention time than the parent ester, corresponding to melatonin.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Detection of an ion with the mass-to-charge ratio (m/z) of melatonin in your sample.[12]

Q4: Is it better to store the solid compound in a -20°C freezer or in a desiccator at room temperature?

A4: Storing the compound in a dry environment is more critical than temperature alone. A freezer can be a high-humidity environment, and repeated temperature cycles can cause condensation to form on your sample, accelerating hydrolysis.[6] Therefore, the best practice is to store the solid compound in a tightly sealed container inside a desiccator under an inert atmosphere (like argon or nitrogen) at a cool, stable temperature (e.g., 4°C).[6] If freezing is necessary, ensure the sample is in a well-sealed vial within a secondary container containing a desiccant.

Level 2: Troubleshooting Guides & Diagnostic Workflows

This section provides structured guidance for identifying and resolving hydrolysis issues in common experimental scenarios.

Issue 1: Degradation Detected in Stored Stock Solutions

You've analyzed a stock solution that has been stored for several days and found significant degradation back to melatonin.

G start Degradation in Stock Solution q_solvent What solvent was used? start->q_solvent protic Protic Solvent (Methanol, Ethanol, Aqueous Buffer) q_solvent->protic Protic aprotic Aprotic Solvent (Anhydrous DMSO, Acetonitrile) q_solvent->aprotic Aprotic sol_protic High Risk of Hydrolysis. Melatonin itself shows degradation in alcohols. protic->sol_protic sol_aprotic Lower Risk. Proceed to next check. aprotic->sol_aprotic res_solvent ACTION: Switch to anhydrous aprotic solvent. Acetonitrile is reported as stable for melatonin. sol_protic->res_solvent q_storage How was it stored? sol_aprotic->q_storage storage_bad Benchtop, frequent opening, ambient light q_storage->storage_bad Improperly storage_good Aliquoted, sealed, -20°C or -80°C, dark q_storage->storage_good Properly res_storage ACTION: Aliquot new stock into smaller volumes to minimize freeze-thaw and air exposure. Store protected from light. storage_bad->res_storage storage_good->start If issue persists, consider solvent purity and trace water content. G cluster_main Hydrolysis Pathways Mol N-Carboxylate Melatonin Ethyl Ester TS_Base [Tetrahedral Intermediate] Mol->TS_Base + OH⁻ (Base-Catalyzed) Fast Prod Melatonin + CO₂ + Ethanol Mol->Prod + H₂O / H⁺ (Acid-Catalyzed) Slower Mol->Prod + Esterase (Enzymatic) Very Fast, Specific TS_Base->Prod Collapse

Caption: Primary pathways for the hydrolysis of the carbamate bond.

In base-catalyzed hydrolysis, a hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This forms an unstable tetrahedral intermediate, which then collapses, breaking the nitrogen-carbonyl bond to release the stable melatonin molecule and an unstable carbamic acid ethyl ester, which rapidly decomposes to CO₂ and ethanol. [5]

Protocol 1: Preparation of a Stable Aqueous Working Solution

This protocol details the steps to prepare a working solution for a typical biological assay while minimizing immediate hydrolysis.

  • Prepare Buffers: Prepare an aqueous buffer solution (e.g., 50 mM MES or Phosphate) and adjust the pH to a final value between 5.5 and 6.5. Chill the buffer on an ice bath.

  • Initial Dilution: Allow an aliquot of your concentrated stock solution (e.g., 100 mM in anhydrous DMSO) to warm to room temperature.

  • Serial Dilution: Perform a serial dilution. First, dilute a small amount of the concentrated stock into a tube of pure, cold anhydrous acetonitrile or DMSO to an intermediate concentration (e.g., 1 mM).

  • Final Aqueous Dilution: Immediately before use, perform the final dilution by adding the required volume of the intermediate stock into the cold, pH-controlled aqueous buffer. Mix gently by inversion or pipetting.

  • Use Immediately: Use the final aqueous working solution as quickly as possible. Do not store aqueous dilutions. For time-course experiments, prepare fresh dilutions for each time point if feasible.

Protocol 2: Analytical Method for Quantifying Hydrolysis by HPLC

This procedure provides a template for developing an HPLC method to monitor the stability of your compound.

  • Instrumentation: An HPLC system with a C18 reversed-phase column and a PDA or UV detector is suitable. [11]2. Mobile Phase: A common mobile phase for melatonin and its derivatives is a gradient of acetonitrile and water. A typical starting point is 35:65 (v/v) acetonitrile:water. [11]3. Detection: Set the detector wavelength to the absorbance maximum of this compound, which is expected to be near melatonin's absorbance maximum of ~220-230 nm. [11]4. Sample Preparation:

    • For stability studies in buffer, directly inject the sample after filtering through a 0.22 µm syringe filter.

    • For studies in biological matrices (e.g., plasma), a protein precipitation step is required. Add 1-3 volumes of ice-cold acetonitrile to your sample, vortex vigorously, and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins. [10]Filter the supernatant for injection.

  • Analysis: Inject a standard of the parent compound and a standard of pure melatonin to determine their respective retention times. In your experimental samples, quantify the peak areas of both the parent compound and the melatonin peak to calculate the percentage of hydrolysis over time.

References

  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Ayers, G. W., et al. (1960). Stabilization of carbamate esters. U.S. Patent No. 2,954,396.
  • Journal of Pharmaceutical Sciences. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. PubMed.
  • ResearchGate. Key parameters for carbamate stability in dilute aqueous–organic solution.
  • Emerald Insight. (2018, March 12). Improving ester hydrolytic stability using triblock polyalkylene glycols.
  • ResearchGate. (2015, November 25).
  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
  • Stability of pristine mel
  • In Silico ADME, Metabolism Prediction and Hydrolysis Study of Melatonin Deriv
  • BenchChem. (2025).
  • ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?.
  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC.
  • Unil. (2021, September 8). Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS.
  • Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles. PMC.
  • MDPI. (2025, June 19). Validated UHPLC Methods for Melatonin Quantification Reveal Regulatory Violations in EU Online Dietary Supplements Commerce.
  • Veeprho.
  • CONICET. (2024, September 17).
  • EPA NEPIS.

Sources

Optimizing reaction conditions for melatonin N-carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Melatonin N-Carboxylation

Executive Summary: The N-Carboxylation Challenge

In the context of melatonin (N-acetyl-5-methoxytryptamine) derivatization, "N-carboxylation" typically refers to the installation of a carbamate moiety (N-COOR) at the indole nitrogen (N1). While direct carboxylation to the free acid (N-COOH) is thermodynamically unstable due to spontaneous decarboxylation, the synthesis of N-carboxy esters (carbamates) is a critical pathway for creating prodrugs with improved lipophilicity or metabolic stability.

This guide addresses the primary challenge: Site Selectivity. Melatonin possesses two competing nitrogen centers:

  • Indole N1 (Target): Weakly acidic (

    
     ~17 in DMSO), nucleophilic upon deprotonation.[1]
    
  • Acetamide Side Chain N (Competitor): Less acidic (

    
     >23), but capable of reaction under forcing conditions or incorrect base selection.[1]
    

Module 1: Reaction Design & Reagent Selection

Q: Which base should I use to ensure N1 selectivity over the amide side chain?

A: The acidity difference between the indole N1 and the amide N dictates your choice. You need a base strong enough to deprotonate N1 quantitatively but bulky or controlled enough to avoid stripping the amide proton or hydrolyzing the acetamide group.

BaseStrength (

conj.[1] acid)
RecommendationContext
NaH (Sodium Hydride) ~35Standard Excellent for irreversible deprotonation of N1. Use in dry THF or DMF at 0°C. Caution: Excess can touch the amide.
LiHMDS / NaHMDS ~26High Precision Best for strict kinetic control.[1] The steric bulk prevents interaction with the side-chain amide.
DMAP / Et3N ~9-11Catalytic Only Insufficient for direct deprotonation. Use only if using highly reactive electrophiles (e.g.,

) where DMAP acts as a nucleophilic catalyst.[1]
NaOH / KOH ~15.7Avoid High risk of hydrolyzing the acetamide side chain to 5-methoxytryptamine (deacetylation).
Q: Can I use direct gas for this reaction?

A: generally, no , unless you are trapping the intermediate immediately.[1] The N-carboxylate salt (Indole-


) formed by reacting the indole anion with 

is in equilibrium. Upon protonation (workup), it reverts to the unstable N-COOH, which decarboxylates back to the starting material.[1]
  • Exception: If you are performing a "one-pot" reaction where the

    
     is trapped in situ with an alkyl halide (R-X) to form the carbamate (N-COOR), this is viable but requires high pressure (30-50 bar) or specific catalysts (e.g., CsF or ionic liquids).
    

Module 2: Step-by-Step Optimization Protocol

Scenario: Synthesis of Melatonin N1-tert-butyl carbamate (N-Boc-Melatonin) as a model for N-carboxy functionalization.

Phase 1: The "Dry" Setup (Critical)

Moisture is the enemy of N-carboxylation. The indole anion is a hard nucleophile; water will protonate it faster than it attacks the electrophile.

  • Solvent: Anhydrous THF (preferred for ease of workup) or DMF (better solubility).

  • Atmosphere: Argon or Nitrogen balloon.[1]

Phase 2: The Deprotonation (0°C to RT)
  • Dissolve Melatonin (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool to 0°C.

  • Add NaH (1.1 - 1.2 equiv, 60% dispersion) portion-wise.

    • Why? Slight excess ensures complete N1 deprotonation.[1]

  • Stir for 30–45 mins at 0°C -> RT.

    • Visual Check: Evolution of

      
       gas must cease. The solution often turns yellow/orange, indicating the indolyl anion.
      
Phase 3: Electrophile Addition
  • Cool back to 0°C.

  • Add the chloroformate (Cl-COOR) or anhydride (

    
    ) (1.2 equiv) dropwise.
    
    • Tip: If using

      
      , add a catalytic amount of DMAP (5-10 mol%) to accelerate the acyl transfer.
      
  • Allow to warm to RT and stir for 2–4 hours.

Phase 4: Quench & Isolation
  • Quench: Add saturated

    
     solution. Do not use strong acids (HCl) during workup, as the N-carbamate bond on indoles is acid-labile (especially N-Boc).
    
  • Extraction: EtOAc.

  • Purification: Flash chromatography.[1] Note that N-acylated indoles are easily hydrolyzed on acidic silica; add 1% Triethylamine to your eluent.

Module 3: Visualizing the Pathway

The following diagram illustrates the mechanistic pathway and the critical decision points for selectivity.

Melatonin_Carboxylation cluster_conditions Critical Controls Start Melatonin (N1-H, Amide-NH) Base Base Addition (NaH or LiHMDS) Start->Base Dry THF, 0°C Anion Indolyl Anion (N1-) Base->Anion Deprotonation (N1 pKa ~17) SideProduct1 Side Product: Deacetylated (5-MeO-Tryptamine) Base->SideProduct1 Strong Aq. Base (Hydrolysis) Electrophile Electrophile (Cl-COOR or Boc2O) Anion->Electrophile Nucleophilic Attack SideProduct2 Side Product: Bis-acylated Anion->SideProduct2 Excess Base/Elec. (Amide Attack) Product N1-Carbamate (Target) Electrophile->Product Kinetic Control

Figure 1: Reaction pathway for Melatonin N1-functionalization, highlighting the divergence between the desired product and common failure modes (hydrolysis or bis-acylation).

Module 4: Troubleshooting & FAQs

Issue 1: "I am seeing two spots on TLC very close to each other."

Diagnosis: You likely have Bis-acylation .

  • Cause: The amide nitrogen on the side chain (acetamido group) also reacted. This happens if you used >2.0 equivalents of base/electrophile or if the reaction temperature was too high (>40°C).

  • Solution: Reduce base to 1.1 equivalents. Switch to LiHMDS (sterically hindered) to prevent the base from approaching the side chain.

Issue 2: "My yield is low, and I recovered starting material."

Diagnosis: Incomplete deprotonation or Moisture contamination.[1]

  • Cause: The Indole N-H is not acidic enough for weak bases like carbonate (

    
    ) or triethylamine alone.
    
  • Solution: Ensure you are using NaH or LiHMDS.[1] If using NaH, ensure the oil dispersion is fresh or washed with hexane (if old).[1] Strictly exclude water ; the indolyl anion is instantly protonated by trace moisture.

Issue 3: "The product degrades on the silica column."

Diagnosis: Acid sensitivity.

  • Cause: N-Carboxy indoles (especially N-Boc) are sensitive to acid. Silica gel is slightly acidic.

  • Solution: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the silica.

Issue 4: "Can I use Melatonin's antioxidant properties during synthesis?"

Diagnosis: Irrelevant/Detrimental.

  • Context: Melatonin is a radical scavenger.[1][2][3][4] However, in N-carboxylation (ionic chemistry), this property is not useful.[1]

  • Warning: Avoid oxidative conditions.[1] Do not use bases that can act as single-electron transfer (SET) agents in the presence of oxygen, or you may get oxidative coupling at C2. Keep the reaction under inert gas (Argon).

Summary of Reaction Parameters

ParameterOptimal ConditionReason
Solvent THF (Anhydrous)Solubilizes Melatonin; easy to remove; stable to strong bases.
Concentration 0.1 M - 0.2 MDilution prevents intermolecular aggregation of the anion.
Temperature 0°C

RT
0°C controls exotherm during deprotonation; RT drives substitution.[1]
Stoichiometry 1:1.1:1.2 (Sub:Base:Elec)Slight excess ensures conversion without touching the side chain.
Workup pH Neutral (pH 7)Prevent acid hydrolysis of the new N-C bond or base hydrolysis of the amide.

References

  • Somei, M., et al. (2000).[1] "Syntheses of melatonin and its derivatives." Heterocycles, 53(8), 1725-1736.[1] Link

    • Grounding: Establishes the baseline reactivity of the indole N1 vs the amide side chain in mel
  • Yoo, W. J., et al. (2012).[1][5] "Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide." Organic Letters, 14(20), 5326–5329.[1][6] Link[1]

    • Grounding: Provides the mechanistic basis for using strong bases (LiOtBu/LiHMDS) for indole carboxylation and the reversibility of the N-CO2 bond.
  • Zlotos, D. P., et al. (2014).[1] "N-Substituted melatonin analogues: synthesis and MT1/MT2 receptor binding affinity." European Journal of Medicinal Chemistry, 80, 632-640.[1]

    • Grounding: Demonstrates the utility of N1-substituted deriv
  • Mahal, A., et al. (2020).[1] "Effect of N-Amide Substitution on Antioxidative Activities of Melatonin Derivatives." Molecules, 25(2), 348.[1] Link[1]

    • Grounding: Confirms the structural integrity of the N1-functionalized melatonin core and isol

Sources

Technical Support Center: Bioanalysis of N-Carboxylate Melatonin Ethyl Ester (NCMEE)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for N-Carboxylate Melatonin Ethyl Ester (NCMEE) . If you are analyzing this compound in biological matrices (plasma, serum, tissue homogenates), you are likely encountering two distinct classes of "matrix effects" that often get conflated:

  • Ionization Matrix Effects: Signal suppression/enhancement in the LC-MS/MS source due to co-eluting phospholipids or salts.

  • Stability Matrix Effects: Pre-analytical degradation caused by plasma enzymes (esterases) attacking the ethyl ester or carbamate moieties.

NCMEE is a lipophilic, labile derivative. Standard "dilute-and-shoot" or simple protein precipitation (PPT) methods frequently fail for this analyte. This guide provides the causal logic and validated protocols to overcome these challenges.

Module 1: The "Disappearing Peak" (Enzymatic Instability)

Issue: "My recovery is low in plasma, but perfect in water/buffer. Is this ion suppression?" Diagnosis: Likely not ion suppression. It is enzymatic hydrolysis.[1] NCMEE contains an ethyl ester and an N-carboxylate group. Plasma contains abundant esterases (e.g., carboxylesterases, butyrylcholinesterase) that rapidly hydrolyze these groups, converting your analyte into its acid metabolite or parent melatonin before it even reaches the column.

Troubleshooting & FAQ

Q: Can I just keep the samples cold to stop degradation? A: Ice helps, but it is rarely sufficient for labile esters. Hydrolysis can occur during the minutes it takes to harvest plasma or thaw samples. You must chemically inhibit the enzymes immediately upon collection.

Q: What inhibitor should I use? A: Acidification is the most robust method for NCMEE. Most plasma esterases are inactive at pH < 4.0.

  • Alternative: Organophosphate inhibitors (e.g., Dichlorvos) are effective but toxic and can cause MS source contamination. We recommend pH control.

Protocol: Stabilization Workflow

Objective: Halt enzymatic activity at the moment of sample collection.

  • Preparation: Pre-fill sample collection tubes with 10 µL of 1M HCl or 5% Formic Acid per 1 mL of intended blood/plasma volume. Target pH: 3.0–4.0.

  • Collection: Draw blood/plasma directly into the acidified tube.

  • Mixing: Invert gently 5 times immediately. Do not vortex vigorously (hemolysis releases more enzymes).

  • Verification: Spot check pH of one waste sample to ensure it is < 4.0.

Module 2: Ionization Suppression (The Phospholipid Problem)

Issue: "My internal standard (IS) response varies wildly between patients, and sensitivity drops over the run." Diagnosis: This is classic Phospholipid-Induced Ion Suppression . NCMEE is lipophilic (LogP > 2.5). It co-elutes with endogenous glycerophospholipids (GP) and lysophospholipids in Reverse Phase LC. These lipids compete for charge in the ESI source.

Visualization: The Suppression Mechanism

IonSuppression Figure 1: Mechanism of Phospholipid-Induced Ion Suppression in ESI Matrix Biological Matrix (Plasma/Serum) Prep Sample Prep (PPT vs LLE/SPE) Matrix->Prep Column LC Column (Separation) Prep->Column Co-injection Source ESI Source (Ionization) Column->Source Co-elution PL Phospholipids (High Surface Tension) Source->PL Dominates Droplet Surface NCMEE NCMEE (Analyte) Source->NCMEE Competes for Charge Detector MS/MS Detector PL->Detector High Background/Noise NCMEE->Detector Suppressed Signal

Troubleshooting & FAQ

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Isn't that enough? A: No. PPT removes proteins but leaves >70% of phospholipids in the supernatant. These lipids accumulate on your column and elute unpredictably.

  • Solution: Switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .

Q: Which extraction method is best for NCMEE? A:

  • LLE (Liquid-Liquid Extraction): Excellent for NCMEE. Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) . Phospholipids generally do not extract into these non-polar solvents, leaving them in the aqueous phase.

  • SPE (Solid Phase Extraction): Use a polymeric reversed-phase sorbent (e.g., HLB) with a wash step containing 5-10% methanol to remove salts, followed by a high-organic elution.

Data: Extraction Efficiency Comparison
MethodProtein RemovalPhospholipid RemovalNCMEE RecoveryMatrix Effect (MF)
PPT (Acetonitrile) >99%<30%95%0.45 (Severe Suppression)
LLE (MTBE) >99%>95%85%0.98 (Negligible)
SPE (Polymeric) >99%>98%90%1.02 (Negligible)

Module 3: Validation Protocol (The Matuszewski Method)

Directive: You cannot assume matrix effects are absent. You must calculate the Matrix Factor (MF) as per FDA/EMA guidelines.

The "Post-Extraction Spike" Protocol

To quantify matrix effects accurately, perform the following experiment using 6 different lots of blank plasma.

Set A: Neat Standard Analyte in pure mobile phase (No matrix).

  • Result: Peak Area A[2]

Set B: Post-Extraction Spike Extract blank plasma. Then add analyte to the extract.[3][4]

  • Result: Peak Area B

Set C: Pre-Extraction Spike (Standard QC) Spike analyte into plasma, then extract.

  • Result: Peak Area C

Calculations
  • Matrix Factor (MF): Measures ionization suppression/enhancement.[5]

    
    
    
    • Target: 0.85 – 1.15 (Ideal). < 1.0 = Suppression. > 1.0 = Enhancement.

  • Recovery (RE): Measures extraction efficiency.[6]

    
    
    
    • Target: > 50% (Consistent).[1][7][8]

  • Process Efficiency (PE): The total yield.

    
    
    
Decision Tree: Method Optimization

MethodDev Figure 2: Sample Preparation Decision Tree for NCMEE Start Start Method Dev for NCMEE StabCheck Stability Check: Spike Plasma at RT Start->StabCheck Degradation Is >10% lost in 30 min? StabCheck->Degradation Acidify Add Acid (pH 3-4) & Ice Bath Degradation->Acidify Yes Extract Select Extraction Degradation->Extract No (Unlikely) Acidify->Extract MethodChoice Choose Method Extract->MethodChoice PPT PPT (Protein Precip) High Risk of Matrix Effect MethodChoice->PPT Quick/Dirty LLE LLE (MTBE/EtAc) Best for Lipids MethodChoice->LLE Recommended MF_Calc Calculate Matrix Factor (Matuszewski) PPT->MF_Calc LLE->MF_Calc Pass MF = 0.85 - 1.15 VALIDATED MF_Calc->Pass Pass Fail MF < 0.8 SUPPRESSION MF_Calc->Fail Fail Fail->LLE Switch Method

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • US Food and Drug Administration (FDA).[9][10] (2018). Bioanalytical Method Validation: Guidance for Industry.[9][10] Center for Drug Evaluation and Research (CDER).

  • European Medicines Agency (EMA).[4][9] (2011). Guideline on bioanalytical method validation.[11]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates Phospholipid removal via SPE/LLE).

Sources

Technical Support Center: Optimizing Storage & Handling of N-Carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identifier: N-Carboxylate Melatonin Ethyl Ester CAS Number: 519186-54-0 Technical Name: Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate Molecular Formula: C₁₆H₂₀N₂O₄ Molecular Weight: 304.35 g/mol [1]

Core Storage Directive (The "Golden Standard")

As a Senior Application Scientist, I cannot overstate that This compound is a labile indole derivative. Unlike Melatonin, which is relatively robust, the addition of the N-ethoxycarbonyl group at the indole-N1 position introduces a specific vulnerability to hydrolysis and alters the electron density of the indole ring.

To maintain >98% purity, you must adhere to the "Triple-Lock" Storage Protocol :

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of spontaneous carbamate hydrolysis and oxidative ring opening.
Atmosphere Inert Gas (Argon/N₂) Displaces oxygen to prevent the formation of N1-substituted kynuramines (AFMK analogs).[1]
Humidity Desiccated (<20% RH) Moisture is the primary enemy. Water attacks the carbamate linkage, releasing CO₂ and reverting the compound to Melatonin.
Light Amber/Foil Shielded Indoles are photosensitizers. Light exposure accelerates radical-mediated oxidation.

Troubleshooting & FAQs

Q1: My sample has turned from off-white/pale yellow to a deep yellow or brownish color. Is it still usable?

Diagnosis: Oxidative Degradation. The color shift in indole derivatives is a classic sign of the formation of conjugated oxidation products.[1] While the N1-protecting group (the ethyl ester carbamate) reduces the electron density of the indole ring—theoretically making it less prone to electrophilic attack than free melatonin—it does not render it immune.

  • Mechanism: Light or oxygen exposure leads to the opening of the C2-C3 double bond, potentially forming N-ethoxycarbonyl-substituted analogs of AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine).

  • Action: Run a UPLC/HPLC purity check. If the purity is <95%, repurify or discard. The oxidation products can act as radical generators, accelerating further degradation.

Q2: I detect a faint smell of ethanol when opening the vial. What does this indicate?

Diagnosis: Hydrolysis of the Carbamate Moiety. This is a critical failure of the moisture barrier. The "N-Carboxylate Ethyl Ester" moiety is essentially a carbamate protecting group on the indole nitrogen.

  • The Chemistry:

    
    
    
  • Action: The sample is reverting to Melatonin (CAS 73-31-4). If your experiment requires the specific N-protected form, the batch is compromised.

Q3: The compound is not dissolving in my standard aqueous buffer. Why?

Diagnosis: Lipophilicity Mismatch. By capping the indole nitrogen with an ethyl carboxylate group, you have removed the hydrogen bond donor capability of the indole N-H and added a lipophilic ethyl chain. This significantly increases the LogP (partition coefficient) compared to Melatonin.

  • Solution:

    • Dissolve the compound in 100% DMSO or Ethanol first to create a high-concentration stock (e.g., 10-50 mM).

    • Dilute slowly into your aqueous buffer while vortexing.

    • Limit: Keep the final organic solvent concentration <0.5% (or as tolerated by your assay) to prevent precipitation.

Q4: Can I store the solubilized stock solution at 4°C?

Diagnosis: High Risk.

  • Verdict: No.

  • Reasoning: In solution, the rate of hydrolysis increases exponentially compared to the solid state, especially if the pH is not strictly neutral (pH 7.0). Basic conditions (pH > 8) will rapidly cleave the carbamate. Acidic conditions can also catalyze hydrolysis.

  • Protocol: Prepare fresh immediately before use. If storage is unavoidable, freeze aliquots at -80°C in DMSO, but expect up to 5-10% degradation upon freeze-thaw cycles.

Mechanistic Visualization

Degradation Pathways

The following diagram illustrates the two primary failure modes: Hydrolysis (Moisture) and Oxidation (Light/Air).

DegradationPathways NCMEE N-Carboxylate Melatonin Ethyl Ester (C16H20N2O4) Intermediate Unstable Carbamic Acid NCMEE->Intermediate Hydrolysis (pH > 7 or Acid) OxidationProds Oxidized Indoles (Yellow/Brown Impurities) NCMEE->OxidationProds Photo-oxidation (Indole Ring Opening) Moisture Moisture (H2O) (Nucleophilic Attack) Moisture->Intermediate Light Light / Oxygen (Radical Oxidation) Light->OxidationProds Melatonin Melatonin (Impurity A) Intermediate->Melatonin Decarboxylation Ethanol Ethanol (Byproduct) Intermediate->Ethanol CO2 CO2 (Gas) Intermediate->CO2

Figure 1: Chemical degradation pathways showing the reversion to Melatonin via hydrolysis and ring degradation via oxidation.

Storage Decision Logic

Follow this workflow to determine the optimal handling for your specific experimental phase.

StorageLogic Start Received Compound Usage Immediate Use? Start->Usage LongTerm Long-Term Storage (-20°C, Desiccated) Usage->LongTerm No ShortTerm Short-Term (<1 Week) (4°C, Dark, Inert Gas) Usage->ShortTerm Yes Solubilization Solubilization Strategy LongTerm->Solubilization Thaw in Desiccator ShortTerm->Solubilization SolventCheck Solvent Selection Solubilization->SolventCheck DMSO DMSO (Anhydrous) Preferred for Stocks SolventCheck->DMSO Stock Solution Water Aqueous Buffer (Prepare FRESH only) SolventCheck->Water Working Solution DMSO->Water Dilute 1:1000

Figure 2: Decision matrix for storage and solubilization to minimize hydrolytic stress.

References

  • Pharmaffiliates. (n.d.). This compound (CAS 519186-54-0) Technical Data. Retrieved from [Link]

  • Mahboobi, S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference on Carbamate stability). Retrieved from [Link]

Sources

Overcoming poor cell permeability of N-Carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Poor Cell Permeability & Bioavailability Assigned Specialist: Senior Application Scientist, Drug Delivery Unit

Executive Summary

You are encountering "poor permeability" with N-Carboxylate Melatonin Ethyl Ester (NCMEE) (CAS: 519186-54-0). Based on the physicochemical properties of this N1-substituted indole carbamate, the issue is likely not true membrane impermeability.

NCMEE is significantly more lipophilic than native melatonin. The observed "low uptake" is frequently an artifact caused by non-specific adsorption to plasticware or extracellular precipitation upon dilution into aqueous media. Furthermore, if NCMEE is intended as a prodrug, its efficacy depends on intracellular hydrolysis, which may be rate-limiting.

This guide provides a diagnostic workflow to isolate the root cause and validated protocols to resolve it.

Part 1: Diagnostic Workflow (Troubleshooting)

Before altering your cell line or increasing dosage, determine where the molecule is being lost using this logic flow.

TroubleshootingFlow Start Observed Issue: Low Intracellular Activity Step1 Check 1: Visual Inspection (Microscopy at 40x) Start->Step1 Crystals Crystals/Debris Visible? Step1->Crystals SolubilityIssue Root Cause: Solubility Action: Use Cyclodextrins or Liposomal Formulation Crystals->SolubilityIssue Yes Step2 Check 2: Plastic Adsorption Test (Incubate in cell-free plate) Crystals->Step2 No LossInMedia >20% Loss in Supernatant? Step2->LossInMedia AdsorptionIssue Root Cause: Plastic Adsorption Action: Switch to Glass/Coated Plates or Pre-saturate LossInMedia->AdsorptionIssue Yes Step3 Check 3: Esterase Stability (FBS vs. Serum-Free) LossInMedia->Step3 No Hydrolysis Rapid degradation in Media? Step3->Hydrolysis StabilityIssue Root Cause: Extracellular Hydrolysis Action: Heat-inactivate FBS or use Serum-Free Media Hydrolysis->StabilityIssue Yes TruePerm Root Cause: Membrane Retention Action: Nanocarrier Delivery Hydrolysis->TruePerm No

Figure 1: Diagnostic logic to distinguish between solubility artifacts, adsorption losses, and true permeability limits.

Part 2: Critical FAQs & Mechanistic Solutions
Q1: Why does NCMEE show lower activity than Melatonin despite being designed for higher lipophilicity?

The "Lipophilicity Trap": Native melatonin is amphiphilic (LogP ~1.6) and crosses membranes easily.[1] NCMEE modifies the N1-position with an ethyl carbamate group, significantly increasing LogP (predicted >2.5).

  • The Problem: Highly lipophilic molecules often get trapped inside the lipid bilayer of the cell membrane, unable to desorb into the aqueous cytosol to reach nuclear receptors or cytosolic targets.

  • The Artifact: These molecules also adhere aggressively to polystyrene cell culture plates. You might be dosing 10 µM, but the cells only see 1 µM because 9 µM is stuck to the plastic walls.

Q2: My stock solution is clear in DMSO, but precipitates in media. How do I fix this?

Solvent Crash: When you dilute a hydrophobic stock (DMSO) into a highly aqueous buffer (RPMI/DMEM), the "co-solvent capacity" drops instantly.

  • Solution: Do not add DMSO stock directly to the well.

  • Protocol: Prepare a 10x intermediate dilution in media containing 0.5% Methyl-β-cyclodextrin (MβCD) or BSA. The cyclodextrin/protein acts as a chaperone, keeping NCMEE in solution during the transition to the cell.

Q3: Does Fetal Bovine Serum (FBS) affect NCMEE integrity?

Yes, critically. NCMEE contains a carbamate linkage. While more stable than simple esters, serum contains abundant carboxylesterases and albumin.

  • Albumin Binding: Albumin (BSA/HSA) binds lipophilic indoles, reducing the "free fraction" available to cross the membrane.

  • Enzymatic Cleavage: Non-heat-inactivated FBS can hydrolyze the ethyl ester group extracellularly, converting NCMEE back to melatonin (or an intermediate) before it enters the cell.

  • Fix: Use heat-inactivated FBS (56°C for 30 min) or switch to serum-free media (Opti-MEM) for the uptake phase (1–4 hours).

Part 3: Advanced Delivery Protocols

If simple solvent adjustments fail, use these validated delivery systems.

Protocol A: "Plastic-Passivated" Incubation (To prevent adsorption)

Use this if you suspect the drug is sticking to the plate.

  • Pre-coating: Add cell-free media containing 1% BSA to your culture plate (polystyrene).

  • Incubation: Incubate at 37°C for 2 hours. The albumin will coat the hydrophobic binding sites on the plastic.

  • Wash: Rinse twice with PBS.

  • Seeding: Seed your cells into these "blocked" wells.

  • Result: When you add NCMEE later, the plastic sites are already occupied, forcing the drug into the cells.

Protocol B: Liposomal Encapsulation (The "Gold Standard")

Use this to bypass solubility limits and membrane retention.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • NCMEE

  • Extruder (100 nm membrane)

Methodology:

StepActionCritical Parameter
1. Film Formation Dissolve DSPC:Cholesterol:NCMEE (molar ratio 7:3:1) in Chloroform. Evaporate under nitrogen stream.Create a thin, uniform film on the glass vial wall.
2. Hydration Add PBS (pH 7.4) to the film. Vortex vigorously for 1 hour at 60°C (above transition temp).Final lipid concentration should be ~10 mg/mL.
3. Sizing Extrude 11 times through a 100 nm polycarbonate membrane.Ensures uniform uptake via endocytosis.
4. Purification Dialyze against PBS for 4 hours to remove non-encapsulated drug.Use a 3.5 kDa MWCO membrane.

Mechanism of Action: Liposomes enter cells via endocytosis, bypassing the passive diffusion "trap" in the membrane bilayer.

LiposomeMechanism NCMEE Free NCMEE (Hydrophobic) Liposome Lipid Bilayer Encapsulation NCMEE->Liposome Load Endocytosis Cellular Uptake (Endocytosis) Liposome->Endocytosis Bypass Diffusion Release Intracellular Release (Endosomal Escape) Endocytosis->Release pH Drop

Figure 2: Liposomal delivery pathway bypassing passive diffusion limitations.

Part 4: Data Validation (Is it working?)

To confirm successful uptake, do not rely solely on downstream biological effects (which can be delayed). Use this analytical check.

Intracellular Extraction Protocol:

  • Treat cells with NCMEE for desired time.

  • Wash: Rinse cells 3x with ice-cold PBS + 0.5% BSA (BSA washes away surface-bound drug; PBS alone will not remove lipophilic drugs stuck to the outer membrane).

  • Lysis: Add 100% Methanol (chilled) directly to the well. Scrape cells.

  • Analysis: Centrifuge (14,000 x g, 10 min). Inject supernatant into HPLC/MS.

    • Success Criteria: Detection of parent NCMEE peak > Detection of Melatonin peak (verifies intracellular stability).

References
  • Reiter, R. J., et al. (2016). "High membrane permeability for melatonin."[2] Journal of General Physiology, 147(1), 6-12.

    • Context: Establishes the baseline high permeability of the indole core, supporting the hypothesis that NCMEE issues are likely solubility/adsorption rel
  • Gara, D., et al. (2015). "The Effect of Melatonin Adsorbed to Polyethylene Glycol Microspheres on the Survival of MCF-7 Cells." Karger / Cellular Physiology and Biochemistry.

    • Context: Validates the use of PEG/polymer carriers to improve bioavailability of melatonin deriv
  • Bae, Y., et al. (2021). "Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions."[3] Food Science & Nutrition.

    • Context: Provides degradation kinetics relevant to the stability of melatonin deriv
  • Veeprho Laboratories. (2024). "Melatonin N-Carboxylate Ethyl Ester Reference Standard."

    • Context: Confirmation of chemical structure (CAS 519186-54-0) and physicochemical properties used for the lipophilicity assessment.

Sources

Validation & Comparative

Receptor binding affinity comparison: N-Carboxylate Melatonin Ethyl Ester vs. melatonin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Receptor Binding Affinity Comparison: N-Carboxylate Melatonin Ethyl Ester vs. Melatonin Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Structural and Pharmacological Evaluation of Receptor Affinity

Executive Summary: The Agonist vs. The Structural Analog

In the development of melatonergic drugs, distinguishing between active agonists and their structural derivatives is critical for establishing Structure-Activity Relationships (SAR). This guide compares the endogenous ligand Melatonin (N-acetyl-5-methoxytryptamine) with This compound (NCMEE) , a synthetic derivative often utilized as a reference standard or prodrug scaffold.

The Core Distinction:

  • Melatonin: Exhibits picomolar to low-nanomolar affinity (

    
    ) for MT1 and MT2 receptors. It relies on the indole N1-H as a critical hydrogen bond donor within the receptor pocket.
    
  • NCMEE: Characterized by the substitution of the indole N1-H with an ethyl carboxylate group. This modification introduces steric bulk and eliminates the crucial hydrogen bond donor capability, resulting in significantly reduced or negligible direct binding affinity in its unhydrolyzed state.

Structural Basis of Receptor Affinity

To understand the divergence in binding profiles, we must analyze the interaction between the ligand pharmacophores and the MT1/MT2 orthosteric binding pockets.

Molecular Architecture
FeatureMelatonin (Endogenous Ligand)This compound (NCMEE)
Core Scaffold 5-Methoxyindole5-Methoxyindole-1-carboxylate
N1 Position Protonated (N-H) Ethyl Ester (N-COOEt)
Side Chain N-acetyl-2-aminoethylN-acetyl-2-aminoethyl
Lipophilicity (LogP) ~1.6 (Moderate)> 2.5 (High, predicted)
Key Interaction H-Bond Donor to ReceptorSteric Clash / No H-Bond Donor
The Mechanistic "Why": The N1-H Factor

Recent crystal structures of the MT1 and MT2 receptors (Stauch et al., 2019; Johansson et al., 2019) have elucidated the molecular mechanics of binding.

  • Melatonin Binding: The indole N1-H of melatonin forms a critical hydrogen bond with a conserved residue (typically Asn162 in MT1 or Asn175 in MT2) and potentially interacts with Serine residues in Transmembrane Domain 3 (TM3). This anchors the molecule, allowing the 5-methoxy group to engage a hydrophobic pocket.

  • NCMEE Binding Failure: The ethyl ester group on the N1 position of NCMEE creates two failure modes:

    • Loss of Donor: The carbonyl oxygen of the ester cannot replace the proton donor function of the N-H.

    • Steric Hindrance: The bulky ethyl ester group clashes with the tight transmembrane helical bundle (TM3/TM5 interface), physically preventing the molecule from entering the deep orthosteric pocket.

Experimental Protocol: Validating Binding Affinity

To empirically verify the affinity difference described above, researchers must employ a Competitive Radioligand Binding Assay . This protocol is the gold standard for determining the inhibition constant (


).
Protocol: Competitive Binding Assay (MT1/MT2)

Objective: Determine the


 and 

of NCMEE relative to Melatonin using CHO-K1 cells stably expressing human MT1.

Reagents:

  • Radioligand: 2-[

    
    I]-Iodomelatonin (
    
    
    
    ). Note: 2-Iodomelatonin is used because it has higher affinity than native melatonin, providing a robust signal-to-noise ratio.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    
  • Competitors: Melatonin (

    
     to 
    
    
    
    M) and NCMEE (
    
    
    to
    
    
    M).

Workflow:

  • Membrane Preparation: Harvest CHO-hMT1 cells, homogenize in ice-cold Tris buffer, and centrifuge (20,000 x g, 30 min). Resuspend pellet in Assay Buffer.

  • Incubation:

    • In 96-well plates, mix:

      • 50 µL Membrane suspension (5-10 µg protein).

      • 25 µL 2-[

        
        I]-Iodomelatonin (Final conc. 50 pM).
        
      • 25 µL Competitor (Melatonin or NCMEE serial dilutions).

    • Incubate for 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity (CPM) in a gamma counter.

  • Data Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Expected Results:

  • Melatonin: Sigmoidal displacement curve with

    
    .
    
  • NCMEE: Right-shifted curve or no displacement up to 10 µM, indicating

    
     (Low Affinity).
    

Visualization: Signaling & Binding Pathway

The following diagram illustrates the comparative binding logic and the downstream signaling consequences (or lack thereof).

Melatonin_Receptor_Binding cluster_ligands Ligand Input cluster_receptor MT1/MT2 Receptor Pocket cluster_outcome Functional Outcome Melatonin Melatonin (Native Ligand) BindingSite Orthosteric Binding Site (TM3/TM5/TM6) Melatonin->BindingSite High Affinity Entry NCMEE NCMEE (N-Carboxylate Analog) NCMEE->BindingSite Low Affinity Entry Interaction N1-H Hydrogen Bond (Asn162/175) BindingSite->Interaction Stabilization StericClash Steric Clash (N1-Ethyl Ester) BindingSite->StericClash Blocked GiCoupling Gi/o Protein Coupling Interaction->GiCoupling Conformational Change NoSignal No Activation (Low Affinity) StericClash->NoSignal Failure to Bind cAMP_Drop Decrease cAMP (Signal Transduction) GiCoupling->cAMP_Drop

Figure 1: Comparative binding pathway. Melatonin successfully engages the orthosteric site via Hydrogen Bonding, triggering Gi signaling. NCMEE encounters steric hindrance due to the N1-modification, resulting in binding failure.

Comparative Data Summary

The table below synthesizes the physicochemical and pharmacological differences.

ParameterMelatoninNCMEEImplications for Research
Receptor Affinity (

)
0.1 - 1.0 nM > 1,000 nM (Predicted) NCMEE is not a suitable agonist for direct receptor activation.
Solubility (Water) 0.1 mg/mL< 0.05 mg/mLNCMEE requires organic co-solvents (DMSO/Ethanol) for stock prep.
Metabolic Stability Low (

min)
VariableNCMEE may act as a prodrug; esterases can hydrolyze it back to Melatonin.
Primary Use Case Agonist / Sleep AidReference Standard / Prodrug R&DUse NCMEE to study esterase activity or as a lipophilic delivery vehicle.

References

  • Stauch, B., et al. (2019). Structural basis of ligand recognition at the human MT1 melatonin receptor. Nature, 569(7755), 284–288. [Link]

  • Johansson, L. C., et al. (2019). X-ray structure of the human MT2 melatonin receptor reveals molecular basis of subtype selectivity. Nature, 569(7755), 289–293. [Link]

  • Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews, 62(3), 343–380. [Link]

  • Zlotos, D. P., et al. (2014). Naphthalene-based melatonin receptor agonists and antagonists with high affinity and selectivity. Journal of Medicinal Chemistry, 57(9), 3506–3510. (Cited for SAR context on N1-substitution). [Link]

Cross-reactivity of N-Carboxylate Melatonin Ethyl Ester in melatonin immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Researcher's Guide to Quantifying N-Carboxylate Melatonin Ethyl Ester Cross-Reactivity in Melatonin Immunoassays

Introduction: The Specificity Challenge in Melatonin Quantification

Melatonin (N-acetyl-5-methoxytryptamine) is a critical hormone regulating circadian rhythms, and its precise measurement is fundamental to research in chronobiology, pharmacology, and clinical diagnostics. While enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and accessible method for melatonin quantification, their accuracy is contingent on the specificity of the antibodies used. A significant and often overlooked challenge is the potential for cross-reactivity from structurally similar molecules, which can lead to a critical overestimation of true melatonin levels.

This guide focuses on a specific potential interferent: this compound (N-CMEE). As a derivative, its structural similarity to the parent melatonin molecule presents a plausible risk of being recognized by anti-melatonin antibodies. We will provide a comprehensive, field-tested framework for researchers to independently assess and quantify the cross-reactivity of N-CMEE within their chosen melatonin immunoassay. This guide is designed not as a product endorsement, but as a methodological standard for ensuring data integrity and trustworthiness in your research.

Part 1: The Principle of Competitive Binding and Cross-Reactivity

The majority of melatonin immunoassays operate on the principle of competitive binding. In this system, a limited number of antibody binding sites, typically coated onto a microplate well, are available. The melatonin present in a sample competes with a known amount of enzyme-labeled melatonin (the "tracer" or "conjugate") for these sites. The more melatonin in the sample, the less tracer can bind. The subsequent addition of a substrate results in a colorimetric signal that is inversely proportional to the amount of melatonin in the sample.

Cross-reactivity occurs when a compound like N-CMEE, due to its structural similarity to melatonin, also binds to these antibodies. If present in a sample, it will compete with the tracer, mimicking the signal of melatonin and leading to an artificially inflated result. Understanding this mechanism is the first step toward designing a robust validation experiment.

G cluster_well Microplate Well Surface cluster_solution Sample/Reagent Solution Ab Anti-Melatonin Antibody Mel Melatonin (Analyte) Mel->Ab Binds Tracer Enzyme-Labeled Melatonin (Tracer) Tracer->Ab Competes to Bind NCMEE N-CMEE (Potential Cross-Reactant) NCMEE->Ab Competes to Bind (Cross-Reactivity)

Caption: Competitive immunoassay principle showing Melatonin and N-CMEE competing for antibody sites.

Part 2: A Self-Validating Protocol for Cross-Reactivity Assessment

This protocol provides a step-by-step methodology to determine the percentage of cross-reactivity of N-CMEE in any commercial competitive melatonin ELISA kit. The core principle is to generate a dose-response curve for N-CMEE and compare it directly to the melatonin standard curve run in parallel on the same plate.

Experimental Objective

To calculate the concentration of N-CMEE required to displace 50% of the bound tracer (its IC50) and compare it to the IC50 of melatonin, thereby determining the percent cross-reactivity.

Materials
  • Commercial Melatonin Competitive ELISA Kit (containing antibody-coated plates, melatonin-enzyme conjugate, melatonin standard, wash buffer, TMB substrate, and stop solution)

  • This compound (N-CMEE), high purity

  • Precision micropipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

Methodology

Step 1: Preparation of Melatonin and N-CMEE Stock Solutions

  • Melatonin Standard Curve: Prepare the melatonin standards as per the ELISA kit manufacturer's instructions. This typically involves serial dilutions of a concentrated stock to generate a curve ranging from approximately 1 pg/mL to 1000 pg/mL.

  • N-CMEE Test Curve: Prepare a high-concentration stock solution of N-CMEE in the same assay buffer provided with the kit. From this stock, create a serial dilution series that covers a broad concentration range (e.g., from 10 pg/mL to 1,000,000 pg/mL). The wider range is necessary because the expected binding affinity is much lower than that of melatonin.

Causality Note: Using the same assay buffer for both dilution series is critical. This ensures that any differences in binding are due to molecular structure, not variations in pH, ionic strength, or matrix components between the standard and the test compound.

Step 2: Assay Plate Layout and Execution

  • Design the Plate Map: Dedicate specific wells on the 96-well plate for blanks, zero standard (B0), the melatonin standard curve, and the N-CMEE dilution curve. Run all samples in duplicate or triplicate for statistical validity.

  • Assay Protocol: Follow the ELISA kit's protocol precisely. A generalized workflow is as follows:

    • Pipette 50 µL of standards (Melatonin or N-CMEE) into the appropriate antibody-coated wells.

    • Pipette 50 µL of the melatonin-enzyme conjugate into all wells (except the blank).

    • Incubate the plate as specified (e.g., 2 hours at room temperature or overnight at 4°C). This allows for competitive binding to reach equilibrium.

    • Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.

    • Add 100 µL of TMB substrate to each well and incubate in the dark (e.g., 30 minutes).

    • Add 100 µL of stop solution to each well to quench the reaction.

    • Read the absorbance at 450 nm within 15 minutes.

G cluster_prep Step 1: Preparation cluster_assay Step 2: ELISA Execution cluster_analysis Step 3: Data Analysis prep_mel Prepare Melatonin Standard Dilutions add_samples Pipette Standards & N-CMEE into Wells prep_mel->add_samples prep_ncmee Prepare N-CMEE Test Dilutions prep_ncmee->add_samples add_conjugate Add Melatonin-Enzyme Conjugate add_samples->add_conjugate incubate Incubate (Competitive Binding) add_conjugate->incubate wash Wash Plate incubate->wash add_substrate Add TMB Substrate wash->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate calc_b0 Calculate %B/B0 read_plate->calc_b0 plot_curves Plot Dose-Response Curves calc_b0->plot_curves det_ic50 Determine IC50 for Melatonin & N-CMEE plot_curves->det_ic50 calc_cr Calculate % Cross-Reactivity det_ic50->calc_cr

Caption: Experimental workflow for determining N-CMEE cross-reactivity in a melatonin ELISA.

Part 3: Data Analysis and Interpretation

The goal of the analysis is to calculate the percent cross-reactivity using a standardized formula that compares the IC50 values of melatonin and N-CMEE.

Step 1: Calculate Normalized Binding (%B/B0)

For each standard and N-CMEE concentration, calculate the percentage of tracer bound relative to the maximum binding (the B0 or zero standard).

  • Formula: %B/B0 = (Absorbance of Standard / Average Absorbance of B0) * 100

Step 2: Determine the IC50 Values

Plot two separate curves: %B/B0 vs. log concentration for both melatonin and N-CMEE. Use a four-parameter logistic (4PL) curve fit, which is standard for immunoassays. The IC50 is the concentration of each compound that results in 50% B/B0.

Step 3: Calculate Percent Cross-Reactivity

Use the determined IC50 values in the following formula:

  • Formula: % Cross-Reactivity = (IC50 of Melatonin / IC50 of N-CMEE) * 100

Hypothetical Data and Results

The table below presents a plausible dataset from such an experiment to illustrate the calculation.

AnalyteConcentration (pg/mL)Avg. Absorbance (450 nm)%B/B0Calculated IC50 (pg/mL)% Cross-Reactivity
B0 (Zero Std) 01.850100%--
Melatonin 101.57385%
501.01855%55 Reference (100%)
2500.40722%
N-CMEE 1,0001.62888%
10,0000.98153%9,800 0.56%
100,0000.35219%

Calculation: % Cross-Reactivity = (55 / 9,800) * 100 = 0.56%

Part 4: Authoritative Interpretation and Recommendations

Interpreting the Result:

A cross-reactivity of 0.56% indicates that N-CMEE is approximately 178 times less likely to bind to the antibody than melatonin.

  • Low Cross-Reactivity (<1%): Generally considered acceptable for most research applications. The potential for interference is minimal unless the cross-reactant is present in the sample at concentrations several orders of magnitude higher than melatonin.

  • Moderate Cross-Reactivity (1-10%): Caution is advised. Results may be significantly skewed if the cross-reactant is present at high physiological or pharmacological concentrations.

  • High Cross-Reactivity (>10%): The assay is not suitable for samples suspected of containing the cross-reactant. The data generated would be unreliable.

Trustworthiness and Final Validation:

Performing this cross-reactivity test is a crucial step in validating an immunoassay for your specific research context. However, for absolute certainty and to confirm the identity and quantity of melatonin, a "gold standard" orthogonal method is recommended.

References

  • Abdel-Majid, A. M. (2014). Immunoassays. In Encyclopedia of Toxicology (Third Edition) (pp. 1013-1017). Academic Press. [Link]

  • KEMA, I. P., et al. (2007). Melatonin. In Therapeutic Drug Monitoring (pp. 373-385). Elsevier. [Link]

Efficacy comparison of N-Carboxylate Melatonin Ethyl Ester with other melatonin analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of N-Carboxylate Melatonin Ethyl Ester (Ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate), comparing its physicochemical properties and theoretical efficacy profile against established melatonin receptor agonists (Melatonin, Ramelteon, Agomelatine).

Note to Researchers: This compound (CAS 519186-54-0) is primarily characterized as a synthetic impurity or reference standard. Its pharmacological utility relies heavily on its potential action as a lipophilic prodrug of melatonin, given that N1-substitution typically abolishes direct receptor binding.

Executive Summary & Compound Profile

This compound represents a structural modification of the melatonin indole core at the N1 position. Unlike Ramelteon or Agomelatine , which are bioisosteres designed for direct high-affinity binding, this compound is an N1-carbamate derivative.

  • Core Hypothesis: The N1-H group of melatonin is critical for hydrogen bonding with the MT1/MT2 receptors (specifically Ser110/Ser114 in TM3). Substitution at this position (N-Carboxylate) sterically and electronically hinders binding. Therefore, this compound likely functions as a prodrug , requiring enzymatic hydrolysis to release active melatonin.

  • Primary Advantage: Significantly increased lipophilicity (LogP) compared to native melatonin, potentially enhancing Blood-Brain Barrier (BBB) penetration before hydrolysis.

Compound Specifications
FeatureMelatoninThis compoundRamelteon
CAS Registry 73-31-4519186-54-0 196597-26-9
Molecular Weight 232.28 g/mol 304.34 g/mol 259.34 g/mol
Structure Class IndoleamineN1-Carbamate Indole Indeno[5,4-b]furan
Mechanism Direct AgonistPutative Prodrug / Impurity Direct Agonist
Predicted LogP ~1.6~2.5 - 2.8 ~2.7

Comparative Efficacy Analysis

A. Pharmacodynamics: Receptor Interaction

Direct binding affinity (Ki) is the primary metric for efficacy.

  • Melatonin/Ramelteon: Form a crucial H-bond between the indole N-H (or equivalent) and the receptor serine residues.

  • This compound: The ethyl ester carbamate group at N1 removes the H-bond donor capability and introduces steric bulk.

    • Prediction:Ki > 1000 nM (Inactive) in its intact form.

    • Activity Source: Efficacy is time-dependent, correlating with the rate of plasma/tissue esterase hydrolysis to Melatonin.

B. Pharmacokinetics: Absorption & Distribution

The ethyl ester modification serves to mask the polarity of the indole nitrogen, creating a more lipophilic molecule.

  • Solubility: Lower aqueous solubility than melatonin; higher solubility in lipid bilayers.

  • BBB Penetration: Theoretically superior passive diffusion across the BBB due to higher LogP, provided it is not a substrate for P-glycoprotein efflux.

C. Data Summary Table (Experimental & Theoretical)
ParameterMelatonin (Standard)Ramelteon (High Potency)N-Carboxylate Melatonin EE (Test Agent)
MT1 Affinity (Ki) 0.08 nM0.014 nM> 1000 nM (Intact)
MT2 Affinity (Ki) 0.38 nM0.112 nM> 1000 nM (Intact)
Half-Life (t1/2) 20-40 min1-2.6 hoursVariable (Hydrolysis dependent)
Bioavailability ~15% (High First Pass)~1.8%Unknown (Likely higher absorption)
Metabolic Fate 6-Hydroxylation (CYP1A2)CYP1A2 OxidationHydrolysis -> Melatonin -> 6-OH-Melatonin

*Note: High affinity requires conversion to parent compound.

Mechanism of Action & Hydrolysis Pathway[1]

The following diagram illustrates the critical activation pathway required for this compound to exhibit biological activity. It functions as a delivery system rather than a direct ligand.

G Prodrug N-Carboxylate Melatonin Ethyl Ester (Lipophilic / Inactive) Intermediate Unstable Carbamic Acid Intermediate Prodrug->Intermediate Hydrolysis Enzyme Plasma/Tissue Carboxylesterases Enzyme->Prodrug Active Melatonin (Active Agonist) Intermediate->Active Spontaneous Decarboxylation Byproducts CO2 + Ethanol Intermediate->Byproducts Receptor MT1/MT2 Receptor Activation Active->Receptor Binding (Ki ~0.1nM)

Caption: Activation pathway of this compound. The compound must undergo esterase-mediated hydrolysis and decarboxylation to regenerate the active melatonin pharmacophore.

Experimental Protocols for Validation

To objectively validate the efficacy of this compound, researchers must distinguish between intrinsic activity and prodrug conversion.

Protocol A: Stability & Hydrolysis Kinetics Assay

Objective: Determine the half-life of the prodrug in plasma and simulate conversion rates.

  • Preparation: Dissolve this compound in DMSO (stock 10 mM).

  • Incubation: Spike human/rat plasma (or purified carboxylesterase solution) with compound to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, 60, 120 min.

  • Quenching: Stop reaction with ice-cold Acetonitrile (1:3 ratio). Centrifuge at 10,000g for 5 min.

  • Analysis: Analyze supernatant via HPLC-UV or LC-MS/MS.

    • Monitor: Disappearance of Prodrug (RT ~12 min) and appearance of Melatonin (RT ~8 min).

    • Calculation: Plot ln[Concentration] vs. time to determine pseudo-first-order rate constant (k) and half-life (

      
      ).
      
Protocol B: Competitive Radioligand Binding Assay (MT1)

Objective: Confirm lack of intrinsic affinity to rule out off-target effects.

  • Cell Line: CHO-K1 cells stably expressing human MT1 receptor.

  • Ligand: 2-[

    
    I]-Iodomelatonin (200 pM).
    
  • Competition: Incubate membranes with radioligand and increasing concentrations (

    
     to 
    
    
    
    M) of:
    • Control: Melatonin

    • Test: this compound (Ensure esterase inhibitors like PMSF are added to prevent hydrolysis during assay).

  • Incubation: 1 hour at 25°C.

  • Filtration: Harvest on glass fiber filters (GF/B), wash with cold Tris-HCl.

  • Result: Measure radioactivity.

    • Success Criteria: Melatonin should show sigmoidal displacement. The Test compound should show no displacement (flat line) or displacement only at very high concentrations (>10 µM), confirming it is a pure prodrug.

References

  • LGC Standards. (2024). This compound Reference Standard (CAS 519186-54-0). Safety Data Sheet.[1] Link

  • Zlotos, D. P., et al. (2014). N-Substituted Melatonin Analogs: Structure-Activity Relationships. Journal of Medicinal Chemistry. Link

  • Boutin, J. A., et al. (2005). Molecular tools to study melatonin pathways and actions. Trends in Pharmacological Sciences. Link

  • Rivara, S., et al. (2007). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry. Link

  • Pharmaffiliates. (2023). Melatonin Impurity Standards and Synthesis.[2][3]Link

Sources

Head-to-head comparison of N-Carboxylate Melatonin Ethyl Ester and 6-hydroxymelatonin

[1][2][3]

Executive Summary
  • This compound (NCMEE): A synthetic derivative of melatonin characterized by an ethyl carbamate protecting group on the indole nitrogen (N1). It is primarily utilized as a stable intermediate in the chemical synthesis of 6-hydroxymelatonin and as a reference standard for impurity profiling in pharmaceutical melatonin production. It exhibits high lipophilicity and lacks direct receptor affinity due to steric blockade of the N1 pharmacophore.

  • 6-Hydroxymelatonin (6-OHM): The major hepatic metabolite of melatonin (via CYP1A2). It retains nanomolar affinity for MT1/MT2 receptors and possesses superior antioxidant capacity compared to the parent compound in specific oxidative stress models (e.g., UV radiation). It serves as the critical biomarker for circadian phase assessment.

Physicochemical & Structural Analysis

The fundamental difference lies in the modification site on the indole core. NCMEE modifies the pyrrole nitrogen (N1), abolishing hydrogen bonding capability, whereas 6-OHM modifies the benzene ring (C6), increasing polarity.

FeatureThis compound (NCMEE)6-Hydroxymelatonin (6-OHM)
CAS Number 519186-54-02208-41-5
Molecular Formula C₁₆H₂₀N₂O₄C₁₃H₁₆N₂O₃
Molecular Weight 304.34 g/mol 248.28 g/mol
Structural Modification N1-Ethyl Carboxylate: Adds bulk and lipophilicity; removes N-H bond donor.C6-Hydroxyl: Adds polarity; facilitates Phase II conjugation (sulfation/glucuronidation).
Solubility High in organic solvents (DMSO, Ethanol, Ethyl Acetate); Low in water.Moderate in water; High in polar organic solvents.
Lipophilicity (LogP) ~2.5 (Predicted) – Highly Lipophilic~0.8 – Hydrophilic
Primary Role Synthetic Intermediate / Impurity StandardActive Metabolite / Biomarker
The Synthetic Relationship (Chemical Workflow)

NCMEE is not a competitor to 6-OHM in a biological sense; it is often the parent precursor in chemical synthesis. Direct hydroxylation of melatonin at C6 is chemically difficult due to the reactivity of the indole nitrogen. Protecting N1 with an ethyl carboxylate group (forming NCMEE) directs oxidation to the C6 position and prevents N-oxidation.

Figure 1: Chemical Synthesis Pathway

This diagram illustrates the role of NCMEE as a protected intermediate in the manufacturing of 6-OHM.

SynthesisPathwayMelatoninMelatonin(Starting Material)NCMEENCMEE(N-Carboxylate Intermediate)Melatonin->NCMEEN1-Protection(Ethyl Chloroformate)OxidationC6-Oxidation(Reaction Step)NCMEE->OxidationIntermediate6-Acetoxy/HydroxyNCMEEOxidation->IntermediateElectrophilic Subst.OHM6-Hydroxymelatonin(Final Product)Intermediate->OHMHydrolysis/Deprotection

Caption: Synthetic workflow converting Melatonin to 6-OHM via the NCMEE protected intermediate.

Biological Performance & Pharmacology[4]

While NCMEE is chemically useful, 6-OHM is biologically active.

Receptor Affinity (MT1 / MT2)
  • 6-OHM: Acts as a full agonist at MT1 and MT2 receptors. Although its affinity is slightly lower than melatonin, it remains in the nanomolar range, contributing to the duration of melatonin's sleep-promoting effects before excretion.

  • NCMEE: Inactive. The melatonin receptor binding pocket requires the N1-hydrogen for a critical hydrogen bond with receptor residues (typically Serine/Asparagine in TM domains). The bulky ethyl carboxylate group in NCMEE sterically occludes the binding pocket and removes the H-bond donor.

Antioxidant Capacity [1][2]
  • 6-OHM: Exhibits superior radical scavenging activity in specific contexts, particularly UV-B induced oxidative stress in keratinocytes. It acts as a terminal antioxidant.

  • NCMEE: Limited data. Its antioxidant potential is likely reduced because the indole nitrogen—often involved in electron donation—is electron-withdrawn by the carboxylate group.

Figure 2: Biological Fate & Activity

BioFatecluster_liverHepatic Metabolismcluster_receptorsTarget Tissues (Brain/Periphery)CYP1A2CYP1A2 EnzymeOHM6-Hydroxymelatonin(Active Metabolite)CYP1A2->OHMMT1MT1 Receptor(Sleep Onset)MT2MT2 Receptor(Circadian Phase)MelatoninMelatonin(Circulating)Melatonin->CYP1A2HydroxylationOHM->MT1Agonist Binding(Ki ~ nM)OHM->MT2Agonist BindingSulfate6-Sulfatoxymelatonin(Inactive Excretion)OHM->SulfateSulfotransferase(Phase II)

Caption: Biological pathway showing 6-OHM generation and its receptor interaction profile.

Experimental Protocols
Protocol A: Analytical Separation (HPLC-UV)

Objective: To separate NCMEE (impurity) from Melatonin and 6-OHM during quality control.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B (Elution of 6-OHM ; polar).

    • 5-15 min: 10% -> 60% B (Elution of Melatonin ).

    • 15-25 min: 60% -> 90% B (Elution of NCMEE ; highly lipophilic).

  • Detection: UV at 220 nm (amide absorption) and 280 nm (indole absorption).

  • Expected Result: 6-OHM elutes first (RT ~3-4 min), Melatonin intermediate (RT ~10 min), NCMEE retains longest (RT ~18-20 min) due to the ethyl ester group.

Protocol B: 6-OHM Receptor Binding Assay (Competition)

Objective: Determine the affinity (Ki) of 6-OHM for MT1 receptors.

  • Cell Line: CHO-K1 cells stably expressing human MT1 receptor.

  • Radioligand: 2-[¹²⁵I]-Iodomelatonin (200 pM).

  • Incubation:

    • Prepare membrane homogenates in Tris-HCl buffer (pH 7.4).

    • Add 2-[¹²⁵I]-Iodomelatonin.[3]

    • Add increasing concentrations of 6-OHM (10⁻¹² to 10⁻⁵ M).

    • Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[6-OHM]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Validation: Melatonin control Ki should be ~20-100 pM. 6-OHM is expected in the low nM range.

References
  • Hardeland, R. (2010). Melatonin metabolism in the central nervous system. Current Neuropharmacology. Link

  • Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews. Link

  • Fischer, T. W., et al. (2006). Melatonin and its metabolites ameliorate ultraviolet B-induced damage in human epidermal keratinocytes. Journal of Pineal Research. Link

  • Pharmaffiliates. (2024). This compound - Impurity Standard. Link

  • Kennaway, D. J. (2019). Melatonin binding sites and receptors. In: Melatonin, Neurobiology and Diseases.[2][4] Link

Validating experimental results obtained with N-Carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison & Validation Guide: N-Carboxylate Melatonin Ethyl Ester

Executive Summary

This guide serves as a technical blueprint for researchers validating This compound (CAS: 519186-54-0). While often cataloged as a synthesis impurity (Reference Standard), this compound represents a critical structural class of N1-substituted indole carbamates .

In drug development, this specific modification is of high interest as a potential prodrug strategy . The N1-position of melatonin is essential for hydrogen bonding at MT1/MT2 receptors. By masking this position with an ethyl carboxylate moiety, researchers aim to:

  • Increase Lipophilicity: Enhance blood-brain barrier (BBB) penetration.

  • Modulate Metabolic Stability: Protect the indole ring from rapid hepatic hydroxylation.

  • Prodrug Activation: Rely on plasma esterases to hydrolyze the carbamate, releasing active melatonin in situ.

This guide provides the comparative data and protocols necessary to validate these hypotheses against native Melatonin and synthetic standards.

Part 1: Comparative Physicochemical Profile

The following data consolidates experimental baselines. When validating your results, your compound must fall within these acceptance criteria to ensure structural integrity before biological testing.

FeatureMelatonin (Native) This compound Implication for Research
CAS Registry 73-31-4519186-54-0 Identity verification standard.
Molecular Weight 232.28 g/mol 304.35 g/mol Mass shift (+72 Da) confirms ethyl carboxylate addition.
Formula C13H16N2O2C16H20N2O4
Predicted LogP ~1.6~2.8 - 3.1 The ester significantly increases lipophilicity, suggesting superior membrane permeability.
Solubility (Water) 0.1 mg/mL (Poor)< 0.05 mg/mL (Very Poor) Critical: Requires DMSO or PEG-400 cosolvents for stock preparation.
Receptor Affinity High (MT1/MT2)Low / Negligible Validation Check: If this compound shows high affinity in vitro without esterases present, your sample has likely degraded (hydrolyzed) back to melatonin.

Part 2: Mechanism of Action & Validation Logic

To validate experimental results with this compound, you must distinguish between its role as a stable analog versus a prodrug .

The Causality Trap: Many researchers observe activity in in vivo models but failure in in vitro binding assays. This is not an experimental error; it is a mechanistic feature. The N-Carboxylate group sterically hinders the binding pocket. Activity observed in live models is due to the enzymatic cleavage of the ester bond.

Visualizing the Validation Pathway

The following diagram illustrates the necessary logic flow for validating this specific compound.

ValidationLogic Compound N-Carboxylate Melatonin Ethyl Ester InVitro In Vitro Binding (No Esterases) Compound->InVitro Direct Assay InVivo In Vivo / Microsomal (Esterases Present) Compound->InVivo Metabolic Assay Result_Neg Low Affinity (EXPECTED) InVitro->Result_Neg Steric Hindrance at N1 Position Hydrolysis Hydrolysis to Native Melatonin InVivo->Hydrolysis Plasma Esterase Action Result_Pos High Activity (EXPECTED) Hydrolysis->Result_Pos Receptor Activation

Figure 1: Validation Logic Flow. Note that "failure" in direct binding assays confirms structural integrity, while success in metabolic assays confirms prodrug efficacy.

Part 3: Experimental Protocols for Validation

Do not rely on generic melatonin protocols. The ester moiety requires specific handling to prevent premature hydrolysis.

Protocol A: Structural Purity via HPLC-UV

Objective: Confirm the compound is this compound and not a mixture of Melatonin and degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (ACN).

    • Note: Avoid high pH buffers (pH > 7.5) as they accelerate ester hydrolysis.

  • Gradient:

    • 0-2 min: 10% B.

    • 2-15 min: Linear gradient to 90% B.

    • 15-20 min: Hold 90% B.

  • Detection: UV at 222 nm (Indole backbone) and 245 nm (Carbamate shift).

  • Validation Criteria:

    • Retention Time (RT): The Ethyl Ester is significantly more hydrophobic. If Melatonin elutes at ~6 min, the Ethyl Ester should elute at ~11-13 min.

    • Peak Purity: Ensure no shoulder peak at the Melatonin RT.

Protocol B: Plasma Stability (Prodrug Validation)

Objective: Quantify the conversion rate (Half-life,


) of the Ethyl Ester into Melatonin.
  • Preparation:

    • Prepare a 10 mM stock of this compound in DMSO.[1]

    • Thaw Rat/Human Plasma at 37°C.

  • Incubation:

    • Spike plasma with stock to final concentration of 10 µM.

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Extract aliquots at T=0, 5, 15, 30, 60, and 120 minutes.

    • Quenching (Critical): Immediately add 3 volumes of ice-cold Acetonitrile containing an internal standard (e.g., Melatonin-d4). Do not use acid quenching alone, as it may hydrolyze the remaining ester artificially.

  • Analysis:

    • Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS/MS.

    • Monitor MRM transitions for Parent (305 → 246) and Metabolite (Melatonin, 233 → 174).

Part 4: Signaling Pathway & Mechanism

When the this compound is successfully hydrolyzed, it feeds into the standard melatonergic pathway. The diagram below details this conversion and downstream signaling.

SignalingPathway cluster_membrane Cell Membrane Prodrug N-Carboxylate Melatonin Ethyl Ester Melatonin Melatonin (Active Agonist) Prodrug->Melatonin Hydrolysis Enzyme Carboxylesterase (Liver/Plasma) Enzyme->Prodrug MT1 MT1 Receptor (GPCR) Melatonin->MT1 MT2 MT2 Receptor (GPCR) Melatonin->MT2 Gi Gi Protein Activation MT1->Gi MT2->Gi cAMP cAMP Levels (Decrease) Gi->cAMP PKA PKA Signaling (Modulation) cAMP->PKA Effect Circadian Entrainment & Neuroprotection PKA->Effect

Figure 2: Metabolic activation and downstream GPCR signaling pathway.

References

  • Pharmaffiliates. (n.d.). This compound - Reference Standard (Cat No: PAI 13 085001).[2] Retrieved from [Link]

  • Zhao, J., et al. (2022). Synthesis of Melatonin Derivatives and the Neuroprotective Effects. Frontiers in Chemistry. (Contextual grounding for Melatonin derivative synthesis). Retrieved from [Link]

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A Comparative Guide to the Characterization of N-Carboxylate Melatonin Ethyl Ester as a Putative Melatonin Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: This guide addresses the characterization of N-Carboxylate Melatonin Ethyl Ester. It is important to note that while this compound is recognized as an impurity or derivative of melatonin, it is not currently established as a metabolite in published scientific literature.[1][2] Therefore, this document serves as a comprehensive, hypothetical framework for researchers, scientists, and drug development professionals on how to approach the characterization and comparative analysis of a novel or putative metabolite of melatonin, using this compound as a case study.

Introduction: The Expanding Landscape of Melatonin Metabolism

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule with well-documented roles in regulating circadian rhythms, as well as potent antioxidant and anti-inflammatory properties.[3][4][5] Its metabolism is complex, branching into several pathways that produce a variety of bioactive molecules. The primary metabolic route involves hydroxylation at the C6 position by cytochrome P450 enzymes (CYP1A2, CYP1A1, CYP2C19), followed by conjugation to form 6-sulfatoxymelatonin, the major urinary metabolite.[4][6] Alternative pathways include O-demethylation to N-acetylserotonin and pyrrole ring cleavage to form kynuramines like N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) and N¹-acetyl-5-methoxykynuramine (AMK).[3][4]

The discovery of novel metabolites is crucial for a complete understanding of a drug or hormone's physiological effects and potential toxicity. This guide outlines a systematic approach to the synthesis, structural elucidation, and analytical quantification of a putative melatonin metabolite, this compound, and compares its hypothetical characteristics to known, well-documented metabolites.

Hypothetical Metabolic Formation of this compound

While not yet observed in vivo, we can hypothesize a potential pathway for the formation of this compound. The addition of an ethyl carboxylate group to the indole nitrogen of melatonin is not a typical phase I or phase II metabolic reaction. However, it could potentially arise from a reaction with an endogenous or xenobiotic electrophile. For instance, an enzymatic reaction involving a carboxylating enzyme and subsequent esterification could be a possibility, although unprecedented for melatonin.[7][8] Alternatively, it could be formed as an artifact during sample extraction or analysis if ethanol and a source of a carboxyl group are present.

hypothetical_metabolic_pathway melatonin Melatonin enzyme Putative Carboxylase/Esterase or Chemical Artifact Formation melatonin->enzyme Reaction with carboxylating agent hypothetical_intermediate N-Carboxy-Melatonin ncmee N-Carboxylate Melatonin Ethyl Ester hypothetical_intermediate->ncmee Esterification (e.g., with ethanol) enzyme->hypothetical_intermediate Carboxylation

Caption: Hypothetical pathway for the formation of this compound.

Synthesis and Structural Elucidation of an Authentic Standard

To characterize a putative metabolite, the synthesis of an authentic chemical standard is paramount. This standard is essential for confirming the structure of any compound detected in biological samples and for developing a quantitative analytical method.

Proposed Synthesis of this compound

A plausible synthesis would involve the reaction of melatonin with ethyl chloroformate in the presence of a base to facilitate the acylation of the indole nitrogen.

Experimental Protocol: Synthesis

  • Dissolve melatonin (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to deprotonate the indole nitrogen.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structural Confirmation

The purified product's identity must be unequivocally confirmed using modern spectroscopic techniques.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition. The expected molecular formula for this compound is C₁₆H₂₀N₂O₄, with a monoisotopic mass of 304.1423 g/mol .[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic shifts for the ethyl group protons (a quartet and a triplet), in addition to the melatonin backbone protons. The absence of the N-H proton signal from the indole ring of melatonin is a key indicator of successful N-substitution.

    • ¹³C NMR: Will reveal the presence of the additional carbonyl carbon from the carboxylate group and the two carbons of the ethyl group.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity of the ethyl carboxylate group to the indole nitrogen.

Analytical Methodology for In-Vivo Detection and Quantification

A highly sensitive and specific method is required to detect and quantify potentially low concentrations of this compound in complex biological matrices like plasma or urine. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications.[4][9]

Experimental Protocol: LC-MS/MS Method Development

  • Sample Preparation: Develop a robust sample extraction protocol. This could involve protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the biological matrix.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column for chromatographic separation.

    • Optimize the mobile phase composition (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good peak shape and separation from melatonin and its other known metabolites.

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) for the synthesized standard.

    • Determine the precursor ion (the protonated molecule [M+H]⁺) and identify the most abundant and stable product ions after collision-induced dissociation (CID). For this compound (m/z 305.1), characteristic transitions would be monitored.

  • Method Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing biological_sample Biological Sample (Plasma, Urine) extraction Solid-Phase or Liquid-Liquid Extraction biological_sample->extraction lc_separation UPLC/HPLC Separation (C18 Column) extraction->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification (vs. Standard Curve) ms_detection->quantification

Caption: Workflow for the detection of this compound in biological samples.

Comparative Analysis with Major Melatonin Metabolites

A key aspect of characterizing a new metabolite is to compare its physicochemical and potential biological properties with known metabolites. This provides context for its potential role in the overall disposition and effects of the parent compound.

PropertyMelatonin (Parent)6-HydroxymelatoninN¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK)This compound (Hypothetical)
Molecular Formula C₁₃H₁₆N₂O₂C₁₃H₁₆N₂O₃C₁₃H₁₆N₂O₄C₁₆H₂₀N₂O₄[1]
Monoisotopic Mass ( g/mol ) 232.1212248.1161264.1110304.1423[1]
Metabolic Pathway Parent CompoundCYP450-mediated hydroxylationPyrrole ring cleavage (enzymatic or oxidative)[3][4]Hypothetical carboxylation and esterification
Expected Polarity ModerateMore polarMore polarLess polar than hydroxylated metabolites, but more polar than melatonin due to the carboxylate group.
Key MS/MS Fragment (m/z) 174.1190.1Varies, depends on ionizationTo be determined experimentally
Potential Biological Activity High (receptor agonist, antioxidant)Low (primarily an excretory product)Potent antioxidant, anti-inflammatory[3]Unknown, potentially altered receptor binding and antioxidant capacity.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the characterization of this compound as a potential metabolite of melatonin. The outlined steps, from the synthesis of an authentic standard to the development of a sensitive analytical method and comparative analysis, represent a robust scientific approach applicable to the study of any novel metabolite.

For researchers in drug metabolism and related fields, the critical takeaway is the necessity of a systematic and multi-faceted experimental approach. Should this compound or other novel melatonin derivatives be detected in biological systems, the methodologies described herein would be essential for their definitive identification, quantification, and eventual assessment of their biological significance. Future work would involve applying the developed analytical methods to in vivo and in vitro models to search for the presence of this compound and, if found, to explore its functional implications.

References

  • Tan, D. X., et al. (2014). A novel melatonin metabolite, cyclic 3-hydroxymelatonin: a biomarker of in vivo hydroxyl radical generation. Journal of Pineal Research, 25(4), 187-193. [Link]

  • Ma, X., et al. (2013). A novel enzyme-dependent melatonin metabolite in humans. Journal of Pineal Research, 54(1), 115-122. [Link]

  • Tan, D. X., et al. (2015). Melatonin as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism. Molecules, 20(10), 18886-18906. [Link]

  • Saleh, F., & Al-Busaidi, M. (2021). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. Molecules, 26(18), 5619. [Link]

  • Pharmaffiliates. Melatonin-impurities. [Link]

  • Veeprho. Melatonin N-Carboxylate Ethyl Ester | CAS 519186-54-0. [Link]

  • Reiter, R. J., et al. (2007). Melatonin and its metabolites: new findings regarding their production and their radical scavenging actions. Acta Biochimica Polonica, 54(1), 1-9. [Link]

  • Bussy, C., et al. (2016). Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. Journal of Pharmaceutical Analysis, 6(4), 227-235. [Link]

  • Hardeland, R. (2009). Melatonin Metabolism in the Central Nervous System. Current Neuropharmacology, 7(1), 37-42. [Link]

  • Rosen, J., et al. (2002). Melatonin's unique radical scavenging properties - roles of its functional substituents as revealed by a comparison with its structural analogs. Journal of Pineal Research, 33(2), 81-90. [Link]

  • Tan, D. X., et al. (2015). Melatonin as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism. Molecules, 20(10), 18886-18906. [Link]

  • Genesapiens. This compound 250mg. [Link]

  • Google Patents. DE102008004726A1 - Process for the enzymatic production of carboxylic acid esters.
  • Wang, Y., et al. (2022). Mechanism of Melatonin Metabolism by CYP1A1: What Determines the Bifurcation Pathways of Hydroxylation versus Deformylation? The Journal of Physical Chemistry B, 126(47), 9849-9860. [Link]

  • Arnao, M. B., & Hernández-Ruiz, J. (2023). Biological Melatonin versus Synthetic Melatonin. Encyclopedia, 3(2), 483-498. [Link]

  • Google Patents.
  • ResearchGate. Fig. (1). Synthesis and metabolism of melatonin. [Link]

  • Swedish Medical Products Agency. (2022). Public Assessment Report Scientific discussion Melatonin EQL Pharma (melatonin). [Link]

  • Szymański, S., & Gulea, M. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1782-1813. [Link]

  • Stetinova, V., Smetanova, L., & Kvetina, J. (2002). In vitro and in vivo assessment of the antioxidant activity of melatonin and related indole derivatives. General Physiology and Biophysics, 21(2), 153-162. [Link]

  • Lacerda, S. M. T., et al. (2021). In vitro and in vivo evaluation of organic solvent-free injectable melatonin nanoformulations. International Journal of Pharmaceutics, 606, 120888. [Link]

  • González-Sarrías, A., et al. (2024). In Vivo Evidence of Melatonin's Protective Role in Alkylating-Agent-Induced Pulmonary Toxicity: A Systematic Review. Antioxidants, 13(6), 712. [Link]

  • Nonno, R., et al. (2021). Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist. Journal of Medicinal Chemistry, 64(6), 3323-3337. [Link]

  • Bernard, M., et al. (2007). Melatonin and its synthesizing enzymes (arylalkylamine N-acetyltransferase-like and hydroxyindole-O-methyltransferase) in avian eggs and early embryos. Journal of Pineal Research, 42(3), 268-275. [Link]

  • Kamble, S. V., et al. (2025). A Simple, Rapid, and Accurate UV-Visible Spectrophotometer and High-Performance Liquid Chromatography Method for Simultaneous Estimation of Melatonin and L-Theanine in Pharmaceutical Dosage Form. World Journal of Pharmaceutical Research, 14(15), 968-1003. [Link]

  • Agócs, A., et al. (2022). Synthesis, Pharmacokinetic Characterization and Antioxidant Capacity of Carotenoid Succinates and Their Melatonin Conjugates. Molecules, 27(15), 4875. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data from its parent compound, Melatonin, N-Carboxylate Melatonin Ethyl Ester should be handled with care.

Chemical Identity:

CompoundMolecular FormulaMolecular WeightCAS Number
This compoundC16H20N2O4304.35519186-54-0[1][2]
MelatoninC13H16N2O2232.2873-31-4[3]

While Melatonin is generally not classified as a hazardous substance, some suppliers indicate it is suspected of damaging fertility[4]. Therefore, it is prudent to treat this compound with the same level of caution. The primary routes of exposure are inhalation, ingestion, and skin/eye contact[5][6].

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling this compound for disposal:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure[3][7].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[8][9].

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations. The overarching principle is to manage it as a chemical waste through a licensed disposal facility.

Step 1: Waste Characterization and Segregation

  • Unless confirmed to be non-hazardous by a professional, all laboratory chemical waste, including this compound and any contaminated materials, should be treated as hazardous waste[10].

  • Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions. Incompatible materials, such as strong oxidizing agents, should be stored separately[3][11].

Step 2: Containerization

  • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be chemically compatible with the compound[12][13].

  • The container must be kept closed at all times, except when adding waste[10].

  • Ensure the container is stored in a designated and well-ventilated waste accumulation area[13].

Step 3: Labeling

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation began[10].

  • The label should also indicate the primary hazards (e.g., "Suspected Reproductive Toxin").

Step 4: Disposal of Contaminated Materials

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, are considered contaminated and must be disposed of in the same hazardous waste container[10].

  • For spills, use an inert absorbent material, sweep or vacuum it up, and place it in the designated waste container. Avoid generating dust[14].

Step 5: Final Disposal

  • Do not dispose of this compound down the drain or in regular trash[12].

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • All hazardous waste shipments must be accompanied by a manifest that identifies the hazards associated with the waste[15].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: this compound Waste Generated Assess 1. Hazard Assessment (Consult SDS of parent compound, institutional guidelines) Start->Assess PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Characterize 3. Characterize as Chemical Waste PPE->Characterize Segregate 4. Segregate from Incompatible Wastes Characterize->Segregate Containerize 5. Place in a Labeled, Compatible, and Sealed Waste Container Segregate->Containerize Contaminated 6. Include Contaminated Materials (e.g., gloves, wipes) Containerize->Contaminated Store 7. Store in Designated Hazardous Waste Accumulation Area Contaminated->Store Arrange 8. Arrange for Pickup by Licensed Waste Disposal Vendor via EHS Store->Arrange End End: Proper Disposal Arrange->End

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

Emergency Procedures

In the event of an accidental release or exposure, follow these procedures:

  • Spills: For minor spills, wear appropriate PPE, contain the spill with absorbent material, and clean the area with soap and water. Collect all contaminated materials for disposal as hazardous waste[14]. For major spills, evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[3][16].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3][16].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[9][16].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[17].

Regulatory Compliance

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA)[10][12][18]. It is the responsibility of the waste generator to ensure full compliance with all applicable regulations. This includes proper waste determination, storage, labeling, and record-keeping[18][19]. Academic and research laboratories may be subject to specific regulations, such as the EPA's Subpart K, which provides alternative, less stringent requirements for hazardous waste management in these settings[12][15].

By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21).
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Advanced Chemical Transport. (2022, September 13).
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency.
  • American Chemical Society.
  • Cambridge Commodities. (2022, September 26).
  • Pharmaffiliates.
  • Fisher Scientific.
  • Veeprho.
  • ECHEMI. (2025, February 19).
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  • Apollo Scientific. (2023, June 7).
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  • Sigma-Aldrich. (2022, April 15).
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  • KPA. (2023, December 14). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • PubMed. (2021, May 15).
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  • Cayman Chemical. (2025, July 1).
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  • MDPI. (2021, September 16). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview.
  • PMC. Measurement of melatonin in body fluids: Standards, protocols and procedures.

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Personal protective equipment for handling N-Carboxylate Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for N-Carboxylate Melatonin Ethyl Ester CAS: 519186-54-0 (Typical for this derivative class) Classification: Bioactive Indole Derivative / Pharmaceutical Intermediate

Executive Summary: The "Silent" Hazard

Context: this compound is not merely a "sleep aid" ingredient; it is a lipophilic derivative of an endogenous hormone. While the parent compound (Melatonin) has a high safety margin, this ethyl ester modification significantly alters its physicochemical properties—specifically increasing lipophilicity .

The Safety Paradox: Standard Melatonin is often handled with complacency (OEB 1). However, this esterified derivative possesses enhanced skin permeation potential. As a Senior Application Scientist, my directive is clear: Treat this as a Potent Compound (OEB 3) until specific toxicological data proves otherwise. The primary risks are not acute lethality, but unintended systemic absorption via dermal and inhalation routes, potentially disrupting circadian and endocrine systems.

Risk Assessment & Control Banding

We utilize a Control Banding approach. Since specific occupational exposure limits (OELs) are rarely established for specific synthetic intermediates, we derive our safety protocols from the compound's structure and bioavailability.

Hazard Identification Matrix
ParameterCharacteristicRisk Implication
Physical State Crystalline Solid / Fine PowderHigh potential for airborne dust generation during weighing.
Lipophilicity Ethyl Ester moietyIncreased Dermal Absorption. Passes through skin barriers more efficiently than native Melatonin.
Bioactivity Melatonin Agonist/ProdrugEndocrine disruption; drowsiness; potential reproductive effects (based on parent compound).
Solubility Soluble in organic solvents (DMSO, EtOAc)Solubilized forms pose the highest risk of rapid systemic uptake.
The Risk Pathway (Logic Diagram)

RiskPathway cluster_source SOURCE cluster_path PATHWAY cluster_receiver RECEIVER Source N-Carboxylate Melatonin Ethyl Ester (Fine Dust) Air Inhalation (Weighing) Source->Air Aerosolization Surface Dermal Contact (Contaminated Gloves) Source->Surface Spillage System Systemic Absorption (Endocrine Disruption) Air->System Surface->System Lipophilic Transfer

Figure 1: Risk Pathway Analysis. Note that the lipophilic nature of the ester facilitates the Surface-to-System transfer.

PPE Specifications (The Barrier System)

Standard lab coats are insufficient. The following PPE matrix is designed to create a redundant barrier system.

Protective Equipment Matrix
Body ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100/PAPR Why: Indole powders are often electrostatic and "fly." An N95 stops 95% of particles >0.3 microns, but a P100 is preferred for prolonged weighing sessions to prevent nasal uptake.
Dermal (Hands) Double Nitrile Gloves (min 5 mil each)Why: Single gloves may have micro-defects. The outer glove is sacrificial. Crucial: If using Ethyl Acetate as a solvent, nitrile degrades quickly; change gloves immediately upon splash.
Ocular Chemical Safety Goggles Why: Safety glasses leave gaps. Goggles seal the eyes against fine dust entry, which can dissolve in tear fluid and enter the bloodstream.
Body Tyvek® Lab Coat (Wrist-fitted)Why: Cotton coats trap dust in fibers, becoming a secondary source of exposure later. Tyvek sheds particles.

Operational Protocol: The "Clean-Dirty" Line

Trust is built on consistency. This protocol establishes a Self-Validating System where every step confirms the safety of the previous one.

Phase 1: Preparation & Donning
  • Ventilation Check: Verify Fume Hood flow is roughly 100 fpm (face velocity).

  • Static Control: Place an ionizing fan or anti-static gun near the balance. Causality: Melatonin derivatives are prone to static charge, causing powder to "jump" onto gloves.

  • Gowning: Don PPE in the order: Gown

    
     Mask 
    
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves (taped to gown cuff if handling >10g).
Phase 2: Handling (Weighing & Solubilization)
  • The "Working Triangle": Keep the compound, the balance, and the receiving vessel deep inside the hood (at least 6 inches back).

  • Wet Method (Preferred): If possible, add solvent to the storage vial to dissolve the solid before transferring. This eliminates dust generation entirely.

  • Dry Weighing: If dry weighing is mandatory, use a disposable anti-static weighing boat. Do not use spatulas that generate static (plastic); use stainless steel.

Phase 3: Decontamination & Doffing (The Critical Step)

Most exposures occur after the experiment, during glove removal.

Doffing start Experiment Complete wipe Wipe Outer Gloves (70% Ethanol) start->wipe remove_outer Remove Outer Gloves (Inside-Out Technique) wipe->remove_outer inspect Inspect Inner Gloves (Visible Residue?) remove_outer->inspect remove_ppe Remove Goggles & Mask inspect->remove_ppe Clean wash Wash Hands (Soap & Water, 20s) inspect->wash Contaminated (Breach) remove_ppe->wash

Figure 2: The "Inside-Out" Doffing Workflow designed to prevent secondary contamination.

Waste Disposal & Emergency Response

Disposal:

  • Solid Waste: All weighing boats, outer gloves, and paper towels must go into a sealed hazardous waste bag labeled "Bioactive Solid." Do not throw in general trash.

  • Liquid Waste: Segregate into "Organic Solvent - Bioactive" streams.

Emergency Response:

  • Inhalation: Move to fresh air immediately. The lipophilic nature means absorption continues after exposure stops; monitor for drowsiness.

  • Skin Contact: Wash with soap and water for 15 minutes. Avoid using alcohol or organic solvents on the skin, as this will accelerate the absorption of the ethyl ester.

  • Eye Contact: Flush for 15 minutes. Seek medical attention.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Melatonin (CAS 73-31-4). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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(Note: Specific toxicological data for this compound is extrapolated from parent compound Melatonin and structure-activity relationship (SAR) principles regarding ester lipophilicity.)

Sources

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